Product packaging for Cis-P-Coumaric Acid(Cat. No.:CAS No. 4501-31-9)

Cis-P-Coumaric Acid

Cat. No.: B127431
CAS No.: 4501-31-9
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-p-Coumaric acid is one of the two geometric isomers of p-coumaric acid, a hydroxycinnamic acid derivative widely present in fruits, vegetables, and cereals . This compound is a key intermediate in the plant phenylpropanoid biosynthesis pathway and serves as a precursor to various other phenolic compounds, lignin, and flavonoids . Unlike its more common trans-isomer, the cis configuration offers unique physicochemical properties that are of significant interest in biochemical and photobiology research . In research models, p-coumaric acid has demonstrated potent antioxidant activity, primarily attributed to its ability to donate hydrogen atoms or electrons from its phenolic hydroxyl group to neutralize free radicals . Studies suggest its mechanism includes scavenging reactive oxygen species (ROS), chelating metal ions, and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), thereby mitigating oxidative stress in biological systems . Furthermore, the this compound isomer has been identified as a specific cofactor in photoactive yellow proteins (PYP) from various eubacteria, making it an essential tool for studying bacterial photobiology and signal transduction . Patent research also indicates that cis-cinnamic acid derivatives possess anti-inflammatory properties and the ability to reduce capillary fragility, suggesting potential research applications for this compound in inflammatory and vascular studies . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B127431 Cis-P-Coumaric Acid CAS No. 4501-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-UTCJRWHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315564
Record name cis-p-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-p-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4501-31-9
Record name cis-p-Coumaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, p-hydroxy-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-p-Coumaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-p-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-hydroxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-p-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 134.5 °C
Record name cis-p-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources, Distribution, and Analysis of cis-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of cis-p-coumaric acid, a geometric isomer of the widely distributed phenolic compound, p-coumaric acid. While the trans-isomer is more abundant in nature, the cis form exhibits unique properties and biological activities. This document details the natural sources, distribution, and biosynthesis of this compound. It presents available quantitative data in a structured format and outlines detailed experimental protocols for its extraction, separation, and characterization. Furthermore, this guide illustrates key biological pathways, including its biosynthesis and role in the photocycle of photoactive yellow protein, using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid belonging to the hydroxycinnamic acid family, which is synthesized in plants via the shikimate pathway.[1][2] It exists in two isomeric forms: trans-p-coumaric acid and this compound. The trans isomer is the most abundant and stable form found in nature.[1] However, the cis isomer, often formed through photoisomerization of the trans form upon exposure to UV radiation, has garnered interest due to its distinct biological roles.[3][4] This guide focuses on the natural occurrence, distribution, and analytical methodologies pertaining to this compound.

Natural Sources and Distribution

p-Coumaric acid, in both its isomeric forms, is widely distributed throughout the plant kingdom, being a key component of the cell wall and a precursor to many secondary metabolites like flavonoids and lignin.[5][6]

General Distribution of p-Coumaric Acid:

  • Fruits: Apples, pears, grapes, oranges, tomatoes, and various berries.[5]

  • Vegetables: Beans, potatoes, onions, carrots, basil, and garlic.[5]

  • Cereals: Maize, oats, wheat, barley, and rice, with higher concentrations in the pericarp fractions.[5][6][7]

  • Other Sources: It is also found in wine, vinegar, and honey.[8][9]

Occurrence of this compound: The cis isomer is less common, but its presence is notable in specific sources and conditions:

  • Plants Exposed to High Light/UV Radiation: The formation of this compound is often induced by sunlight, suggesting that plant parts with greater light exposure may contain higher relative amounts.[10]

  • Specific Plants: While quantitative data is sparse, this compound has been identified in coriander and pears.[11]

  • Fermented Products: Vinegars, particularly those derived from Sherry wines, have been shown to contain quantifiable amounts of this compound.[12]

  • Fungi: The endophytic fungus Epichloe typhina has been reported to contain this compound.[13]

Quantitative Analysis

Quantifying this compound is challenging due to its lower abundance compared to the trans isomer. Much of the available literature reports the total p-coumaric acid content. The data presented below should be interpreted with the understanding that the trans isomer is the predominant form unless otherwise specified.

SourcePlant Part/ProductConcentration of this compound (mg/100 mL or mg/100g)Concentration of total p-Coumaric Acid (mg/100 mL or mg/100g)Reference(s)
Vinegar Sherry Wine Vinegar (not aged in wood)0.00 - 0.240.00 - 2.24[9][12]
Sherry Wine Vinegar (aged in wood)0.00 - 0.29Not specified[12]
White Wine Vinegar (aged in wood)0.30 (mean)Not specified[12]
White Wine Vinegar (not aged in wood)0.16 (mean)Not specified[12]
Pineapple Ripe Juice ExtractNot specified1.175[14][15]
Ripe Methanol ExtractNot specified0.003[14][15]
Unripe Juice ExtractNot specified0.041[14][15]
Cereals Oats (dry weight)Not specified60.73[16]
Yellow Corn (pericarp)Not specifiedHigh, 10-15 fold higher than wheat/barley[7]
Buckwheat (dry weight)Not specified1.81[16]
Fruits Orange (peel juice)Not specified~150 (as total cinnamic acids)[8]
Orange (juice)Not specified~60 (as total cinnamic acids)[8]
LingonberryNot specified8.5[17]
BilberryNot specified6.5[17]
CherryNot specified5.1[17]
Eggplant Whole, rawNot specified0.00[13]

Biosynthesis and Isomerization

Phenylpropanoid Pathway

p-Coumaric acid is synthesized in plants from the amino acid L-phenylalanine via the phenylpropanoid pathway. The initial steps involve the deamination of L-phenylalanine to trans-cinnamic acid, which is subsequently hydroxylated to form trans-p-coumaric acid.

Phenylpropanoid_Pathway Phe L-Phenylalanine tCA trans-Cinnamic Acid Phe->tCA PAL (Phenylalanine Ammonia-Lyase) pCA trans-p-Coumaric Acid tCA->pCA C4H (Cinnamate-4-Hydroxylase) Metabolites Other Phenylpropanoids (Flavonoids, Lignin, etc.) pCA->Metabolites

Biosynthesis of trans-p-coumaric acid via the phenylpropanoid pathway.
Photoisomerization of trans-p-Coumaric Acid

This compound is predominantly formed in nature through the photoisomerization of the more stable trans isomer. This reaction is initiated by exposure to ultraviolet (UV) light, which provides the energy to overcome the rotational barrier of the double bond in the acrylic acid side chain.[3][4]

Photoisomerization_Workflow trans_pCA trans-p-Coumaric Acid (Stable ground state) excited_state Excited State trans_pCA->excited_state UV Photon (hν) cis_pCA This compound (Less stable) excited_state->cis_pCA Isomerization cis_pCA->trans_pCA Thermal relaxation or light

Workflow for the photoisomerization of trans- to this compound.

Biological Roles and Signaling Pathways

Role in the Photocycle of Photoactive Yellow Protein (PYP)

This compound is a crucial component of the photocycle of the Photoactive Yellow Protein (PYP), a blue-light photoreceptor found in some bacteria.[3][4][18] The photocycle is initiated when the chromophore, which is trans-p-coumaric acid in the ground state (pG), absorbs a blue-light photon. This absorption triggers a series of conformational changes, including the isomerization of the chromophore to its cis form in the blue-shifted intermediate state (pB).[3][4][19] This isomerization is the key photochemical event that leads to the protein's signaling state.[3][4]

PYP_Photocycle pG pG (Ground State) (trans-p-coumarate) pR pR (Red-shifted intermediate) pG->pR Blue Light (hν) < 1 ns pB pB (Blue-shifted intermediate) (cis-p-coumarate) pR->pB ~0.3 ms pB->pG ~1 s (Thermal Relaxation)

Simplified photocycle of the Photoactive Yellow Protein (PYP).
Other Biological Activities

While research into the specific signaling pathways of this compound is ongoing, studies on the closely related cis-cinnamic acid have shown it to be a potent inhibitor of auxin efflux in plants, thereby promoting lateral root formation.[14][16][20] This suggests that cis-hydroxycinnamic acids may play a role in plant development by modulating auxin transport. Additionally, p-coumaric acid, in general, is known to be involved in plant defense responses against stress, including salt and UV stress.[2][21]

Experimental Methodologies

Extraction from Plant Material

The extraction of p-coumaric acid from plant matrices requires careful selection of solvents and techniques to ensure efficient recovery and prevent degradation.

  • Solvent Selection: Methanol, ethanol, acetone, and their aqueous mixtures are commonly used.[22][23] Acidification of the solvent (e.g., with 0.1% formic or acetic acid) can improve the stability and recovery of phenolic acids.[5]

  • Conventional Techniques:

    • Maceration: Soaking the plant material in a solvent, often with agitation.[6]

    • Soxhlet Extraction: Continuous extraction with a cycling solvent, suitable for exhaustive extraction but can expose the analyte to prolonged heat.[22]

  • Modern Techniques:

    • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, reducing extraction time.[22]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[23]

    • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid (commonly CO₂) as the solvent, offering high selectivity and producing solvent-free extracts.[6]

  • Hydrolysis: Since p-coumaric acid is often found esterified to cell wall components, alkaline or acidic hydrolysis is required to release the bound forms prior to extraction and analysis.[22]

Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of cis- and trans-p-coumaric acid.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reversed-phase columns, such as C18, are typically employed.[7][24]

    • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1-0.5% formic, acetic, or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[14][24]

    • Example Protocol for Isomer Separation:

      • Column: Gemini C18 (250 mm × 4.6 mm, 3 µm).[14]

      • Solvent A: 0.5% Phosphoric acid in water.[14]

      • Solvent B: 100% Acetonitrile.[14]

      • Gradient: A linear gradient from 5% to 80% B over 30 minutes.[14]

      • Flow Rate: 0.8 mL/min.[14]

      • Detection: UV detector at 280-310 nm.[14][24]

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 plates.[25]

    • Mobile Phase: A common solvent system is n-hexane-ethyl acetate-formic acid (e.g., 20:19:1, v/v/v).[25]

    • Detection: Visualization under UV light (e.g., 366 nm) or after spraying with a derivatizing agent like anisaldehyde-sulfuric acid.[25]

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification and structural confirmation of cis- and trans-p-coumaric acid. The key difference is the coupling constant (J-value) of the vinylic protons, which is smaller for the cis isomer.

    • This compound (in CDCl₃):

      • ¹H-NMR (400 MHz): δ 5.74 (1H, d, J = 12.9 Hz), 6.71 (2H, d, J = 8.7 Hz), 6.77 (1H, d, J = 12.9 Hz), 7.35 (2H, d, J = 8.7 Hz).[26]

      • ¹³C-NMR (100 MHz, in CD₃OD): δ 114.4, 115.9, 125.8, 129.7, 142.7, 158.5, 168.9.[26]

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound. For p-coumaric acid, the molecular ion peak is typically observed at m/z 163 [M-H]⁻ in negative ion mode or m/z 165 [M+H]⁺ in positive ion mode.[26]

  • UV-Vis Spectroscopy: The UV absorption spectrum can help differentiate between isomers. The cis isomer generally exhibits a hypsochromic shift (shift to a shorter wavelength) compared to the trans isomer.[7]

Conclusion

This compound, while less abundant than its trans counterpart, is a naturally occurring phenolic compound with significant biological roles, particularly in light-dependent processes. Its formation via photoisomerization highlights a dynamic interplay between plants and their light environment. This guide provides a foundational resource for researchers by consolidating information on its natural sources, analytical methodologies, and involvement in key biological pathways. Further quantitative studies are needed to fully elucidate the distribution and concentration of this compound across the plant kingdom, which will, in turn, enhance our understanding of its physiological functions and potential applications in drug development and other scientific fields.

References

A Technical Guide to the Biological Synthesis of cis-p-Coumaric Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological synthesis of cis-p-coumaric acid in plants. It details the core metabolic pathways, enzymatic processes, regulatory mechanisms, and relevant experimental protocols, with a focus on quantitative data and pathway visualization.

Introduction

p-Coumaric acid is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignin, and stilbenes.[1][2] It exists in two isomeric forms, trans and cis, with the trans isomer being the direct product of the primary biosynthetic pathway. The cis isomer is typically formed through photoisomerization of the trans form and has distinct biological activities and applications. This document outlines the complete biosynthetic route from primary metabolism to the formation of this compound.

Core Biosynthetic Pathway of trans-p-Coumaric Acid

The synthesis of trans-p-coumaric acid in plants is embedded within the general phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine.[3][4][5] An alternative route starting from L-tyrosine also exists, particularly in grasses.[6][7][8]

The Phenylalanine Pathway

The primary and most widespread pathway involves two key enzymatic steps:

  • Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[4][9][10] This is the committed and often rate-limiting step of the phenylpropanoid pathway.[11]

  • Hydroxylation of trans-Cinnamic Acid: The resulting trans-cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield trans-p-coumaric acid.[12][13][14] This reaction requires NADPH and a cytochrome P450 reductase to supply electrons.[13]

The Tyrosine Pathway

In some plants, particularly grasses, an alternative pathway exists where Tyrosine Ammonia Lyase (TAL) , or a bifunctional PAL/TAL enzyme, directly converts L-tyrosine into trans-p-coumaric acid in a single step.[6][7][15] This bypasses the need for C4H for the initial production of this intermediate.

Photoisomerization to this compound

The conversion of the biosynthetically produced trans-p-coumaric acid to its cis isomer is not an enzyme-catalyzed reaction within the cell's primary metabolic pathways. Instead, it is a photochemical process. Exposure to ultraviolet (UV) radiation, particularly UV-B light, induces the isomerization of the double bond in the propenoic acid side chain of trans-p-coumaric acid, resulting in the formation of this compound.[16][17] This light-induced conversion is a reversible process.[18][19]

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in p-coumaric acid biosynthesis. Kinetic parameters can vary significantly depending on the plant species, isoenzyme, and experimental conditions.

EnzymePlant SourceSubstrateK_m_ (mM)V_max_ (nmol/h·mg protein)Reference(s)
Phenylalanine Ammonia-Lyase (PAL)Annona cherimola (Cherimoya)L-Phenylalanine0.57 - 2.54Not Specified[20]
Phenylalanine Ammonia-Lyase (PAL)Musa cavendishii (Banana)L-Phenylalanine1.450.15 (units not specified)[12]
Tyrosine Ammonia Lyase (TAL)Musa cavendishii (Banana)L-Tyrosine0.6180.101 (units not specified)[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzyme activity assays relevant to the study of this compound.

Extraction of p-Coumaric Acid from Plant Tissue

This protocol is adapted for the general extraction of hydroxycinnamic acids from plant leaves.

  • Sample Preparation: Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer approximately 1 g of the powdered tissue to a centrifuge tube. Add 10 mL of 80% methanol. Vortex thoroughly to ensure complete mixing.

  • Sonication & Centrifugation: Sonicate the mixture for 30 minutes in a sonication bath. After sonication, centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[19]

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 80% methanol, and the supernatants pooled.

  • Concentration: Evaporate the methanol from the pooled supernatants under reduced pressure using a rotary evaporator. The remaining aqueous extract can be used for subsequent analysis. For long-term storage, the extract can be lyophilized and stored at -20°C.[19]

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

  • Enzyme Extraction: Homogenize 0.1 g of frozen plant tissue in 1 mL of ice-cold extraction buffer (e.g., sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone (PVPP) and a reducing agent like β-mercaptoethanol).[21] Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the crude enzyme extract.[21]

  • Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing:

    • 800 µL of 0.1 M Sodium Borate Buffer (pH 8.8)

    • 100 µL of 30 mM L-phenylalanine solution

    • 100 µL of crude enzyme extract

  • Measurement: Immediately after adding the enzyme extract, mix the solution and start monitoring the increase in absorbance at 290 nm using a spectrophotometer.[1][21] The absorbance at this wavelength is characteristic of trans-cinnamic acid.

  • Calculation: Record the change in absorbance over a linear reaction period (e.g., every 30 minutes for 2 hours).[1] The enzyme activity can be calculated using the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹ cm⁻¹ at 290 nm). One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

HPLC Method for Separation and Quantification of cis- and trans-p-Coumaric Acid

This method allows for the simultaneous quantification of both isomers.

  • Sample Preparation: Use the aqueous extract obtained from the protocol in section 5.1. Filter the extract through a 0.22 µm syringe filter before injection to protect the HPLC column.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19][22]

    • Mobile Phase: A gradient elution is often employed for better separation.

      • Solvent A: Water with 0.1% formic acid or acetic acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic or acetic acid.

      • A typical gradient might be: 5-80% B over 30 minutes.[23]

    • Flow Rate: 1.0 mL/min.[19][22]

    • Detection Wavelength: Monitor at approximately 310 nm, which is near the absorbance maximum for p-coumaric acid.[19]

  • Quantification: Prepare standard curves for both cis- and trans-p-coumaric acid standards of known concentrations. The concentration of each isomer in the plant extract can be determined by comparing the peak areas from the sample chromatogram to the respective standard curves. The retention time for trans-p-coumaric acid is typically longer than for the cis isomer on a C18 column.

Visualizations of Pathways and Workflows

Core Biosynthetic Pathway of p-Coumaric Acid

Biosynthesis_of_p_Coumaric_Acid L_Phe L-Phenylalanine PAL PAL L_Phe->PAL trans_CA trans-Cinnamic Acid C4H C4H trans_CA->C4H trans_pCA trans-p-Coumaric Acid Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) trans_pCA->Downstream UV UV Light trans_pCA->UV L_Tyr L-Tyrosine TAL TAL L_Tyr->TAL cis_pCA This compound PAL->trans_CA C4H->trans_pCA TAL->trans_pCA UV->cis_pCA

Caption: Biosynthesis of this compound via Phenylalanine/Tyrosine and photoisomerization.

UV Light Signaling Pathway for Upregulation of Biosynthesis

UV_Signaling_Pathway UVB UV-B Light UVR8 UVR8 Photoreceptor UVB->UVR8 activates COP1 COP1 UVR8->COP1 interacts with, inhibits its E3 ligase activity HY5 HY5 Transcription Factor UVR8->HY5 stabilizes COP1->HY5 targets for degradation (in dark) MYB_TFs MYB Transcription Factors (e.g., MYB11, MYB12) HY5->MYB_TFs activates expression PAL_Gene PAL Gene MYB_TFs->PAL_Gene binds promoter C4H_Gene C4H Gene MYB_TFs->C4H_Gene binds promoter PAL_Enzyme PAL Enzyme PAL_Gene->PAL_Enzyme transcription & translation C4H_Enzyme C4H Enzyme C4H_Gene->C4H_Enzyme transcription & translation pCA_synthesis ↑ p-Coumaric Acid Synthesis PAL_Enzyme->pCA_synthesis C4H_Enzyme->pCA_synthesis

Caption: Simplified UV-B signaling cascade leading to increased p-coumaric acid synthesis.

Experimental Workflow for Quantification

Experimental_Workflow start Start: Plant Tissue Sample freeze 1. Freeze in Liquid N2 & Grind to Powder start->freeze extract 2. Extract with 80% Methanol freeze->extract centrifuge 3. Centrifuge (10,000 x g, 15 min) extract->centrifuge collect 4. Collect Supernatant centrifuge->collect concentrate 5. Evaporate Methanol collect->concentrate filter 6. Filter through 0.22 µm Syringe Filter concentrate->filter hplc 7. HPLC-DAD Analysis (C18 Column, Gradient Elution) filter->hplc quantify 8. Quantify cis/trans Isomers (vs. Standard Curves) hplc->quantify end End: Concentration Data quantify->end

Caption: Workflow for extraction and HPLC quantification of p-coumaric acid isomers from plants.

References

An In-depth Technical Guide to cis-p-Coumaric Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of cis-p-coumaric acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, experimental protocols, and relevant biological pathways.

Chemical Structure and Identification

This compound, also known as (2Z)-3-(4-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid, a class of organic compounds characterized by a C6-C3 carbon skeleton. It is the geometric isomer of the more common and naturally abundant trans-p-coumaric acid. The defining feature of the cis-isomer is the arrangement of the substituents on the same side of the carbon-carbon double bond in the acrylic acid side chain.

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and drug delivery systems.

PropertyValueSource
Molecular Formula C₉H₈O₃--INVALID-LINK--
Molecular Weight 164.16 g/mol --INVALID-LINK--
IUPAC Name (2Z)-3-(4-hydroxyphenyl)prop-2-enoic acid--INVALID-LINK--
CAS Number 4501-31-9--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 134-134.5 °C--INVALID-LINK--
Water Solubility 1.02 g/L (predicted)--INVALID-LINK--
logP 1.74 - 1.83 (predicted)--INVALID-LINK--, --INVALID-LINK--
pKa (strongest acidic) 3.5 (predicted)--INVALID-LINK--
UV max 284 nm, 265 nm--INVALID-LINK--

Biological Properties and Activities

Research on the biological activities of p-coumaric acid has predominantly focused on the trans-isomer due to its higher natural abundance and stability. However, the cis-isomer is also of significant interest, as the process of cis-trans isomerization can be a key photochemical event in biological systems.[1] It is important to note that unless specified, much of the literature on "p-coumaric acid" likely refers to the trans-isomer or a mixture of isomers.

Antioxidant Activity

The antioxidant properties of hydroxycinnamic acids are generally attributed to their phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[2] Comparative studies on the antioxidant activity of cis- and trans-isomers of p-coumaric acid derivatives have shown that the cis-isomer may exhibit lower radical-scavenging activity than its trans-counterpart.[3] However, a synergistic antioxidant effect was observed when the cis-isomer was present with the trans-isomer.[3]

An ester of this compound, eicosanyl-cis-p-coumarate, has been isolated and shown to possess moderate free radical scavenging ability.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of p-coumaric acid have been documented, although these studies often do not specify the isomer used. p-Coumaric acid has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5] This is achieved, in part, by blocking key inflammatory signaling pathways.

Anticancer Potential

While research on the anticancer properties of this compound is limited, studies on related cinnamic acid compounds suggest that the cis-isomer can sometimes exhibit greater biological activity than the trans-isomer. For instance, cis-cinnamic acid has been reported to have a greater inhibitory effect on the invasion of human adenocarcinoma A549 cells than trans-cinnamic acid.[3] This highlights the potential importance of investigating the specific anticancer effects of this compound.

Signaling Pathways

The biological effects of p-coumaric acid are mediated through its interaction with various cellular signaling pathways. The primary pathways identified in the literature for p-coumaric acid (isomer often unspecified) are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit this process by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.[5][6]

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. p-Coumaric acid has been observed to suppress the LPS-induced phosphorylation of ERK1/2 and JNK, suggesting its anti-inflammatory effects are also mediated through the MAPK pathway.[5][7]

G cluster_0 Anti-inflammatory Signaling of p-Coumaric Acid cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK_JNK ERK / JNK TLR4->ERK_JNK IKK IKK TLR4->IKK pCA p-Coumaric Acid pCA->ERK_JNK pCA->IKK p_ERK_JNK p-ERK / p-JNK ERK_JNK->p_ERK_JNK Phosphorylation NFkB_nucleus NF-κB (nucleus) p_ERK_JNK->NFkB_nucleus Activation p_IKK p-IKK IKK->p_IKK IkB IκBα p_IKK->IkB p_IkB p-IκBα (degradation) IkB->p_IkB Phosphorylation NFkB NF-κB p_IkB->NFkB releases NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Transcription G cluster_0 Isomerization and Purification Workflow start trans-p-Coumaric Acid in Methanol uv UV Irradiation start->uv mixture Mixture of cis- and trans-isomers uv->mixture column Cellulose Column Chromatography mixture->column cis_fraction This compound Fraction column->cis_fraction trans_fraction trans-p-Coumaric Acid Fraction column->trans_fraction analysis Characterization (HPLC, NMR, MS) cis_fraction->analysis

References

A Technical Guide to the Foundational Research of cis-p-Coumaric Acid and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid and a hydroxy derivative of cinnamic acid, widely distributed throughout the plant kingdom.[1][2] It is a key secondary metabolite synthesized via the shikimic acid pathway.[3] p-Coumaric acid exists in two isomeric forms: trans-p-coumaric acid and cis-p-coumaric acid, with the trans isomer being the most abundant in nature.[3][4] These isomers exhibit distinct physicochemical properties and biological activities, making them subjects of interest in pharmacology and drug development.[5] While the trans isomer is more common, the cis form has unique characteristics and can be obtained through UV irradiation of the trans isomer.[6][7] This document provides a comprehensive overview of the foundational research on this compound and its isomers, detailing their properties, synthesis, analytical protocols, and biological significance.

Physicochemical Properties of p-Coumaric Acid Isomers

The geometric isomerism of cis- and trans-p-coumaric acid leads to differences in their physical and chemical properties. The trans isomer is generally more stable. Key properties are summarized below for comparison.

PropertyThis compoundtrans-p-Coumaric Acid
IUPAC Name (2Z)-3-(4-hydroxyphenyl)prop-2-enoic acid[8](2E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Molecular Formula C₉H₈O₃[8]C₉H₈O₃
Molecular Weight 164.16 g/mol [8]164.16 g/mol
Melting Point 134 - 134.5 °C[8]215 - 218 °C
LogP 1.79[8]1.79
Solubility Not easily soluble in water; soluble in ethanol, DMSO, and dimethylformamide.[1]Soluble in ethanol, diethyl ether; slightly soluble in water.

Biosynthesis, Chemical Synthesis, and Purification

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is naturally synthesized in plants and microorganisms through the shikimate pathway.[1] The process begins with prephenate, which is converted to either L-phenylalanine or L-tyrosine. These amino acids then serve as precursors for p-coumaric acid synthesis.

G cluster_main Biosynthesis of p-Coumaric Acid Shikimate Shikimate Pathway Prephenate Prephenate Shikimate->Prephenate Phe L-Phenylalanine Prephenate->Phe Tyr L-Tyrosine Prephenate->Tyr Prephenate dehydrogenase Cinnamic trans-Cinnamic Acid Phe->Cinnamic Phenylalanine ammonia-lyase (PAL) pCoumaric p-Coumaric Acid Tyr->pCoumaric Tyrosine ammonia lyase (TAL) Cinnamic->pCoumaric Cinnamic acid 4-hydroxylase (C4H)

Fig. 1: Biosynthesis pathway of p-coumaric acid.[1]

Experimental Protocols

1. Protocol for Isomerization of trans- to this compound

This protocol describes the conversion of the more stable trans isomer to the cis isomer via ultraviolet irradiation.[7]

  • Materials: trans-p-coumaric acid, methanol.

  • Equipment: UV lamp, quartz reaction vessel, magnetic stirrer.

  • Procedure:

    • Prepare a solution of trans-p-coumaric acid in methanol.

    • Place the solution in a quartz reaction vessel equipped with a magnetic stirrer.

    • Expose the solution to ultraviolet (UV) radiation while stirring. The specific wavelength and duration of exposure should be optimized based on the equipment and desired yield.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of cis to trans isomers.

    • Once the desired conversion is achieved, stop the irradiation. The resulting solution will be a mixture of trans and cis isomers.

2. Protocol for Purification of this compound

This protocol outlines the separation of the cis isomer from the trans isomer mixture using column chromatography.[7]

  • Materials: Mixture of cis- and trans-p-coumaric acid in methanol, cellulose powder (for stationary phase), methanol, trifluoroacetic acid (TFA).

  • Equipment: Glass chromatography column, fraction collector.

  • Procedure:

    • Prepare the mobile phase: an aqueous 0.1% trifluoroacetic acid solution containing methanol (e.g., 90:10, v/v).

    • Pack a chromatography column with cellulose as the stationary phase, equilibrating it with the mobile phase.

    • Concentrate the methanolic solution containing the isomer mixture and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions using a fraction collector.

    • Analyze the collected fractions by TLC or HPLC to identify those containing the purified this compound.

    • Pool the pure fractions and evaporate the solvent to obtain solid this compound.

    • Confirm the identity and purity of the isolated cis isomer using analytical techniques such as NMR and HPLC.[7]

G start Start: trans-p-Coumaric Acid in Methanol uv UV Irradiation start->uv mixture Mixture of cis and trans Isomers uv->mixture load Load onto Cellulose Column mixture->load elute Elute with Aqueous TFA/Methanol load->elute collect Collect & Analyze Fractions elute->collect pure_cis Isolated this compound collect->pure_cis

Fig. 2: Workflow for synthesis and purification of this compound.

Analytical Characterization

Accurate identification and quantification of p-coumaric acid isomers are crucial for research. High-Performance Liquid Chromatography (HPLC) is the most commonly reported analytical method.[9][10]

1. Protocol for RP-HPLC Analysis of p-Coumaric Acid

This protocol is a representative method for the separation and quantification of p-coumaric acid.[11][12]

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).[11] Alternatively, a gradient elution using 0.5% phosphoric acid (Solvent A) and acetonitrile (Solvent B) can be used.[12]

  • Procedure:

    • Prepare standard solutions of p-coumaric acid in the mobile phase or methanol at known concentrations (e.g., 2-10 µg/mL).[11]

    • Prepare the sample by dissolving the extract or compound in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Set the HPLC system parameters:

      • Flow Rate: 1.0 mL/min.[11]

      • Detection Wavelength: 310 nm.[11]

      • Injection Volume: 20 µL.[11]

      • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 20°C).[12]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample.

    • Identify the p-coumaric acid peak by comparing its retention time with that of the standard. The retention time for p-coumaric acid is reported to be around 6.6 minutes under specific isocratic conditions.[11]

    • Quantify the amount of p-coumaric acid in the sample using the calibration curve.

G cluster_workflow RP-HPLC Analytical Workflow prep Sample & Standard Preparation inject Inject 20µL into HPLC System prep->inject separate Separation on C18 Column (Isocratic or Gradient Elution) inject->separate detect UV Detection at 310 nm separate->detect analyze Data Analysis: Identify & Quantify detect->analyze

Fig. 3: General workflow for RP-HPLC analysis of p-coumaric acid.

Biological Activities and Signaling Pathways

p-Coumaric acid and its derivatives exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][13]

Summary of Biological Activities

ActivityModel SystemKey Findings
Antioxidant Linoleic acid emulsionAt 45 µg/mL, p-coumaric acid inhibited lipid peroxidation by 71.2%.[1]
Anti-proliferative HCT 15 & HT 29 colon cancer cellsExhibited inhibitory effects with IC₅₀ values of 1400 µmol/L and 1600 µmol/L, respectively. Induced apoptosis in HCT 15 cells.[1]
Antimicrobial Various bacterial strainsShowed potent effects, particularly against Shigella dysenteriae, by disrupting the cell membrane and binding to DNA.[1]
Anti-inflammatory LPS-stimulated RAW264.7 cellsInhibited the production of inflammatory mediators (iNOS, COX-2, IL-1β, TNF-α) by blocking NF-κB and MAPK signaling pathways.[14]
Anti-diabetic Streptozotocin-induced diabetic ratsAt 100 mg/kg, it lowered blood glucose and elevated insulin levels.[3]
Anti-melanogenic B16/F10 melanoma cellsInhibited melanogenesis due to its structural similarity to tyrosine, allowing it to act as a tyrosinase inhibitor.[15]

Anti-Inflammatory Signaling Pathway

p-Coumaric acid exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2.[14] This inhibition prevents the downstream expression of pro-inflammatory genes.

G cluster_pathway p-Coumaric Acid Anti-Inflammatory Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ERK p-ERK1/2 TLR4->ERK IkB p-IκB TLR4->IkB Cytokines Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) ERK->Cytokines Transcription NFkB NF-κB Activation IkB->NFkB NFkB->Cytokines Transcription pCA p-Coumaric Acid pCA->ERK Inhibits pCA->IkB Inhibits

Fig. 4: Inhibition of NF-κB and MAPK pathways by p-coumaric acid.[14]

Conclusion

This compound and its trans isomer are versatile phenolic compounds with significant biological potential. Understanding their distinct properties, synthesis, and mechanisms of action is fundamental for their application in drug discovery and development. The provided protocols for synthesis, purification, and analysis offer a practical framework for researchers. Further investigation into the specific activities of the cis isomer, which is less abundant, may reveal novel therapeutic opportunities. The modulation of critical signaling pathways, such as NF-κB and MAPK, underscores the potential of p-coumaric acid as a lead compound for developing anti-inflammatory and anticancer agents.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of cis-p-Coumaric Acid in Plant Secondary Metabolism

Abstract

p-Coumaric acid, a hydroxycinnamic acid derived from the shikimate pathway, stands as a critical nexus in the vast network of plant secondary metabolism. It exists in two isomeric forms, trans and cis, with the trans isomer being predominant. However, the cis isomer, often formed via UV-induced isomerization, plays distinct and significant roles. This technical guide provides a comprehensive overview of the biosynthesis of p-coumaric acid, with a special focus on the cis isomer, its subsequent integration into major downstream pathways such as lignin and flavonoid biosynthesis, and its functions in plant signaling and defense. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of p-coumaric acid are provided, alongside quantitative data and visual diagrams of key metabolic and experimental workflows to facilitate a deeper understanding for researchers in phytochemistry, plant biology, and drug discovery.

Introduction to p-Coumaric Acid

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic compound ubiquitously found in the plant kingdom.[1] It is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of thousands of specialized metabolites.[2][3] These metabolites fulfill crucial roles in plant development, structural support, and defense against biotic and abiotic stresses.[4][5] p-Coumaric acid exists as two geometric isomers: trans-p-coumaric acid and this compound.[5][6] While the trans isomer is the more abundant and stable form, this compound is formed from its trans counterpart through UV light-triggered isomerization.[7] This conversion is significant, as the cis isomer has been identified in various bioactive roles, including the acylation of lignin.[7][8] As a precursor, p-coumaric acid is channeled into the biosynthesis of major secondary metabolite classes, including lignin precursors, flavonoids, stilbenes, and other phenylpropanoids.[2][5]

Biosynthesis and Isomerization

The synthesis of p-coumaric acid in plants primarily occurs through two distinct metabolic routes originating from the shikimate pathway.

The Phenylalanine Route

The most common pathway begins with the amino acid L-phenylalanine.[1][2]

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2][3] This is a key regulatory step in the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase (a member of the CYP73A family) hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield trans-p-coumaric acid.[2][3][9]

The Tyrosine Route

In some plants, particularly grasses, an alternative pathway exists that bypasses the C4H step.

  • Tyrosine Ammonia-Lyase (TAL): Certain PAL enzymes exhibit bifunctional PAL/TAL activity, allowing them to directly deaminate L-tyrosine to produce trans-p-coumaric acid in a single step.[2][9]

Formation of this compound

The cis isomer is not typically synthesized directly by the core enzymatic pathways. Instead, this compound is formed via the photo-isomerization of trans-p-coumaric acid when exposed to UV radiation.[7] This conversion can happen to the free acid, to monolignol-p-coumarate conjugates, or even within the lignin polymer itself after incorporation.[7] Naturally occurring cis-acylated anthocyanins are often found in plant parts exposed to high levels of light, such as flowers and fruits.[10]

G Figure 1. Biosynthesis of p-Coumaric Acid Isomers cluster_phenylalanine Phenylalanine Route cluster_tyrosine Tyrosine Route Phe L-Phenylalanine PAL PAL Phe->PAL Tyr L-Tyrosine TAL TAL Tyr->TAL tCA trans-Cinnamic Acid C4H C4H tCA->C4H tpCA trans-p-Coumaric Acid UV UV Light tpCA->UV Isomerization cpCA This compound cpCA->tpCA Isomerization PAL->tCA C4H->tpCA TAL->tpCA UV->cpCA

Figure 1. Biosynthesis of p-Coumaric Acid Isomers

Role in Downstream Secondary Metabolism

Once synthesized, p-coumaric acid is activated to its thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) . This activated form is a branch-point metabolite that serves as a direct precursor to numerous classes of secondary metabolites.[11][12]

Lignin Biosynthesis

Lignin is a complex aromatic polymer essential for structural integrity, water transport, and defense in vascular plants.[8]

  • Monolignol Precursor: p-Coumaric acid is a precursor to the three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[8]

  • Lignin Acylation: In grasses and certain other plants, p-coumaric acid (including the cis isomer) acylates the lignin polymer.[7][13] This acylation occurs through the formation of an ester bond, predominantly at the γ-carbon of the lignin sidechain, particularly on syringyl units.[8][13] The current model suggests that this happens via pre-acylation of monolignols by an acyl-CoA:monolignol transferase before their incorporation into the lignin polymer through oxidative coupling.[13] This modification can impact the properties and digestibility of the plant cell wall.[13]

Flavonoid Biosynthesis

Flavonoids are a diverse group of polyphenolic compounds with roles in UV protection, pigmentation, and signaling.

  • Entry Point: The synthesis of all flavonoids begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA.[2][11]

  • Chalcone Synthase (CHS): This reaction is catalyzed by chalcone synthase (CHS), the first committed enzyme in the flavonoid pathway, which produces naringenin chalcone.[11]

  • Downstream Diversification: Naringenin chalcone is subsequently isomerized by chalcone isomerase (CHI) to form (2S)-naringenin, the precursor for a vast array of flavonoids, including flavanones, flavones, flavonols, and anthocyanins.[9][11]

G Figure 2. p-Coumaric Acid as a Central Precursor pCA p-Coumaric Acid (cis and trans) _4CL 4CL pCA->_4CL pCoumaroylCoA p-Coumaroyl-CoA CHS CHS (+ 3x Malonyl-CoA) pCoumaroylCoA->CHS HCT Pathway Enzymes pCoumaroylCoA->HCT Stilbenes Stilbenes, Stilbenoids pCoumaroylCoA->Stilbenes Stilbene Synthase _4CL->pCoumaroylCoA Flavonoids Flavonoids (Anthocyanins, Flavonols, etc.) CHS->Flavonoids Lignin Lignin (via Monolignols & Acylation) HCT->Lignin

Figure 2. p-Coumaric Acid as a Central Precursor

Biological Activities and Signaling Roles

This compound and its derivatives are not merely metabolic intermediates but also possess significant biological activities.

  • Antioxidant and Antimicrobial Properties: Like many phenolic compounds, p-coumaric acid exhibits potent antioxidant activity by scavenging free radicals.[1][5] It also demonstrates antimicrobial effects against various pathogens by disrupting bacterial membranes.[6][14]

  • Plant Defense Signaling: Plants can utilize phenolic compounds to defend against pathogens. For instance, p-coumaric acid has been shown to repress the expression of the Type III Secretion System (T3SS), a major virulence factor in the plant pathogen Dickeya dadantii.[12] This suggests a direct role in chemical defense by interfering with pathogen virulence mechanisms.

  • Regulation of Plant Growth and Development: Exogenous application of p-coumaric acid can influence plant growth. Studies have shown it can increase lignin content, which in turn can reduce the physiological disorder of hyperhydricity in in-vitro grown plants by making cell walls more hydrophobic.[15] Conversely, at high concentrations in the soil, it can act as an allelochemical, inhibiting the germination and growth of other plants.[16]

G Figure 3. Signaling Role of p-Coumaric Acid pCA p-Coumaric Acid (Secreted by Plant) T3SS Type III Secretion System (T3SS) Gene Expression pCA->T3SS Represses PlantCell Plant Cell Defense pCA->PlantCell Contributes to Pathogen Pathogen (e.g., Dickeya dadantii) Pathogen->T3SS Activates Effectors Virulence Effectors T3SS->Effectors Produces Effectors->PlantCell Suppresses

Figure 3. Signaling Role of p-Coumaric Acid

Quantitative Data

The concentration of p-coumaric acid varies significantly among plant species, tissues, and environmental conditions. It is often found in conjugated forms (e.g., esters) rather than as a free acid.[17] Specific quantification of the cis isomer is less common in the literature; reported values typically represent the total p-coumaric acid content after hydrolysis.

Plant SourceTissue/ExtractFormConcentrationReference
Pineapple (Ananas comosus), RipeJuice ExtractTotal11.76 µg/mL[18]
Pineapple (Ananas comosus), RipeMethanol ExtractTotal0.03 µg/mL[18]
Pineapple (Ananas comosus), UnripeJuice ExtractTotal0.41 µg/mL[18]
Cauliflower (Brassica Oleracea)HeadTotal135.20 µg/g fresh weight[19]
Artichoke (Cynara scolymus)Inner LeavesTotal21.95 µg/g fresh weight[19]
Broccoli (Brassica Oleracea)HeadTotal25.86 µg/g fresh weight[19]
Engineered E. coliCultureFree525 mg/L (from L-Tyrosine)[20]

Experimental Protocols

Protocol: Extraction and Quantification of p-Coumaric Acid from Plant Tissue

This protocol outlines a general method for the extraction and quantification of total p-coumaric acid, involving a hydrolysis step to release conjugated forms.

1. Materials and Reagents:

  • Plant tissue (fresh or lyophilized)

  • 80% Methanol (HPLC grade)

  • 2 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Diethyl ether (HPLC grade)

  • Anhydrous Sodium Sulfate

  • p-Coumaric acid standard (for calibration curve)

  • Ultrapure water

  • Nitrogen gas supply

  • Centrifuge, rotary evaporator, vortex mixer

  • HPLC system with a C18 column and UV or DAD detector, or an LC-MS/MS system.

2. Procedure:

  • Homogenization: Homogenize 1-2 g of fresh plant tissue (or 100-200 mg of dry tissue) in 10 mL of 80% methanol.

  • Extraction: Sonicate the mixture for 20 minutes and then centrifuge at 4000 xg for 15 minutes. Collect the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

  • Saponification (Hydrolysis): Add 10 mL of 2 M NaOH to the pooled supernatant. Flush the vial with nitrogen gas, seal, and stir in the dark at room temperature for 16-20 hours. This step cleaves ester bonds, releasing bound p-coumaric acid.[13]

  • Acidification: After incubation, acidify the mixture to pH 2 with 6 M HCl.

  • Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel and extract three times with an equal volume of ethyl acetate or diethyl ether.[13] Pool the organic phases.

  • Drying and Evaporation: Dry the pooled organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen gas.

  • Reconstitution and Analysis: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase (e.g., 50% methanol). Filter through a 0.22 µm syringe filter.

  • Quantification: Analyze the sample using HPLC, typically with a C18 column and a gradient elution program involving acidified water and methanol/acetonitrile.[18][21] Detect p-coumaric acid at its λmax (around 310 nm for the trans isomer). Quantify using a calibration curve prepared with authentic standards. For higher sensitivity and specificity, LC-MS/MS can be used.[19]

Protocol: Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This assay measures the activity of PAL, the entry-point enzyme for the phenylpropanoid pathway, by quantifying the formation of its product, trans-cinnamic acid.

1. Materials and Reagents:

  • Plant tissue

  • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 15 mM β-mercaptoethanol and 5% glycerol.

  • Substrate: 50 mM L-phenylalanine in extraction buffer.

  • Bovine Serum Albumin (BSA) for protein quantification (Bradford assay).

  • Spectrophotometer or HPLC system.

2. Procedure:

  • Protein Extraction: Grind 1 g of plant tissue in liquid nitrogen and homogenize in 5 mL of ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 15,000 xg for 20 minutes at 4°C. Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the extract using the Bradford method with BSA as a standard.

  • Enzyme Reaction: Set up the reaction mixture in a quartz cuvette containing: 800 µL of extraction buffer and 100 µL of the crude enzyme extract.

  • Initiation: Start the reaction by adding 100 µL of 50 mM L-phenylalanine solution (final concentration 5 mM).

  • Measurement: Measure the rate of trans-cinnamic acid formation by monitoring the increase in absorbance at 290 nm (A290) over time using a spectrophotometer. The molar extinction coefficient for trans-cinnamic acid at 290 nm is approximately 10,000 M⁻¹cm⁻¹.

  • Calculation: Calculate the enzyme activity as nmol of product formed per minute per mg of protein (nmol min⁻¹ mg⁻¹).

G Figure 4. Experimental Workflow for p-CA Analysis start Plant Tissue Sample homogenize Homogenize in 80% MeOH start->homogenize extract Centrifuge & Pool Supernatant homogenize->extract saponify Saponify with 2M NaOH (Release Bound Forms) extract->saponify acidify Acidify to pH 2 with HCl saponify->acidify partition Liquid-Liquid Extraction (Ethyl Acetate) acidify->partition dry Evaporate Solvent partition->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze via HPLC or LC-MS/MS reconstitute->analyze

Figure 4. Experimental Workflow for p-CA Analysis

Conclusion

This compound, though often less abundant than its trans isomer, is a functionally significant molecule in plant secondary metabolism. Its formation via photoisomerization and subsequent incorporation into polymers like lignin highlights a dynamic interplay between environmental cues (light) and metabolic pathways. As a central precursor, the p-coumaric acid pool is a critical control point for the flux into flavonoids, lignins, and other phenylpropanoids vital for plant survival and defense. A thorough understanding of its biosynthesis, metabolic fate, and biological functions is essential for researchers in plant science and for professionals seeking to leverage plant-derived compounds for applications in medicine, materials, and agriculture. The methodologies presented herein provide a foundation for the accurate investigation of this pivotal secondary metabolite.

References

Spectroscopic Profile of cis-p-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic data for cis-p-coumaric acid, focusing on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and the underlying experimental protocols.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: UV-Vis Spectroscopic Data for this compound
Solventλmax (nm)Molar Extinction Coefficient (log ε)
Acetonitrile (MeCN)3074.36[1]
Methanol (MeOH)3104.34[1]
Table 2: ¹H NMR Spectroscopic Data for this compound
SolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)
CDCl₃400δ 7.35 (2H, d, J = 8.7 Hz, H-3, 5), 6.77 (1H, d, J = 12.9 Hz, H-7), 6.71 (2H, d, J = 8.7 Hz, H-2, 6), 5.74 (1H, d, J = 12.9 Hz, H-8)[2]
(CD₃)₂SO (DMSO-d₆)500δ 9.98 (s, 1H, OH), 7.54 (d, 2H, J = 8.6 Hz), 6.83 (d, 1H, J = 12.8 Hz), 6.75 (d, 2H, J = 8.6 Hz), 5.79 (d, 1H, J = 12.8 Hz)[1]
Table 3: ¹³C NMR Spectroscopic Data for this compound
SolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm)
CD₃OD100δ 168.9 (C-9), 158.5 (C-1), 142.7 (C-7), 129.7 (C-3, 5), 125.8 (C-4), 115.9 (C-8), 114.4 (C-2, 6)[2]
(CD₃)₂SO (DMSO-d₆)125.76δ 168.03 (COOH), 159.66 (C-4), 141.25 (C-β), 130.16 (C-2, 6), 125.34 (C-1), 115.81 (C-3, 5), 115.39 (C-α)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Preparation of this compound via Photoisomerization

The cis isomer of p-coumaric acid is typically less stable than the trans isomer and is often prepared via photochemical irradiation.

  • Solution Preparation : A solution of trans-p-coumaric acid (e.g., 5.15x10⁻⁵ mol) is prepared in a suitable solvent such as acetonitrile (MeCN) in a Pyrex flask[1].

  • Irradiation : The solution is irradiated at 313 nm using a medium-pressure mercury lamp (e.g., Hereaus TQ150) for approximately 24 hours under normal atmosphere with gentle stirring[1]. This process induces isomerization, resulting in a mixture of trans and cis isomers.

  • Isolation : The solvent is evaporated under vacuum. The resulting solid, containing a mixture of isomers, can then be used for analysis or further purification if necessary[1].

UV-Vis Spectroscopy
  • Instrumentation : A double beam UV-Visible Spectrophotometer is used for analysis[3].

  • Sample Preparation : A stock solution of the isolated this compound is prepared in a UV-grade solvent, such as methanol or acetonitrile[1][3]. Working solutions of desired concentrations (e.g., 10 µg/ml) are prepared by further dilution from the stock solution[3].

  • Data Acquisition : The sample is scanned for absorption maxima, typically across a wavelength range of 200-400 nm, using the solvent as a blank reference[3][4].

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE II 500, operating at 500.14 MHz for ¹H and 125.76 MHz for ¹³C nuclei[1].

  • Sample Preparation : The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)[1][2]. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts[1].

  • Data Acquisition : Standard one-dimensional (¹H, ¹³C) and, if required, two-dimensional (e.g., COSY, HMBC) NMR experiments are performed to determine the chemical structure and assign resonances[5].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preparation and subsequent spectroscopic analysis of this compound.

G Workflow for Spectroscopic Analysis of this compound cluster_prep Isomer Preparation cluster_analysis Spectroscopic Analysis A trans-p-Coumaric Acid B UV Irradiation (313 nm) in Acetonitrile A->B C Mixture of trans and cis Isomers B->C D Solvent Evaporation & Isolation C->D E This compound Sample D->E F Sample Dissolved in Appropriate Solvent E->F Proceed to Analysis G UV-Vis Spectroscopy F->G H NMR Spectroscopy (¹H, ¹³C) F->H I UV-Vis Spectrum (λmax, ε) G->I J NMR Spectra (Chemical Shifts, δ) H->J

Caption: General workflow from photoisomerization to spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of cis-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-p-coumaric acid in various solvents. Due to the inherent instability of the cis-isomer and the prevalence of its trans-counterpart in research, quantitative solubility data for this compound is limited. This guide presents the available information for the cis-isomer, supplemented with data for the more extensively studied trans-p-coumaric acid to provide a comparative context for researchers.

Introduction to this compound

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants and fungi. It exists as two geometric isomers: trans-p-coumaric acid and this compound. The trans-isomer is the more stable and abundant form in nature. The cis-isomer, while less common, exhibits distinct biological activities that are of growing interest in pharmacology and drug development. Understanding the solubility of this compound is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.

Solubility Data

Quantitative solubility data for this compound is scarce in peer-reviewed literature. The table below includes a predicted water solubility value for the cis-isomer and experimental data for the trans-isomer in a range of common laboratory solvents for comparative purposes.

Table 1: Predicted and Experimental Solubility of p-Coumaric Acid Isomers

IsomerSolventTemperature (°C)SolubilityData Type
This compoundWaterNot Specified1.02 g/LPredicted[1]
trans-p-Coumaric AcidEthanolNot Specified~10 mg/mLExperimental[2]
trans-p-Coumaric AcidDMSONot Specified~15 mg/mLExperimental[2]
trans-p-Coumaric AcidDimethyl Formamide (DMF)Not Specified~20 mg/mLExperimental[2]
trans-p-Coumaric AcidDMF:PBS (pH 7.2) (1:6)Not Specified~0.1 mg/mLExperimental[2]
trans-p-Coumaric AcidWater25Slightly SolubleQualitative[3]
trans-p-Coumaric AcidEthanol25Very SolubleQualitative[4]
trans-p-Coumaric AcidDiethyl Ether25Very SolubleQualitative[4]

Note: The solubility of p-coumaric acid is influenced by factors such as pH and the presence of co-solvents. For instance, in aqueous solutions, the solubility of the trans-isomer is pH-dependent.

Experimental Protocols

The following section details a general experimental protocol for determining the solubility of a compound like this compound. Given the instability of the cis-isomer and its tendency to isomerize to the trans-form, special care must be taken during the experimental process, such as protection from light and monitoring of isomeric purity.

3.1. Preparation and Purification of this compound

This compound is typically prepared by UV irradiation of a solution of the trans-isomer. The following is a general procedure based on literature reports[5]:

  • Photoisomerization: A solution of trans-p-coumaric acid in a suitable solvent (e.g., methanol) is exposed to ultraviolet (UV) radiation. The progress of the isomerization can be monitored by techniques such as HPLC.

  • Purification: The resulting mixture of trans- and cis-isomers is then subjected to a purification step. A common method is cellulose column chromatography, eluting with a solvent system such as an aqueous 0.1% trifluoroacetic acid solution containing methanol (e.g., 90:10, v/v)[5].

  • Characterization: The identity and purity of the isolated this compound should be confirmed using analytical techniques like TLC, HPLC, and NMR spectroscopy.

3.2. Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Materials:

    • Purified this compound

    • Selected solvents of high purity

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Analytical balance

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a glass vial.

    • The vials are tightly sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C). The samples should be protected from light to prevent isomerization.

    • The mixture is agitated until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

    • After reaching equilibrium, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid.

    • An aliquot of the clear supernatant is carefully removed.

    • The concentration of this compound in the supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. The isomeric purity of the dissolved solute should also be assessed to ensure no significant conversion to the trans-isomer has occurred.

    • The experiment should be performed in triplicate for each solvent.

Signaling Pathways and Biological Activity

p-Coumaric acid has been shown to modulate several signaling pathways, contributing to its antioxidant, anti-inflammatory, and anti-cancer effects. While much of the research has been conducted on the trans-isomer or a mixture of isomers, these pathways provide a valuable starting point for investigating the specific biological roles of this compound. One study has specifically implicated a derivative of this compound, 4-O-β-glucopyranosyl-cis-coumaric acid, in the inhibition of cytochrome P450 enzymes, which are critical in drug metabolism[6].

Below is a diagram illustrating the potential influence of p-coumaric acid on key cellular signaling pathways.

p_Coumaric_Acid_Signaling_Pathways pCA p-Coumaric Acid ROS Reactive Oxygen Species (ROS) pCA->ROS Scavenges Nrf2 Nrf2 pCA->Nrf2 Activates NFkB NF-κB pCA->NFkB Inhibits AKT AKT Pathway pCA->AKT Inhibits ERK ERK Pathway pCA->ERK Inhibits Apoptosis Apoptosis pCA->Apoptosis Induces CYP450 Cytochrome P450 Enzymes pCA->CYP450 Inhibits (cis-derivative) ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Induces Expression InflammatoryCytokines Pro-inflammatory Cytokines NFkB->InflammatoryCytokines Induces Expression CellProliferation Cell Proliferation AKT->CellProliferation ERK->CellProliferation DrugMetabolism Drug Metabolism CYP450->DrugMetabolism

Caption: Potential signaling pathways modulated by p-coumaric acid.

Conclusion

This technical guide summarizes the current understanding of this compound solubility. The limited availability of quantitative data for the cis-isomer highlights a significant gap in the literature and an opportunity for future research. The provided experimental protocols offer a framework for researchers to systematically investigate the solubility of this and other unstable compounds. A deeper understanding of the physicochemical properties and biological activities of this compound will be instrumental in unlocking its full potential in drug discovery and development.

References

The Antioxidant Mechanism of Action of cis-p-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-p-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family, is a secondary metabolite found in a wide variety of plants. It has garnered significant interest in the scientific community for its diverse biological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, detailing its direct radical scavenging properties and its influence on key cellular signaling pathways. The information presented herein is intended to support research and development efforts in the fields of pharmacology, drug discovery, and nutritional science.

Direct Antioxidant Activity: Radical Scavenging

The chemical structure of p-coumaric acid, featuring a phenolic hydroxyl group and a conjugated double bond, endows it with the ability to directly neutralize free radicals. This is primarily achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components.

In Vitro Antioxidant Capacity

The direct radical scavenging activity of p-coumaric acid has been quantified using various in vitro assays. The following table summarizes key quantitative data from these studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time.

AssayRadicalIC50 of p-Coumaric AcidReference CompoundIC50 of ReferenceSource
DPPHDPPH•255.69 µg/mL--[1]
DPPHDPPH•~30-33 µg/mL--[2]
ABTSABTS•+138.26 µg/mL (for a 70% ethanol extract)Vitamin C2.17 µg/mL[3]

Note: The variability in IC50 values highlights the importance of standardized protocols for direct comparison.

Direct_Radical_Scavenging cluster_reaction Hydrogen Atom Transfer (HAT) pCA This compound (with -OH group) Radical Free Radical (e.g., R•) Stabilized_pCA Stabilized p-Coumaric Acid Radical pCA->Stabilized_pCA Donates H• Neutralized_Radical Neutralized Molecule (e.g., RH) Radical->Neutralized_Radical Accepts H•

Figure 1: Direct radical scavenging by this compound via hydrogen atom donation.

Cellular Antioxidant Mechanisms: Modulation of Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that are crucial for cellular defense against oxidative stress. The two primary pathways influenced by this compound are the Nrf2 and MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like p-coumaric acid, this interaction is disrupted.

p-Coumaric acid is thought to destabilize the Keap1 protein, possibly through modification of its cysteine residues. This leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling (e.g., GCLC, GCLM). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA This compound Keap1_Nrf2 Keap1-Nrf2 Complex pCA->Keap1_Nrf2 Destabilizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, etc.) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->pCA Enhanced Cellular Antioxidant Defense

Figure 2: Activation of the Nrf2 signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are involved in a wide range of cellular processes, including the response to oxidative stress. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. In the context of oxidative stress, the activation of JNK and p38 is often associated with pro-apoptotic signals, while the ERK pathway can have both pro-survival and pro-apoptotic roles depending on the cellular context.

Studies have shown that p-coumaric acid can modulate the MAPK signaling pathways in response to oxidative stressors. Specifically, pre-treatment with p-coumaric acid has been observed to suppress the phosphorylation, and thus the activation, of p38, ERK, and JNK in cells exposed to oxidative insults like hydrogen peroxide (H₂O₂)[4][5][6][7][8]. By inhibiting the activation of these stress-activated kinases, p-coumaric acid can mitigate the downstream inflammatory and apoptotic responses triggered by oxidative stress, thereby promoting cell survival.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPKKK Upstream Kinases (MAPKKK) Oxidative_Stress->MAPKKK Activates pCA This compound ERK MAPK (ERK1/2) pCA->ERK Suppresses Phosphorylation JNK MAPK (JNK) pCA->JNK Suppresses Phosphorylation p38 MAPK (p38) pCA->p38 Suppresses Phosphorylation ERK_KK MAPKK (MEK1/2) ERK_KK->ERK Phosphorylates ERK_p p-ERK1/2 ERK->ERK_p Cellular Response Inflammation, Apoptosis, Cell Survival ERK_p->Cellular Response Regulates JNK_KK MAPKK (MKK4/7) JNK_KK->JNK Phosphorylates JNK_p p-JNK JNK->JNK_p JNK_p->Cellular Response Regulates p38_KK MAPKK (MKK3/6) p38_KK->p38 Phosphorylates p38_p p-p38 p38->p38_p p38_p->Cellular Response Regulates MAPKKK->ERK_KK MAPKKK->JNK_KK MAPKKK->p38_KK

References

In Vitro Anti-Inflammatory Effects of p-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide details the in vitro anti-inflammatory effects of p-coumaric acid. The current body of scientific literature does not provide sufficient specific data on the cis-isomer of p-coumaric acid to conduct a separate, in-depth analysis. The information presented herein is based on studies of p-coumaric acid, which predominantly utilize the more common trans-isomer. Researchers should consider this when designing experiments specifically involving cis-p-coumaric acid.

Executive Summary

p-Coumaric acid (p-CA), a phenolic compound belonging to the hydroxycinnamic acid family, is widely found in various plants, fruits, and vegetables.[1] Extensive in vitro research has demonstrated its significant anti-inflammatory properties. This document provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of p-coumaric acid in vitro. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Core Mechanisms of Action

p-Coumaric acid exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory molecules. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (such as RAW264.7), have elucidated these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) protein. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[2]

p-Coumaric acid has been shown to significantly inhibit this pathway by:

  • Suppressing the phosphorylation of IκBα: This prevents the degradation of the inhibitory protein.[2][3]

  • Preventing the nuclear translocation of the NF-κB p65 subunit: By keeping NF-κB in the cytoplasm, it cannot activate the transcription of target genes.[2]

The inhibition of the NF-κB pathway by p-coumaric acid leads to the downregulation of several pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[2][3]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cellular responses to external stimuli, including inflammation.[2] The activation of these kinases through phosphorylation leads to the activation of transcription factors involved in the expression of inflammatory genes.

p-Coumaric acid has demonstrated the ability to interfere with this pathway by:

  • Inhibiting the phosphorylation of ERK1/2 and JNK: Studies have shown that pre-treatment with p-coumaric acid markedly inhibits the LPS-induced phosphorylation of these MAPKs.[2]

By modulating the MAPK pathway, p-coumaric acid further contributes to the suppression of pro-inflammatory gene expression.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of p-coumaric acid.

Table 1: Inhibition of Pro-Inflammatory Gene and Protein Expression by p-Coumaric Acid in LPS-Stimulated RAW264.7 Macrophages

Target MoleculeConcentration of p-CAEffectSignificanceReference
iNOS (protein)50-100 µg/mLSignificant decreasep<0.01[2]
COX-2 (protein)50-100 µg/mLSignificant decreasep<0.05[2]
IL-1β (mRNA)10-100 µg/mLSignificant inhibitionNot specified[2]
TNF-α (mRNA)10-100 µg/mLSignificant inhibitionNot specified[2]

Table 2: Effect of p-Coumaric Acid on Pro-Inflammatory Cytokine Secretion in Foam Cells

CytokineTreatment ConditionsEffect of p-CASignificanceReference
IL-6ox-LDL and LPS-inducedSuppressed overproductionp<0.05[4]
TNF-αox-LDL and LPS-inducedSuppressed overproductionp<0.05[4]

Experimental Protocols

This section details the methodologies employed in key in vitro studies to evaluate the anti-inflammatory effects of p-coumaric acid.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages are commonly used.[2]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response, typically at a concentration of 1 µg/mL.

  • p-Coumaric Acid Treatment: Cells are pre-treated with varying concentrations of p-coumaric acid (e.g., 10, 50, 100 µg/mL) for a specified period (e.g., 2 or 12 hours) before LPS stimulation.[2]

Western Blot Analysis for Protein Expression
  • Purpose: To determine the effect of p-coumaric acid on the protein levels of inflammatory mediators (iNOS, COX-2) and signaling molecules (p-IκBα, p-ERK, p-JNK).[2]

  • Protocol:

    • Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

    • The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65, p-ERK, p-JNK).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Expression
  • Purpose: To assess the effect of p-coumaric acid on the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β).[2]

  • Protocol:

    • Total RNA is extracted from the cells using a reagent like TRIzol.

    • cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • The cDNA is then amplified by PCR using specific primers for the target genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The PCR products are separated by electrophoresis on an agarose gel and visualized with ethidium bromide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
  • Purpose: To quantify the amount of pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted into the cell culture medium.[4]

  • Protocol:

    • Cell-free supernatants are collected after treatment.

    • The concentration of the target cytokine is measured using a commercially available ELISA kit according to the manufacturer's instructions.

    • The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway Diagrams

G Figure 1: Inhibition of the NF-κB Signaling Pathway by p-Coumaric Acid. LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pCA_NFkB p-Coumaric Acid p_IkBa p-IκBα pCA_NFkB->p_IkBa Inhibits NFkB_p65_nuc NF-κB p65 (Nuclear Translocation) pCA_NFkB->NFkB_p65_nuc Inhibits IKK->p_IkBa p_IkBa->NFkB_p65_nuc NFkB_p65_IkBa NF-κB p65/IκBα NFkB_p65_IkBa->p_IkBa ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_p65_nuc->ProInflammatory_Genes

Caption: Figure 1: Inhibition of the NF-κB Signaling Pathway by p-Coumaric Acid.

G Figure 2: Modulation of the MAPK Signaling Pathway by p-Coumaric Acid. LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK pCA_MAPK p-Coumaric Acid ERK p-ERK pCA_MAPK->ERK Inhibits JNK p-JNK pCA_MAPK->JNK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->ERK MAPKK->JNK p38 p-p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Figure 2: Modulation of the MAPK Signaling Pathway by p-Coumaric Acid.

Experimental Workflow Diagram

G Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays. Start Start: RAW264.7 Cell Culture Pretreatment Pre-treatment with p-Coumaric Acid (10-100 µg/mL) Start->Pretreatment Stimulation Inflammatory Stimulation with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Harvesting Harvest Cells and Supernatant Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis WesternBlot Western Blot (iNOS, COX-2, p-IκBα, p-ERK, p-JNK) Analysis->WesternBlot RTPCR RT-PCR (TNF-α, IL-1β mRNA) Analysis->RTPCR ELISA ELISA (TNF-α, IL-6 Secretion) Analysis->ELISA Results Results: Quantification of Anti-inflammatory Effects WesternBlot->Results RTPCR->Results ELISA->Results

Caption: Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of p-coumaric acid. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for its observed effects on reducing pro-inflammatory mediators. The data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the therapeutic applications of p-coumaric acid for inflammatory conditions. Further research is warranted to specifically investigate the anti-inflammatory properties of the cis-isomer to determine if its activity profile differs from the more commonly studied trans-form.

References

A Technical Guide to cis-p-Coumaric Acid and its Derivatives in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed throughout the plant kingdom. It exists in two isomeric forms: trans-p-coumaric acid and cis-p-coumaric acid. While the trans isomer is more common and extensively studied, the cis isomer and its derivatives are gaining attention for their unique properties and potential applications in food science and pharmacology. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their presence in food, biological activities, and the methodologies used for their study. Although much of the available research has focused on the more stable trans isomer, this document will emphasize data on the cis form where available and highlight the collective understanding of p-coumaric acid's biological effects.

Dietary Sources and Occurrence

This compound and its derivatives are found in a variety of plant-based foods. The concentration of these compounds can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods. Notably, the cis isomer is often present in smaller quantities than the trans isomer.

Table 1: Quantitative Data on p-Coumaric Acid and Its Derivatives in Various Food Sources

Food SourceCompoundConcentrationAnalytical MethodReference(s)
Coriander (Coriandrum sativum) Leaves (Fresh)p-Coumaric Acid97.2 mg/kgHPLC-DAD[1]
Coriander (Coriandrum sativum) Fruit (Tunisian variety)p-Coumaric AcidPresent (Quantification not specified for isomer)RP-HPLC-UV[2]
Pineapple (Ananas comosus) Juice (Ripe)p-Coumaric Acid11.75 µg/mLRP-HPLC[3]
Pineapple (Ananas comosus) Juice (Unripe)p-Coumaric Acid0.41 µg/mLRP-HPLC[3]
Hemp (Cannabis sativa L.) Roots (Total Extract)p-Coumaric Acid2.61 mg/gHPLC-DAD[4]
Hemp (Cannabis sativa L.) Roots (Total Extract)Ethyl p-coumarate6.47 mg/gHPLC-DAD[4]
Pear (Pyrus communis)cis-p-Coumaroyl derivativesDetectedNot specified[5]
Grape WineThis compoundDetected (not quantified)Not specified

Note: Much of the existing literature does not differentiate between the cis and trans isomers during quantification. The data presented for "p-Coumaric Acid" likely represents the total amount or predominantly the trans isomer unless specified otherwise.

Bioavailability and Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of p-coumaric acid have been primarily studied for the trans isomer. Ingested p-coumaric acid is rapidly absorbed in the gastrointestinal tract.[6] The bioavailability can be influenced by its form (free or conjugated) and the food matrix.[5][7]

Table 2: Pharmacokinetic Parameters of p-Coumaric Acid in Rats

ParameterValueAdministration DetailsReference(s)
Cmax (Portal Vein)165.7 µmol/L100 µmol/kg body weight, oral[6]
Tmax (Portal Vein)10 min100 µmol/kg body weight, oral[6]
AUC (Portal Vein)2991.3 µmol·min·L⁻¹100 µmol/kg body weight, oral[6]
T½ (from Red Wine)Increased significantly compared to monomerOral administration of freeze-dried red wine[8]
AUC (from Red Wine)Increased significantly compared to monomerOral administration of freeze-dried red wine[8]

Note: This data is for the trans isomer of p-coumaric acid. Specific pharmacokinetic data for the cis isomer is limited.

Biological Activities and Potential Health Benefits

This compound and its derivatives, alongside the more studied trans isomer, exhibit a range of biological activities that are of interest to food and drug development scientists. These include antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

p-Coumaric acid and its derivatives can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[9][10]

Table 3: In Vitro Antioxidant Activity of p-Coumaric Acid and Its Derivatives

CompoundAssayIC50 / ActivityReference(s)
p-Coumaric AcidDPPH ScavengingIC50: 255.69 µg/mL[11]
p-Coumaric AcidLipid Peroxidation Inhibition71.2% inhibition at 45 µg/mL[9]
Eicosanyl-cis-p-coumarateDPPH ScavengingModerate activity[3]
Anti-inflammatory Activity

p-Coumaric acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[12][13][14] This can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15]

Table 4: In Vitro Anti-inflammatory Activity of p-Coumaric Acid

CompoundCell LineTargetEffectIC50Reference(s)
p-Coumaric AcidLPS-stimulated RAW 264.7 macrophagesNO ProductionInhibition279.1 µg/mL (Hot water extract containing p-CA)[16][17]
p-Coumaric AcidLPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6InhibitionNot specified[15]
Antimicrobial Activity

Derivatives of p-coumaric acid have demonstrated inhibitory effects against various foodborne pathogens.[18][19]

Table 5: Antimicrobial Activity of p-Coumaric Acid Derivatives

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference(s)
3-p-trans-Coumaroyl-2-hydroxyquinic acidBacillus cereus2.5 mg/mL[18]
3-p-trans-Coumaroyl-2-hydroxyquinic acidEscherichia coli10 mg/mL[18]
5-p-cis-Coumaroylquinic acidVarious foodborne pathogensModerate activity[18]
p-Coumaric AcidAlicyclobacillus acidoterrestris0.2 mg/mL[20]
p-Coumaric AcidStaphylococcus aureus10-80 µg/mL[21]
p-Coumaric AcidEscherichia coli10-80 µg/mL[21]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of p-coumaric acid and its derivatives.

Extraction of Phenolic Acids from Plant Material (Solid-Liquid Extraction)

This protocol describes a general method for the extraction of phenolic acids from plant materials, which can be adapted for sources like coriander.[6][19]

  • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., coriander leaves) and grind it into a fine powder.

  • Extraction:

    • Maceration: Macerate the powdered plant material (100 g) with 70% ethanol (1000 mL) at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.[6]

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol, ethanol) in a Soxhlet apparatus for a defined number of cycles or time (e.g., 45 minutes to several hours).[4][18][19]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Fractionation (Optional): The concentrated crude extract can be further fractionated by liquid-liquid extraction using solvents of increasing polarity (e.g., petroleum ether, ethyl acetate) to separate compounds based on their polarity.[6]

G plant Plant Material (e.g., Coriander) powder Powdered Plant Material plant->powder Grinding maceration Maceration (70% Ethanol) powder->maceration soxhlet Soxhlet Extraction (Methanol) powder->soxhlet crude_extract Crude Extract maceration->crude_extract soxhlet->crude_extract filtered_extract Filtered Extract crude_extract->filtered_extract Filtration concentrated_extract Concentrated Extract filtered_extract->concentrated_extract Rotary Evaporation fractionation Liquid-Liquid Fractionation concentrated_extract->fractionation ethyl_acetate Ethyl Acetate Fraction (contains phenolic acids) fractionation->ethyl_acetate

Workflow for Solid-Liquid Extraction of Phenolic Acids.
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a general framework for the quantification of p-coumaric acid isomers.[22][23][24]

  • Standard Preparation: Prepare a stock solution of cis- and trans-p-coumaric acid standards in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of acidified water (e.g., 0.1% formic acid) (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set at the wavelength of maximum absorbance for p-coumaric acid (around 310 nm for the trans isomer).

  • Analysis: Inject the standards and samples. Identify the peaks based on retention times compared to the standards. Quantify the compounds using the calibration curve.

G sample Prepared Extract hplc HPLC System sample->hplc Injection column C18 Column hplc->column Mobile Phase Gradient detector DAD Detector column->detector chromatogram Chromatogram detector->chromatogram Data Acquisition quantification Quantification chromatogram->quantification Peak Integration & Calibration Curve

General Workflow for HPLC-DAD Quantification.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory potential of this compound and its derivatives by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.[7][15][16][17][25]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT): Seed cells in a 96-well plate. Treat with various concentrations of the test compound for 24 hours. Add MTT solution, incubate, and then solubilize the formazan crystals with DMSO. Measure absorbance to determine non-toxic concentrations.

  • LPS Stimulation and Treatment: Seed RAW 264.7 cells in 24- or 96-well plates. Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent. Read the absorbance at 540 nm.

  • Measurement of Cytokines (TNF-α and IL-6) by ELISA: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions. Read the absorbance at 450 nm.

Signaling Pathways

The anti-inflammatory effects of p-coumaric acid are, in part, mediated by its ability to modulate the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

p-Coumaric acid can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. It has been shown to suppress the phosphorylation of IκBα, which prevents the release and nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of pro-inflammatory genes.[12]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation of IκBα pCoumaricAcid p-Coumaric Acid pCoumaricAcid->IKK Inhibition p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA Nucleus->DNA ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatoryGenes Transcription

Inhibition of the NF-κB Pathway by p-Coumaric Acid.
MAPK Signaling Pathway

p-Coumaric acid can also suppress the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38. The activation of these kinases is crucial for the downstream activation of transcription factors that regulate the expression of inflammatory mediators. By inhibiting their phosphorylation, p-coumaric acid can dampen the inflammatory response.[12]

G LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases ERK ERK UpstreamKinases->ERK Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation p38 p38 UpstreamKinases->p38 Phosphorylation pCoumaricAcid p-Coumaric Acid pCoumaricAcid->ERK Inhibition pCoumaricAcid->JNK Inhibition TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation JNK->TranscriptionFactors Activation p38->TranscriptionFactors Activation ProInflammatoryGenes Pro-inflammatory Genes TranscriptionFactors->ProInflammatoryGenes Gene Expression

References

Methodological & Application

Application Note: Quantification of cis-p-Coumaric Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Coumaric acid is a hydroxycinnamic acid naturally present in a wide variety of plants and food products, including peanuts, tomatoes, carrots, and wine.[1][2] It exists as two isomers: trans-p-coumaric acid and cis-p-coumaric acid. While the trans isomer is typically more abundant, the quantification of the cis isomer is crucial for various studies, including food science, pharmacokinetics, and drug development, as isomerization can affect biological activity. This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Principle

This method utilizes a C18 stationary phase to separate this compound from its trans isomer and other matrix components based on polarity. A gradient elution with an acidified water/acetonitrile mobile phase ensures efficient separation and sharp peak shapes.[3][4] Quantification is achieved using a UV-Vis detector. It is important to note that cis isomers of hydroxycinnamic acids typically exhibit a slight hypsochromic shift (a shift to a shorter wavelength) in their UV absorption maximum compared to their trans counterparts.[5] Therefore, the selection of an appropriate detection wavelength is critical for optimal sensitivity.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterSpecification
HPLC System Any standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 Reverse-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][6]
Mobile Phase A 0.5% Phosphoric Acid in HPLC-grade water.[3][4]
Mobile Phase B 100% Acetonitrile (ACN), HPLC grade.[3][4]
Gradient Elution 0-30 min: 5% to 80% B; 30-33 min: hold at 80% B; 33-35 min: 80% to 5% B; 35-40 min: hold at 5% B (re-equilibration).[3][4]
Flow Rate 1.0 mL/min.[1][6]
Column Temperature 30 °C.[2]
Detection Wavelength 285 nm (Note: Optimal wavelength should be confirmed by running a UV scan of a pure this compound standard).[5][7]
Injection Volume 20 µL.[1]

Method Performance Characteristics

The following data, based on established methods for p-coumaric acid, provide an expected performance range. These parameters must be validated specifically for this compound in the user's laboratory.

ParameterExpected Value
Retention Time (RT) To be determined experimentally (will differ from the trans isomer).
Linearity Range 0.5 - 25 µg/mL.[1][2][6][8]
Correlation Coefficient (R²) ≥ 0.999.[1][6]
Limit of Detection (LOD) ~0.02 µg/mL.[2][3]
Limit of Quantification (LOQ) ~0.07 µg/mL.[2][3]

Detailed Experimental Protocol

1. Reagent and Standard Preparation

  • Mobile Phase A (0.5% Phosphoric Acid):

    • Add 5.0 mL of concentrated phosphoric acid (H₃PO₄) to 995 mL of HPLC-grade water.

    • Filter the solution through a 0.22 µm nylon membrane filter and degas for 15-20 minutes using sonication or vacuum.[1]

  • Mobile Phase B (100% Acetonitrile):

    • Use HPLC-grade acetonitrile directly.

    • Filter and degas as described for Mobile Phase A.

  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound standard.

    • Dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or the initial mobile phase composition.[1]

    • Sonicate for 10 minutes to ensure complete dissolution and bring to volume.[1] This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, and 25 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.[1][8] These will be used to construct the calibration curve.

2. Sample Preparation

  • For Solid Samples (e.g., Plant Material, Formulations):

    • Accurately weigh a known amount of the homogenized sample.

    • Add a suitable volume of extraction solvent (e.g., methanol).

    • Sonicate or vortex thoroughly to ensure efficient extraction.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet solid debris.[9]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm PVDF or PTFE syringe filter into an HPLC vial.[9]

  • For Liquid Samples (e.g., Plasma, Media):

    • For samples containing protein, perform a protein precipitation step. Add cold acetonitrile or perchloric acid (1:3 ratio, sample to solvent).[9]

    • Vortex vigorously and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the precipitated protein.[1][9]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[1]

3. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep 1. Standard Preparation (Stock & Dilutions) HPLC 3. HPLC System Std_Prep->HPLC Sample_Prep 2. Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC Column C18 Column (Separation) HPLC->Column Detector UV Detector (@ 285 nm) Column->Detector Acquisition 4. Data Acquisition (Chromatogram) Detector->Acquisition Analysis 5. Data Analysis (Quantification) Acquisition->Analysis Result Final Concentration Analysis->Result

References

Application Notes and Protocols for the Spectrophotometric Analysis of cis-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom and is of significant interest due to its various biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1] It exists as two geometric isomers: trans-p-coumaric acid and cis-p-coumaric acid. The trans isomer is generally more stable and abundant in nature.[2] However, the cis isomer also demonstrates biological activity and its formation can be induced, notably by UV irradiation.[3][4] Spectrophotometry is a valuable, straightforward, and cost-effective technique for the analysis of these isomers. This document provides detailed protocols for the spectrophotometric analysis of this compound.

The stereochemistry of p-coumaric acid can significantly impact the spectral properties of molecules it acylates, such as anthocyanins.[5] Understanding the spectrophotometric characteristics of the cis isomer is therefore crucial for its identification and quantification in various matrices.

Spectral Properties of p-Coumaric Acid Isomers

The UV-Vis spectra of cis- and trans-p-coumaric acid differ, allowing for their differentiation using spectrophotometry. The cis isomer typically exhibits a hypsochromic shift, meaning its maximum absorbance (λmax) occurs at a shorter wavelength compared to the trans isomer.[6] The specific λmax is dependent on the solvent used.

Table 1: Spectral Characteristics of p-Coumaric Acid Isomers

IsomerSolventλmax (nm)Reference
trans-p-Coumaric AcidMethanol~310-345[7][8]
trans-p-Coumaric AcidEthanol~300[9][10]
trans-p-Coumaric AcidPhosphate Buffer (pH 6.8)~284[9][10]
This compoundNot specifiedShorter λmax than trans[6]

Experimental Protocols

Protocol 1: Preparation of this compound Standard via Photoisomerization

This protocol describes the conversion of the more common trans-p-coumaric acid to this compound using UV irradiation.

Materials:

  • trans-p-Coumaric acid standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes

  • UV lamp (e.g., 254 nm or 365 nm)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of trans-p-coumaric acid: Accurately weigh and dissolve a known amount of trans-p-coumaric acid in methanol to achieve a desired concentration (e.g., 100 µg/mL).

  • Initial Spectral Scan: Take an aliquot of the trans-p-coumaric acid solution, dilute if necessary, and record its UV-Vis spectrum from 200-400 nm to determine the initial λmax of the trans isomer.

  • UV Irradiation: Transfer the trans-p-coumaric acid solution to a quartz cuvette. Expose the solution to UV light. The duration of exposure required for significant isomerization can vary and may need to be optimized (e.g., several hours).[3]

  • Monitor Isomerization: Periodically record the UV-Vis spectrum of the irradiated solution. Observe the decrease in the absorbance peak of the trans isomer and the appearance and increase of a new peak at a shorter wavelength, corresponding to the cis isomer.

  • Completion of Isomerization: Continue irradiation until the spectral changes plateau, indicating that a photostationary state has been reached. The resulting solution will be a mixture of cis and trans isomers, with a significant enrichment of the cis form. This solution can be used as a qualitative standard for identifying the λmax of this compound. For quantitative analysis, purification of the cis isomer by techniques such as HPLC is recommended.[3]

experimental_workflow cluster_prep Preparation cluster_iso Isomerization cluster_analysis Analysis start Start prep_stock Prepare trans-p-coumaric acid stock solution in methanol start->prep_stock initial_scan Record initial UV-Vis spectrum (determine trans-λmax) prep_stock->initial_scan uv_irrad Expose solution to UV light in a quartz cuvette initial_scan->uv_irrad monitor Periodically record UV-Vis spectrum uv_irrad->monitor check_plateau Check for spectral plateau monitor->check_plateau check_plateau->monitor No end End (cis-enriched standard) check_plateau->end Yes logical_relationship cluster_input Inputs cluster_process Process cluster_output Output sample Sample containing This compound prep_sample Prepare sample solution sample->prep_sample standard Purified cis-p-coumaric acid standard prep_standards Prepare calibration standards standard->prep_standards measure_abs Measure absorbance at λmax prep_standards->measure_abs gen_curve Generate calibration curve measure_abs->gen_curve concentration Concentration of This compound gen_curve->concentration measure_sample_abs Measure sample absorbance prep_sample->measure_sample_abs measure_sample_abs->concentration

References

Application Notes and Protocols: cis-p-Coumaric Acid in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-p-Coumaric acid, a hydroxycinnamic acid and a well-known plant-derived phenolic compound, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a secondary metabolite, it is found in a variety of fruits, vegetables, and cereals. Its antioxidant activity is primarily attributed to the phenyl hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. These application notes provide an overview of the use of this compound in common antioxidant assays and offer detailed protocols for its evaluation.

Antioxidant Activity of this compound: Quantitative Data

The antioxidant capacity of p-coumaric acid has been evaluated using various in vitro assays. The following table summarizes the quantitative data from several studies.

AssayCompoundConcentration/IC50Reference CompoundReference Compound IC50Source
DPPH Radical Scavengingp-Coumaric acidIC50: 609.16 µg/mL--[1]
DPPH Radical Scavengingp-Coumaric acid-BHA66.8% inhibition at 45 µg/mL[2][3]
DPPH Radical Scavengingp-Coumaric acid-BHT69.8% inhibition at 45 µg/mL[2][3]
ABTS Radical Scavengingp-Coumaric acidIC50: 38.52 µg/mL--[1]
ABTS Radical Scavengingp-Coumaric acid-Ascorbic Acid-[2][3]
FRAPp-Coumaric acid24–113 µM Fe2+--[4]
Lipid Peroxidation Inhibitionp-Coumaric acid71.2% inhibition at 45 µg/mL--[2][3]
Ferrous Ion (Fe2+) Chelatingp-Coumaric acid52.22% at 50 µg/mL--[5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of this compound Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of this compound Samples: Prepare a stock solution of this compound in ethanol or a suitable solvent and make serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound Samples and Standard: Prepare serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Signaling Pathways and Cellular Effects

p-Coumaric acid has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6]

  • Nrf2 Activation: Under conditions of oxidative stress, p-coumaric acid can promote the translocation of Nrf2 into the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

  • Upregulation of Antioxidant Enzymes: This binding leads to the increased expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[5]

This mechanism enhances the cell's endogenous antioxidant defenses, providing protection against oxidative damage.

Visualizations

Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays cluster_principle Assay Principle cluster_measurement Measurement cluster_output Output DPPH DPPH Assay DPPH_P Radical Scavenging (H-atom donation) DPPH->DPPH_P ABTS ABTS Assay ABTS_P Radical Scavenging (Electron donation) ABTS->ABTS_P FRAP FRAP Assay FRAP_P Reducing Power (Fe³⁺ to Fe²⁺) FRAP->FRAP_P DPPH_M ↓ Absorbance at 517 nm DPPH_P->DPPH_M ABTS_M ↓ Absorbance at 734 nm ABTS_P->ABTS_M FRAP_M ↑ Absorbance at 593 nm FRAP_P->FRAP_M DPPH_O IC50 Value DPPH_M->DPPH_O ABTS_O IC50 Value ABTS_M->ABTS_O FRAP_O Fe(II) Equivalents FRAP_M->FRAP_O Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation pCA This compound pCA->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

References

Application Notes and Protocols for Studying cis-p-Coumaric Acid Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom, found in various fruits, vegetables, and cereals. It exists in two isomeric forms: trans-p-coumaric acid and cis-p-coumaric acid, with the trans isomer being the most abundant in nature.[1] While much of the existing research has focused on the biological activities of trans-p-coumaric acid or has not specified the isomer used, there is growing interest in the distinct therapeutic potential of the cis isomer. This document provides a comprehensive guide for the experimental design and execution of studies aimed at elucidating the biological effects of this compound.

p-Coumaric acid has been reported to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-proliferative, and neuroprotective effects.[2][3] These activities are primarily attributed to its ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] Given the structural differences between the cis and trans isomers, it is plausible that their biological activities may also differ.

These application notes will provide detailed protocols for preparing this compound, assessing its antioxidant and anti-inflammatory properties, and investigating its impact on relevant signaling pathways.

Data Presentation: Quantitative Analysis of p-Coumaric Acid Activity

The following tables summarize quantitative data reported for p-coumaric acid. It is important to note that in most cases, the specific isomer was not identified, and it is likely that the more common trans isomer was used. Researchers are encouraged to generate specific data for the cis isomer.

Table 1: In Vitro Anti-proliferative Activity of p-Coumaric Acid

Cell LineAssay TypeIC50 (µmol/L)Reference
HCT-15 (Colon Cancer)Antiproliferative Assay1400[2]
HT-29 (Colon Cancer)Antiproliferative Assay1600[2]

Table 2: In Vitro Anti-inflammatory Activity of p-Coumaric Acid

Cell LineStimulationMeasured EffectEffective ConcentrationReference
RAW264.7 MacrophagesLPSInhibition of iNOS, COX-2, IL-1β, and TNF-α expression10-100 µg/mL[4]
RAW264.7 MacrophagesLPSSuppression of IκB and ERK1/2 phosphorylation10-100 µg/mL[4]

Table 3: In Vivo Anti-inflammatory and Immunomodulatory Activity of p-Coumaric Acid

Animal ModelDosageMeasured EffectReference
Adjuvant-induced arthritic rats100 mg/kg body weightDecreased expression of TNF-α[6]
Rats100 mg/kg body weightReduced cell-mediated immune responses[6]

Table 4: Antioxidant Activity of p-Coumaric Acid

AssayConcentrationResultReference
Lipid Peroxidation Inhibition45 µg/mL71.2% inhibition[7]
DPPH Radical ScavengingNot specifiedEffective scavenging activity[7]
ABTS Radical ScavengingNot specifiedEffective scavenging activity[7]

Experimental Protocols

Protocol 1: Preparation of this compound from trans-p-Coumaric Acid

This protocol is adapted from a method described for the isomerization of cinnamic acid derivatives.

Objective: To convert the commercially available trans-p-coumaric acid to this compound for use in biological assays.

Materials:

  • trans-p-Coumaric acid

  • Solvent (e.g., ethanol or methanol)

  • Quartz reaction vessel

  • UV lamp (254 nm or 365 nm) or direct sunlight

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • Dissolve trans-p-coumaric acid in a suitable solvent in a quartz reaction vessel. The concentration will depend on the solubility and the volume of the vessel.

  • Expose the solution to UV irradiation or direct sunlight. The duration of exposure will need to be optimized, but can range from 2 to 48 hours.

  • Monitor the conversion of the trans isomer to the cis isomer periodically using HPLC. A reverse-phase C18 column is typically suitable. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

  • The trans and cis isomers will have different retention times, allowing for their separation and quantification.

  • Once a desirable conversion ratio (e.g., 20-55%) is achieved, the cis isomer can be purified from the mixture using preparative HPLC.

  • Evaporate the solvent from the collected fraction containing the cis isomer to obtain the purified compound.

  • Confirm the identity and purity of the this compound using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Antioxidant Activity Assessment

Objective: To determine the free radical scavenging capacity of this compound.

Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

Materials:

  • This compound

  • DPPH solution in methanol

  • ABTS stock solution

  • Potassium persulfate

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or other suitable solvent

  • 96-well microplate reader

DPPH Assay Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the this compound stock solution and the positive control in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Assay Procedure:

  • Prepare the ABTS radical cation solution by reacting the ABTS stock solution with potassium persulfate and incubating in the dark overnight.

  • Dilute the ABTS radical cation solution with methanol to an absorbance of ~0.7 at 734 nm.

  • Prepare serial dilutions of the this compound stock solution and the positive control in a 96-well plate.

  • Add the diluted ABTS solution to each well.

  • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of this compound on the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW264.7 murine macrophage cell line.

Materials:

  • RAW264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound

  • LPS from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and antibodies for Western blotting (for NF-κB and MAPK pathway analysis)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

  • Cell Viability Assay:

    • Perform an MTT assay to ensure that the tested concentrations of this compound are not cytotoxic.

  • Nitric Oxide (NO) Measurement:

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement:

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant using specific ELISA kits.

  • Western Blot Analysis of NF-κB and MAPK Pathways:

    • After a shorter LPS stimulation (e.g., 15-60 minutes), lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK1/2, JNK, p38 (for MAPK pathway).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation of these signaling proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_invitro In Vitro Assays cluster_analysis Analysis trans_pca trans-p-Coumaric Acid uv_irradiation UV Irradiation / Sunlight trans_pca->uv_irradiation cis_pca This compound uv_irradiation->cis_pca antioxidant Antioxidant Assays (DPPH, ABTS) cis_pca->antioxidant anti_inflammatory Anti-inflammatory Assays (RAW264.7 cells) cis_pca->anti_inflammatory ic50 IC50 Determination antioxidant->ic50 cytokine Cytokine Measurement (ELISA) anti_inflammatory->cytokine no_measurement NO Measurement (Griess Assay) anti_inflammatory->no_measurement western_blot Signaling Pathway Analysis (Western Blot) anti_inflammatory->western_blot nf_kb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) cis_PCA This compound cis_PCA->IKK Inhibition mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes cis_PCA This compound cis_PCA->ERK Inhibition cis_PCA->JNK Inhibition

References

Application Notes & Protocols: cis-p-Coumaric Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom and found in various fruits, vegetables, and cereals.[1] It exists as two geometric isomers, cis and trans, with the trans isomer being the more abundant and stable form in nature. cis-p-Coumaric acid, while less common, plays a significant role in plant physiology and has distinct physicochemical and biological properties.[2] Accurate quantification of both isomers is crucial for researchers in fields ranging from plant biology and food science to pharmacology and drug development, where p-coumaric acid and its derivatives are investigated for their antioxidant, anti-inflammatory, and other therapeutic properties.[1][3]

These application notes provide a comprehensive guide for the use of this compound as a standard in chromatographic analyses. This document outlines the necessary protocols for the preparation of standard solutions, and detailed methodologies for High-Performance Liquid Chromatography (HPLC) analysis. Additionally, it includes information on the stability and isomerization of this compound, which are critical considerations for accurate quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a chromatographic standard.

PropertyValueSource
IUPAC Name (2Z)-3-(4-hydroxyphenyl)prop-2-enoic acidPubChem
Molecular Formula C₉H₈O₃PubChem
Molecular Weight 164.16 g/mol PubChem
Melting Point 134-134.5 °CHMDB
logP 1.79HMDB
Purity (typical) ≥ 95%CRM LABSTANDARD[4]
Appearance SolidHMDB

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to the reliability of quantitative chromatographic analysis. Due to the potential for photoisomerization, it is recommended to prepare solutions fresh and protect them from light.

Materials:

  • This compound standard (≥95% purity)[4]

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Sonicator

  • Amber vials for storage

Protocol for 1000 µg/mL Stock Solution:

  • Accurately weigh 10 mg of this compound standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with HPLC-grade methanol.

  • Transfer the stock solution to an amber vial and store at -20°C for short-term storage. It is advisable to use the solution within one year.[3]

Protocol for Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis.

  • For a concentration range of 2-10 µg/mL, pipette appropriate volumes of the stock solution into 10 mL volumetric flasks and dilute with the mobile phase.[5]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound

This protocol describes an isocratic reverse-phase HPLC method suitable for the separation and quantification of p-coumaric acid isomers.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Shimadzu LC-20AT Prominence Liquid Chromatograph or equivalent[5]
Column RP-C18, 250 mm x 4.6 mm, 5 µm particle size[5]
Mobile Phase Water : Methanol : Glacial Acetic Acid (65:34:1 v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV-Vis at 310 nm[5]
Injection Volume 20 µL
Column Temperature Ambient

Method Validation Parameters (for p-coumaric acid):

ParameterValueSource
Retention Time ~6.6 min[5]
Linearity Range 2-10 µg/mL[5]
Regression Coefficient (r²) 0.999[5]

Stability and Isomerization

A critical aspect of working with this compound is its propensity to isomerize to the more stable trans form, particularly when exposed to light (UV and visible) and heat.[6][7]

  • Photoisomerization: Exposure to ultraviolet radiation can be used to convert the trans isomer to the cis isomer.[8] Conversely, exposure of the cis isomer to light can lead to its conversion back to the trans form.[7] Therefore, it is imperative to protect standard solutions and samples from light by using amber vials and minimizing exposure during sample preparation.

  • Thermal Stability: While specific data on the thermal degradation of this compound is limited, it is generally advisable to store stock solutions at low temperatures (-20°C) to maintain stability.[3]

Signaling Pathways and Experimental Workflows

Phenylpropanoid Biosynthesis Pathway

p-Coumaric acid is a central intermediate in the phenylpropanoid pathway in plants.[9] This pathway is responsible for the synthesis of a wide variety of secondary metabolites, including flavonoids, lignins, and stilbenes. The biosynthesis of p-coumaric acid can occur via two main routes, starting from the amino acids phenylalanine or tyrosine.[9][10][11]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Tyrosine Tyrosine Tyrosine->p_Coumaric_acid TAL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignin Lignin p_Coumaroyl_CoA->Lignin Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes

Caption: Phenylpropanoid biosynthesis pathway leading to various secondary metabolites.

AMPK Signaling Pathway Modulation

In mammalian systems, p-coumaric acid has been shown to influence the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in cellular energy homeostasis.[1][12] Activation of AMPK can lead to beneficial metabolic effects.

AMPK_Signaling_Pathway p_Coumaric_acid p-Coumaric acid AMPK AMPK p_Coumaric_acid->AMPK Modulates Leptin_Signaling Hypothalamic Leptin Signaling AMPK->Leptin_Signaling Enhances Glucose_Homeostasis Improved Glucose Homeostasis Leptin_Signaling->Glucose_Homeostasis Food_Intake Reduced Food Intake Leptin_Signaling->Food_Intake

Caption: Modulation of AMPK and leptin signaling by p-coumaric acid.

Experimental Workflow for Quantification of this compound

A typical experimental workflow for the quantification of this compound in a sample matrix involves several key steps from sample preparation to data analysis.

Experimental_Workflow Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

References

Application Notes and Protocols for the Synthesis of cis-p-Coumaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of cis-p-coumaric acid and its derivatives. The protocols are based on established chemical and photochemical methods, offering guidance for laboratory-scale preparation. All quantitative data from cited experiments are summarized for easy comparison, and key experimental workflows are visualized using diagrams.

Synthesis of this compound via Photoisomerization of trans-p-Coumaric Acid

The most common and efficient method for preparing this compound is through the ultraviolet (UV) irradiation of its naturally abundant trans-isomer. This process induces a reversible trans-cis isomerization of the double bond in the acrylic acid side chain.

Experimental Protocol: UV-Induced Isomerization and Purification

This protocol is adapted from a method described for the purification of this compound after UV treatment of the trans-isomer[1].

Materials:

  • trans-p-Coumaric acid

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Cellulose for column chromatography

  • Deionized water

Equipment:

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Rotary evaporator

  • Chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Part A: Photoisomerization

  • Prepare a solution of trans-p-coumaric acid in methanol. The concentration may need to be optimized, but a starting point is 1 mg/mL.

  • Place the solution in a quartz reaction vessel to allow for maximum UV penetration.

  • Irradiate the solution with a UV lamp. The wavelength and duration of irradiation are critical parameters that need to be optimized for maximal conversion to the cis-isomer while minimizing degradation. A common wavelength used is 254 nm[2].

  • Monitor the progress of the isomerization periodically by taking small aliquots of the solution and analyzing them by HPLC. The retention time of this compound is typically shorter than that of the trans-isomer on a C18 column.

  • Once the desired ratio of cis to trans isomers is achieved (a photostationary state will eventually be reached), stop the irradiation.

  • Concentrate the solution using a rotary evaporator under reduced pressure to obtain a mixture of cis- and trans-p-coumaric acid isomers.

Part B: Purification by Cellulose Column Chromatography

  • Prepare a slurry of cellulose in the mobile phase, which consists of an aqueous 0.1% trifluoroacetic acid solution containing 10% methanol (v/v)[1].

  • Pack a chromatography column with the cellulose slurry.

  • Dissolve the crude mixture of isomers from Part A in a small amount of the mobile phase.

  • Load the sample onto the prepared cellulose column.

  • Elute the column with the mobile phase, collecting fractions using a fraction collector[1].

  • Monitor the fractions by TLC or HPLC to identify those containing the pure cis-isomer.

  • Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

  • Further dry the purified this compound under vacuum.

Part C: Characterization

  • Confirm the identity and purity of the isolated this compound using TLC, HPLC, and NMR spectroscopy[1][3]. The coupling constant (J) of the vinyl protons in the 1H NMR spectrum is a key indicator: the cis-isomer will have a smaller J value (around 12.8 Hz) compared to the trans-isomer (around 15.9 Hz)[4].

Synthesis of this compound Derivatives

This compound can be derivatized at its carboxylic acid and phenolic hydroxyl groups to produce esters and amides. The following protocols outline general procedures for these syntheses, which often start from the more readily available trans-p-coumaric acid, with the isomerization step performed either before or after derivatization. A common strategy involves protecting the phenolic hydroxyl group, activating the carboxylic acid, reacting with an alcohol or amine, and then deprotecting the hydroxyl group[5][6].

Experimental Protocol: Synthesis of p-Coumaric Acid Esters and Amides

This protocol is a generalized procedure based on multi-step synthesis approaches described in the literature[5][7].

Materials:

  • p-Coumaric acid (trans-isomer)

  • Acetic anhydride

  • Pyridine

  • Thionyl chloride or other chlorinating agents

  • Desired alcohol or amine

  • Triethylamine or other base

  • Solvents (e.g., dichloromethane, methanol)

  • Pyrrolidine (for deacetylation)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, hexane)

Procedure:

Step 1: Acetylation (Protection of the Phenolic Hydroxyl Group)

  • Dissolve p-coumaric acid in pyridine and add acetic anhydride[5].

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into cold water to precipitate the acetylated product.

  • Filter, wash with water, and dry the solid. Recrystallize from a suitable solvent like hot methanol to obtain pure acetyl-p-coumaric acid[5].

Step 2: Chlorination (Activation of the Carboxylic Acid)

  • Suspend the acetylated p-coumaric acid in a dry, inert solvent (e.g., benzene or dichloromethane).

  • Add thionyl chloride dropwise and heat the mixture gently under reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acid chloride.

Step 3: Esterification or Amidation

  • Dissolve the crude acid chloride in a dry solvent like dichloromethane.

  • In a separate flask, dissolve the desired alcohol (for ester synthesis) or amine (for amide synthesis) and a base like triethylamine in the same solvent.

  • Slowly add the acid chloride solution to the alcohol/amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude acetylated ester or amide.

Step 4: Deacetylation (Deprotection of the Phenolic Hydroxyl Group)

  • Dissolve the acetylated ester or amide in a suitable solvent.

  • Add a deprotecting agent, such as pyrrolidine, and stir at room temperature[5].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an appropriate workup, which may involve acidification and extraction with an organic solvent.

  • Purify the final ester or amide derivative by column chromatography or recrystallization.

Note: If a cis-derivative is desired, the UV isomerization step can be performed on the final trans-derivative product, followed by purification as described in the first protocol.

Data Presentation

The following tables summarize quantitative data for the synthesis of various p-coumaric acid derivatives found in the literature.

Derivative Starting Material Method Yield (%) Reference
Acetyl-p-coumaric acidp-Coumaric acidAcetylation with acetic anhydride63.93[5]
Phenethyl p-coumarateAcetyl-p-coumaroyl chloride and phenethyl alcoholFour-step synthesis (acetylation, chlorination, esterification, deacetylation)40.20[5]
N-phenethyl-p-coumaramideAcetyl-p-coumaroyl chloride and phenethylamineFour-step synthesis (acetylation, chlorination, amidation, deacetylation)76.02[5]
Ethyl p-coumaratep-Coumaric acidTransesterification (HCl in ethanol)53-59[7]
Dodecyl p-coumaratep-Coumaric acidTransesterification53-59[7]
Ethyl p-coumaratep-Hydroxybenzaldehyde and Meldrum's acidKnoevenagel-Doebner condensation40[7]
Dihydroxylated octyl p-coumarateOctyl p-coumarateUpjohn dihydroxylation followed by deprotection69[7]
Dihydroxylated decyl p-coumarateDecyl p-coumarateUpjohn dihydroxylation followed by deprotection55[7]
Dihydroxylated dodecyl p-coumarateDodecyl p-coumarateUpjohn dihydroxylation followed by deprotection50[7]

Mandatory Visualizations

Synthesis_of_cis_p_Coumaric_Acid cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis trans-p-Coumaric_Acid trans-p-Coumaric Acid UV_Irradiation UV Irradiation (e.g., 254 nm in Methanol) trans-p-Coumaric_Acid->UV_Irradiation Dissolution Isomer_Mixture Mixture of cis- and trans-p-Coumaric Acid UV_Irradiation->Isomer_Mixture Column_Chromatography Cellulose Column Chromatography Isomer_Mixture->Column_Chromatography Loading cis-p-Coumaric_Acid Pure this compound Column_Chromatography->cis-p-Coumaric_Acid Elution & Isolation Analysis TLC, HPLC, NMR cis-p-Coumaric_Acid->Analysis Characterization

Caption: Workflow for the synthesis and purification of this compound.

Synthesis_of_p_Coumaric_Acid_Derivatives cluster_derivatization Step 3: Derivatization p_Coumaric_Acid p-Coumaric Acid Acetylation Step 1: Acetylation (Acetic Anhydride, Pyridine) p_Coumaric_Acid->Acetylation Acetylated_pCA Acetyl-p-coumaric Acid Acetylation->Acetylated_pCA Chlorination Step 2: Chlorination (Thionyl Chloride) Acetylated_pCA->Chlorination Acid_Chloride Acetyl-p-coumaroyl Chloride Chlorination->Acid_Chloride Esterification Esterification (Alcohol, Base) Acid_Chloride->Esterification Amidation Amidation (Amine, Base) Acid_Chloride->Amidation Acetylated_Ester Acetylated p-Coumaric Ester Esterification->Acetylated_Ester Acetylated_Amide Acetylated p-Coumaric Amide Amidation->Acetylated_Amide Deacetylation_Ester Step 4: Deacetylation (e.g., Pyrrolidine) Acetylated_Ester->Deacetylation_Ester Deacetylation_Amide Step 4: Deacetylation (e.g., Pyrrolidine) Acetylated_Amide->Deacetylation_Amide Final_Ester p-Coumaric Acid Ester Deacetylation_Ester->Final_Ester Final_Amide p-Coumaric Acid Amide Deacetylation_Amide->Final_Amide

Caption: Multi-step synthesis of p-coumaric acid esters and amides.

References

Navigating In Vivo Research: Application Notes and Protocols for p-Coumaric Acid Administration

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomers: The Focus on Trans-p-Coumaric Acid

Initial searches for in vivo studies specifically involving cis-p-coumaric acid have yielded limited results. The vast majority of published research focuses on "p-coumaric acid," which predominantly refers to the more stable and naturally abundant trans-isomer. Due to the scarcity of in vivo data on this compound, the following application notes, protocols, and data summaries are based on the extensive research available for trans-p-coumaric acid . This information serves as a valuable and relevant resource for researchers interested in the in vivo applications of p-coumaric acid.

Application Notes

These notes provide an overview of the key in vivo applications of trans-p-coumaric acid, highlighting its therapeutic potential and mechanisms of action.

1. Antioxidant and Organoprotective Effects:

  • Description: Trans-p-coumaric acid has demonstrated significant antioxidant properties in various in vivo models. It effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system. This activity underlies its protective effects against oxidative stress-induced organ damage.

  • Applications:

    • Nephroprotection: Protects against drug-induced kidney damage (nephrotoxicity), for example, from cisplatin, by reducing oxidative stress markers like malondialdehyde (MDA) and increasing levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).

    • Hepatoprotection: Ameliorates liver injury caused by toxins or ischemia-reperfusion by suppressing lipid peroxidation and boosting antioxidant capacity.[1]

    • Neuroprotection: Exhibits protective effects against cerebral ischemia-reperfusion injury and neurotoxicity by reducing oxidative damage and neuronal death.[2]

  • Mechanism of Action: The antioxidant activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals. It can also upregulate the expression of antioxidant enzymes.

2. Anti-inflammatory Activity:

  • Description: Trans-p-coumaric acid modulates inflammatory pathways, making it a candidate for managing inflammatory conditions.

  • Applications:

    • Arthritis: In animal models of arthritis, it has been shown to reduce inflammation and suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3]

    • Sepsis: In lipopolysaccharide (LPS)-induced sepsis models, it can decrease the levels of pro-inflammatory cytokines in the lungs and liver.

  • Mechanism of Action: It can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By blocking NF-κB, it downregulates the expression of various inflammatory mediators.[3]

3. Neuropharmacological Effects:

  • Description: Beyond its general neuroprotective effects, trans-p-coumaric acid has been shown to have specific neuropharmacological activities.

  • Applications:

    • Anxiolytic Effects: Oral administration has been shown to produce anxiolytic (anti-anxiety) effects in rodents, comparable to diazepam.[4]

    • Cognitive Enhancement: It has shown potential in improving cognitive deficits in models of neurodegeneration.

  • Mechanism of Action: The anxiolytic effects are suggested to be mediated through the activation of the GABA-A receptor.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on trans-p-coumaric acid.

Table 1: In Vivo Antioxidant Effects of trans-p-Coumaric Acid

Animal ModelTissue/OrganTreatment and DoseBiomarkerResultReference
RatsKidneyCisplatin (10 mg/kg) + p-Coumaric acid (100 mg/kg)Malondialdehyde (MDA)Significantly decreased compared to cisplatin-only group[5]
RatsKidneyCisplatin (10 mg/kg) + p-Coumaric acid (100 mg/kg)Superoxide Dismutase (SOD)Significantly increased compared to cisplatin-only group[5]
RatsKidneyCisplatin (10 mg/kg) + p-Coumaric acid (100 mg/kg)Glutathione Peroxidase (GPx)Significantly increased compared to cisplatin-only group[5]
MiceBrainCerebral Ischemia-Reperfusion + p-Coumaric acid (100 mg/kg)Malondialdehyde (MDA)Significantly reduced compared to IR-control group[6]
MiceBrainCerebral Ischemia-Reperfusion + p-Coumaric acid (100 mg/kg)Catalase (CAT)Significantly increased compared to IR-control group[6]
MiceBrainCerebral Ischemia-Reperfusion + p-Coumaric acid (100 mg/kg)Superoxide Dismutase (SOD)Significantly increased compared to IR-control group[6]
RatsOvaryCisplatin + p-Coumaric acid (2 and 4 mg/kg)Malondialdehyde (MDA)Significantly decreased compared to cisplatin-only group[7][8]
RatsOvaryCisplatin + p-Coumaric acid (2 and 4 mg/kg)Total Antioxidant Status (TAS)Significantly increased compared to cisplatin-only group[7]

Table 2: In Vivo Anti-inflammatory Effects of trans-p-Coumaric Acid

Animal ModelConditionTreatment and DoseBiomarkerResultReference
RatsAdjuvant-induced arthritisp-Coumaric acid (100 mg/kg)TNF-α expressionDecreased in synovial tissue[9]
RatsAdjuvant-induced arthritisp-Coumaric acid (100 mg/kg)Circulating immune complexesSignificantly reduced[9]
RatsArthritisp-Coumaric acidSerum TNF-αDecreased[3]
RatsArthritisp-Coumaric acidSerum IL-6Decreased[3]
MiceD-galactose induced neurotoxicityp-Coumaric acid (80 and 100 mg/kg)NF-κBSignificantly lowered levels[10]

Table 3: Pharmacokinetic Parameters of trans-p-Coumaric Acid in Rats

Administration RouteDoseCmax (μmol/L)Tmax (min)AUC (μmol·min/L)Reference
Oral100 μmol/kg165.7 ± 31.0 (portal vein)10 (portal vein)2991.3 (portal vein)[11][12][13]
Oral100 μmol/kg99.3 ± 22.4 (abdominal artery)10 (abdominal artery)-[11]

Experimental Protocols

Protocol 1: Evaluation of Nephroprotective Effects of trans-p-Coumaric Acid Against Cisplatin-Induced Ototoxicity in Rats [5]

  • Animal Model: 28 Wistar rats.

  • Grouping:

    • Group 1: Control (no treatment).

    • Group 2: Cisplatin (single intraperitoneal dose of 10 mg/kg cisplatin).

    • Group 3: p-Coumaric acid (intraperitoneal administration of 100 mg/kg for three days).

    • Group 4: Cisplatin + p-Coumaric acid (intraperitoneal administration of 100 mg/kg p-coumaric acid one hour after a single 10 mg/kg intraperitoneal dose of cisplatin, for three consecutive days).

  • Procedure:

    • Administer treatments as per the group assignments.

    • 24 hours after the final drug administration, sacrifice the rats.

    • Excise the cochlear tissues.

    • Homogenize the tissues for biochemical analysis.

  • Biochemical Analysis:

    • Measure malondialdehyde (MDA) levels to assess lipid peroxidation.

    • Measure glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities to evaluate the antioxidant status.

  • Histopathological Examination:

    • Fix cochlear tissues for histological processing.

    • Stain tissue sections to evaluate cochlear damage.

Protocol 2: Assessment of Anti-inflammatory Effects of trans-p-Coumaric Acid in a Rat Model of Arthritis [9]

  • Animal Model: Rats with adjuvant-induced arthritis.

  • Treatment: Administer p-coumaric acid at a dose of 100 mg/kg body weight. A reference drug group with indomethacin can be included.

  • Procedure:

    • Induce arthritis in the rats.

    • Administer p-coumaric acid or the reference drug for the specified treatment period.

  • Immunological and Inflammatory Assessments:

    • Cell-mediated immunity: Evaluate through a delayed-type hypersensitivity reaction.

    • Humoral immunity: Measure serum immunoglobulin levels.

    • Macrophage activity: Assess the macrophage phagocytic index.

    • Inflammatory markers:

      • Measure the expression of TNF-α in synovial tissue using immunofluorescence confocal microscopy.

      • Quantify circulating immune complexes in the serum.

Protocol 3: Pharmacokinetic Study of trans-p-Coumaric Acid in Rats Following Oral Administration [11][12][13]

  • Animal Model: Rats.

  • Administration: Administer p-coumaric acid orally at a dose of 100 μmol/kg body weight.

  • Blood Sampling:

    • Collect blood samples from the portal vein and abdominal artery at various time points after administration.

  • Sample Processing:

    • Separate serum from the collected blood.

  • Analytical Method:

    • Quantify the concentrations of p-coumaric acid and its metabolites in the serum using a validated high-performance liquid chromatography (HPLC) method with electrochemical detection.

  • Pharmacokinetic Analysis:

    • Plot the mean serum concentration-time profiles.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve) using non-compartmental analysis.

Visualizations

Experimental_Workflow_Nephroprotection cluster_setup Animal Grouping cluster_procedure Experimental Procedure cluster_analysis Analysis Control Control Group Treatment Drug Administration Control->Treatment Cisplatin Cisplatin Group (10 mg/kg) Cisplatin->Treatment pCA p-Coumaric Acid Group (100 mg/kg) pCA->Treatment Combination Cisplatin + p-CA Group Combination->Treatment Sacrifice Sacrifice (24h post-treatment) Treatment->Sacrifice Tissue Cochlear Tissue Excision Sacrifice->Tissue Biochem Biochemical Analysis (MDA, GPx, SOD) Tissue->Biochem Histo Histopathological Examination Tissue->Histo

Experimental workflow for nephroprotection study.

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS IKK IKK LPS->IKK activates pCA p-Coumaric Acid pCA->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation activates transcription of

Inhibition of NF-κB signaling by p-coumaric acid.

References

Application Notes and Protocols for the Analytical Detection of cis-p-Coumaric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of cis-p-coumaric acid in various biological matrices. The protocols are designed to be a valuable resource for researchers in pharmacology, biochemistry, and drug development who are investigating the physiological roles and therapeutic potential of this specific isomer.

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in a variety of plants and food products. It exists in two isomeric forms: trans-p-coumaric acid and this compound. While the trans isomer is typically more abundant and stable, the cis isomer also occurs naturally and can be formed from the trans isomer through UV irradiation[1]. Both isomers exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The analysis of the specific isomers is crucial as their biological activities and pharmacokinetic profiles may differ.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of p-coumaric acid isomers in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common and reliable method for the separation and quantification of cis- and trans-p-coumaric acid[2][3][4].

Application Note 1: Quantification of this compound in Human Plasma by UPLC-MS/MS

This note describes a sensitive and specific method for the quantification of p-coumaric acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While the original study focused on total p-coumaric acid, the chromatographic conditions can be optimized to separate the cis and trans isomers.

Quantitative Data Summary

The following table summarizes the performance characteristics of a UPLC-MS/MS method for the analysis of p-coumaric acid in human plasma. These values provide a benchmark for laboratories developing or validating their own assays for this compound.

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.2 ng/mL[5]
Upper Limit of Quantification (ULOQ)20 ng/mL
Linearity (r²)>0.9993
Intra-day Precision (% RSD)1.0 - 5.6%[5]
Inter-day Precision (% RSD)1.3 - 6.4%[5]
Intra-day Accuracy99.2 - 103.8%[5]
Inter-day Accuracy99.6 - 108.4%[5]
Experimental Protocol

1. Sample Preparation (Human Plasma)

  • To 200 µL of human plasma, add 10 µL of an internal standard solution (e.g., hydrochlorothiazide at 500 µg/mL).

  • Perform a solid-phase extraction (SPE) using a strong anion exchange cartridge.

  • Wash the cartridge with water and methanol.

  • Elute the analyte and internal standard with 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

  • Column: A C18 reversed-phase column is suitable for separation[6].

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 250 µL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • Detection: Monitor the specific precursor and product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. The target ions for p-coumaric acid are m/z 163.15[6].

Experimental Workflow for Plasma Sample Analysis

G plasma Human Plasma Sample (200 µL) is Add Internal Standard plasma->is spe Solid-Phase Extraction (Strong Anion Exchange) is->spe wash Wash Cartridge (Water & Methanol) spe->wash elute Elute with 2% Formic Acid in Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: UPLC-MS/MS workflow for plasma.

Application Note 2: Analysis of this compound in Urine by HPLC-UV

This method is suitable for the routine analysis of p-coumaric acid isomers in urine samples. The generation of the cis isomer can be achieved through UV irradiation of a trans-p-coumaric acid standard, which can then be used for calibration.

Quantitative Data Summary

The following table presents typical validation parameters for an HPLC-UV method for p-coumaric acid, which can be adapted for the specific quantification of the cis isomer.

ParameterValueReference
Linearity Range2 - 10 µg/mL[7]
Correlation Coefficient (r²)0.999[7]
Limit of Detection (LOD)0.302 µg/mL[7]
Limit of Quantification (LOQ)0.99 µg/mL[7]
Recovery98.6 - 101.2%
Experimental Protocol

1. Preparation of this compound Standard

  • Dissolve trans-p-coumaric acid in methanol.

  • Expose the solution to UV radiation (e.g., using a mercury lamp) to induce isomerization to the cis form[1].

  • Monitor the conversion by HPLC until a desired ratio of cis to trans is achieved.

  • Purify the cis isomer from the mixture using preparative chromatography (e.g., cellulose column chromatography)[1].

  • Confirm the identity of the purified cis isomer by NMR and MS.

2. Sample Preparation (Urine)

  • Adjust the pH of the urine sample to be acidic (e.g., pH 2-3) with HCl.

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate.

  • Repeat the extraction multiple times for better recovery.

  • Pool the organic phases and evaporate to dryness.

  • Reconstitute the residue in the HPLC mobile phase.

  • Alternatively, a solid-phase extraction (SPE) can be used for sample cleanup[8].

3. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7].

  • Mobile Phase: An isocratic or gradient mixture of acidified water (e.g., with acetic or formic acid) and methanol or acetonitrile[7]. A typical mobile phase could be water:methanol:glacial acetic acid (65:34:1 v/v/v)[7].

  • Flow Rate: 1.0 mL/min[7].

  • Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 280-310 nm)[7].

  • Injection Volume: 20 µL.

Workflow for Urine Sample Analysis and Standard Preparation

G cluster_0 Standard Preparation cluster_1 Urine Sample Preparation trans_std trans-p-Coumaric Acid Standard uv_irrad UV Irradiation trans_std->uv_irrad purify Purification of cis-isomer uv_irrad->purify cis_std This compound Standard purify->cis_std hplc HPLC-UV Analysis cis_std->hplc urine_sample Urine Sample acidify Acidification urine_sample->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evap Evaporation lle->evap reconstitute_urine Reconstitution evap->reconstitute_urine reconstitute_urine->hplc

Caption: HPLC-UV analysis workflow.

Application Note 3: Detection of this compound in Tissue Homogenates by LC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from tissue samples. Method validation and optimization are crucial for each specific tissue type.

Experimental Protocol

1. Sample Preparation (Tissue Homogenate)

  • Homogenize the tissue sample in a suitable buffer.

  • Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the analyte.

  • Further cleanup can be performed using LLE or SPE as described for urine samples.

  • Evaporate the solvent and reconstitute the residue in the LC-MS mobile phase.

2. LC-MS Conditions

  • The LC-MS conditions would be similar to those described for plasma analysis, with potential modifications to the gradient and MS parameters to optimize for the specific tissue matrix. A C18 column and a mobile phase of acidified water and an organic solvent are generally effective[6].

Logical Flow for Tissue Sample Preparation

G tissue Tissue Sample homogenize Homogenization tissue->homogenize precipitate Protein Precipitation (Cold Organic Solvent) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Optional Cleanup (LLE or SPE) supernatant->cleanup evaporate Evaporation cleanup->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Tissue sample preparation workflow.

Signaling Pathway Involvement

p-Coumaric acid has been shown to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. p-Coumaric acid has been observed to inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby influencing downstream cellular responses.

Diagram of p-Coumaric Acid's Effect on the MAPK Signaling Pathway

G ext_stim Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Cell Surface Receptor ext_stim->receptor ras Ras receptor->ras raf Raf ras->raf jnk JNK ras->jnk p38 p38 ras->p38 mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription jnk->transcription p38->transcription response Cellular Responses (Proliferation, Apoptosis, Inflammation) transcription->response pca This compound pca->erk pca->jnk pca->p38

Caption: Inhibition of MAPK pathway by this compound.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the accurate detection and quantification of this compound in biological samples. The choice of method will depend on the specific research question, the biological matrix, and the available instrumentation. Proper method validation is essential to ensure reliable and reproducible results in the investigation of the biological significance of this compound.

References

Application Notes and Protocols for Enzymatic Assays Involving cis-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a key intermediate in the phenylpropanoid pathway in plants, leading to the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes.[1][2][3][4] It exists as two isomers, trans- and cis-p-coumaric acid. While the trans-isomer is the more abundant and well-studied form, the cis-isomer also occurs naturally, often formed through photoisomerization, and exhibits distinct biological activities.[5] Understanding the enzymatic interactions of this compound is crucial for exploring its physiological roles and potential applications in drug development and biotechnology.

These application notes provide a comprehensive guide for researchers interested in investigating the enzymatic processing of this compound. Due to the limited direct literature on enzymatic assays specifically for the cis-isomer, this document details the preparation of this compound and provides established protocols for key enzymes in the phenylpropanoid pathway that are known to metabolize the trans-isomer. These protocols can be adapted to explore the potential substrate activity of the cis-isomer.

Preparation of this compound via Photoisomerization

The primary method for obtaining this compound is through the UV irradiation of a trans-p-coumaric acid solution.[6][7] This process leads to a photostationary state containing a mixture of both isomers, from which the cis-isomer can be purified.

Protocol: Photoisomerization of trans-p-Coumaric Acid

Materials:

  • trans-p-Coumaric acid

  • Methanol (HPLC grade)

  • Photochemical reactor with UV lamps (e.g., 350 nm)

  • Cellulose column for chromatography

  • Mobile phase: 0.1% trifluoroacetic acid (TFA) in methanol:water (10:90, v/v)

  • Rotary evaporator

  • HPLC system with a photodiode array (PDA) detector

  • NMR spectrometer for verification

Procedure:

  • Preparation of trans-p-Coumaric Acid Solution: Dissolve trans-p-coumaric acid in methanol to a desired concentration (e.g., 1 mg/mL).

  • UV Irradiation: Place the methanolic solution in a quartz tube or other UV-transparent vessel and expose it to UV radiation in a photochemical reactor. The irradiation time will depend on the lamp intensity and the desired conversion rate. Monitor the isomerization process by taking aliquots at different time points and analyzing them by HPLC. A typical irradiation time can be several hours.[7]

  • Purification of this compound:

    • Concentrate the irradiated solution under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a minimal amount of the mobile phase.

    • Load the sample onto a cellulose column pre-equilibrated with the mobile phase.

    • Elute the isomers with the mobile phase. The trans-isomer typically elutes before the cis-isomer.[6]

    • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Verification: Pool the pure this compound fractions, evaporate the solvent, and confirm the identity and purity of the compound using HPLC, UV-Vis spectroscopy, and NMR.[6] The coupling constant (J) of the vinyl protons in the 1H NMR spectrum is a key differentiator: cis-isomers have a smaller J value (around 12-13 Hz) compared to trans-isomers (around 15-16 Hz).[7]

Phenylpropanoid Pathway and Key Enzymes

The phenylpropanoid pathway is the central metabolic route for the synthesis of p-coumaric acid and its derivatives in plants.[1][3] Several key enzymes in this pathway are potential candidates for interaction with this compound.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid trans-p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H cis_p_Coumaric_acid This compound p_Coumaric_acid->cis_p_Coumaric_acid Photoisomerization Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Lignin Lignin Ferulic_acid->Lignin L_Tyrosine L-Tyrosine L_Tyrosine->p_Coumaric_acid TAL UV_light UV Light

Fig 1. Simplified Phenylpropanoid Pathway.

Enzymatic Assays with trans-p-Coumaric Acid and Adaptation for cis-Isomer Studies

The following sections detail the standard enzymatic assays for Tyrosine Ammonia Lyase (TAL), 4-Coumarate-CoA Ligase (4CL), and Caffeic Acid O-Methyltransferase (COMT) using their native substrate, trans-p-coumaric acid or its precursors/derivatives. For each, we provide notes on how to adapt the protocol to investigate this compound as a potential substrate.

Tyrosine Ammonia Lyase (TAL)

TAL catalyzes the non-oxidative deamination of L-tyrosine to produce trans-p-coumaric acid.[8][9] While the forward reaction produces p-coumaric acid, studying the reverse reaction (amination of p-coumaric acid) could reveal if the enzyme can recognize the cis-isomer.

Experimental Protocol: TAL Activity Assay (Forward Reaction)

This protocol is based on the spectrophotometric measurement of p-coumaric acid formation.

Materials:

  • Purified TAL enzyme or cell lysate containing TAL

  • L-Tyrosine solution (substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 8.5-9.5)

  • Stop solution (e.g., HCl or TCA)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the reaction buffer and L-tyrosine solution at the desired concentration.

  • Enzyme Addition: Initiate the reaction by adding the TAL enzyme preparation.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the absorbance of the product, p-coumaric acid, at its maximum absorbance wavelength (around 310-333 nm).[10][11]

  • Calculation: Calculate the enzyme activity based on the amount of p-coumaric acid produced over time, using a standard curve of p-coumaric acid.

Adaptation for this compound (Reverse Reaction):

To investigate if TAL can utilize this compound, the reverse reaction (amination) can be assayed.

  • Substrate: Replace L-tyrosine with this compound and add a high concentration of an ammonia source (e.g., ammonium chloride).

  • Detection: The disappearance of this compound can be monitored by HPLC, or the formation of L-tyrosine can be quantified using a suitable method (e.g., derivatization followed by fluorescence detection or LC-MS).

  • Control: A parallel reaction with trans-p-coumaric acid should be run as a positive control.

Quantitative Data for TAL (with L-Tyrosine)

Enzyme SourceKm (mM) for L-Tyrosinekcat/Km (s-1mM-1)Reference
Chryseobacterium luteum0.0191631[8]
Rhodotorula glutinis-0.013 s-1mM-1 (for L-Tyr)[12]

Experimental Workflow: TAL Assay

TAL_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Reaction Buffer Mix Mix Buffer and Substrate Buffer->Mix Substrate Prepare L-Tyrosine Solution Substrate->Mix Enzyme Prepare TAL Enzyme Start Add Enzyme to Start Enzyme->Start Mix->Start Incubate Incubate at 37°C Start->Incubate Stop Add Stop Solution Incubate->Stop Measure Measure Absorbance at 310-333 nm Stop->Measure Calculate Calculate Activity Measure->Calculate

Fig 2. Workflow for TAL enzymatic assay.
4-Coumarate-CoA Ligase (4CL)

4CL catalyzes the ATP-dependent formation of a CoA thioester from p-coumaric acid.[13][14] This is a critical step that activates p-coumaric acid for downstream reactions.

Experimental Protocol: 4CL Activity Assay

This is a spectrophotometric assay that measures the formation of p-coumaroyl-CoA.[3][15]

Materials:

  • Purified 4CL enzyme or cell lysate

  • trans-p-Coumaric acid solution

  • ATP solution

  • Coenzyme A (CoA) solution

  • MgCl₂ solution

  • Reaction buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or a UV-transparent microplate, combine the reaction buffer, ATP, MgCl₂, and CoA.

  • Substrate Addition: Add trans-p-coumaric acid to the mixture.

  • Enzyme Addition: Initiate the reaction by adding the 4CL enzyme preparation.

  • Detection: Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of p-coumaroyl-CoA (around 333 nm).[15][16][17][18]

  • Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-coumaroyl-CoA.

Adaptation for this compound:

  • Substrate: Replace trans-p-coumaric acid with an equimolar concentration of purified this compound.

  • Detection: Monitor the change in absorbance at a wavelength appropriate for cis-p-coumaroyl-CoA. The absorbance maximum may differ slightly from the trans-isomer. A full UV-Vis scan of the reaction product would be beneficial. Alternatively, the reaction can be stopped at different time points and the products analyzed by HPLC.

  • Control: Run a parallel reaction with trans-p-coumaric acid as a positive control.

Quantitative Data for 4CL (with trans-p-Coumaric Acid)

Enzyme SourceKm (µM) for trans-p-Coumaric AcidReference
Populus trichocarpa (Ptr4CL3)16.0 ± 2.0[19]
Populus trichocarpa (Ptr4CL5)180.0 ± 20.0[19]
Loblolly Pine12 ± 1[13]
Hybrid Poplar (recombinant 4CL-9)~80[3]
Mulberry (Morus notabilis, Ma4CL3)10.49[15]

Experimental Workflow: 4CL Assay

Fig 3. Workflow for 4CL enzymatic assay.
Caffeic Acid O-Methyltransferase (COMT)

COMT is involved in the methylation of hydroxyl groups on the phenylpropanoid ring. While its primary substrates are caffeic acid and 5-hydroxyferulic acid, it's worth investigating if it can methylate the hydroxyl group of this compound, although this would be a non-canonical reaction.[20][21][22] A more relevant experiment would be to first convert this compound to cis-caffeic acid (if an appropriate hydroxylase can be found) and then test this as a substrate for COMT.

Experimental Protocol: COMT Activity Assay

This protocol is based on the separation and quantification of the methylated product by HPLC.[23]

Materials:

  • Purified COMT enzyme or cell lysate

  • Substrate (e.g., caffeic acid)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Stop solution (e.g., HCl or an organic solvent for extraction)

  • HPLC system with a PDA or MS detector

Procedure:

  • Reaction Mixture Preparation: Combine the reaction buffer, substrate, and SAM in a microcentrifuge tube.

  • Enzyme Addition: Initiate the reaction by adding the COMT enzyme preparation.

  • Incubation: Incubate at the optimal temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding acid and then extracting the product with an organic solvent like ethyl acetate.

  • Analysis: Evaporate the organic solvent, redissolve the residue in the mobile phase, and analyze the formation of the methylated product (e.g., ferulic acid from caffeic acid) by HPLC.

  • Calculation: Quantify the product using a standard curve of the authentic compound.

Adaptation for cis-Isomer Studies:

  • Substrate: The substrate would be a hydroxylated derivative of this compound, such as cis-caffeic acid. The synthesis of this substrate would be a prerequisite.

  • Detection: Use HPLC to separate the cis- and trans-isomers of the substrate and product. The retention times will differ, and this needs to be established with pure standards.

  • Control: A parallel reaction with the corresponding trans-isomer (e.g., trans-caffeic acid) should be performed.

Quantitative Data for COMT (with various substrates)

Enzyme SourceSubstrateKm (µM)Reference
Alfalfa (recombinant)Caffeic acid55 ± 5[14]
Alfalfa (recombinant)5-Hydroxyferulic acid19 ± 2[14]
Ligusticum chuanxiong (recombinant)Caffeic acid163.6 ± 22.3[24]

Experimental Workflow: COMT Assay

COMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Reaction Buffer Mix Mix Buffer, Substrate, SAM Buffer->Mix Substrate Prepare Substrate (e.g., Caffeic Acid) Substrate->Mix SAM Prepare SAM Solution SAM->Mix Enzyme Prepare COMT Enzyme Start Add Enzyme to Start Enzyme->Start Mix->Start Incubate Incubate at 30-37°C Start->Incubate Stop Stop Reaction (e.g., with Acid) Incubate->Stop Extract Extract with Organic Solvent Stop->Extract Analyze Analyze by HPLC Extract->Analyze Quantify Quantify Product Analyze->Quantify

Fig 4. Workflow for COMT enzymatic assay.

Concluding Remarks

The study of enzymatic assays involving this compound is an emerging area with the potential to uncover novel metabolic pathways and biological functions. While direct experimental data for the cis-isomer is scarce, the protocols and data presented here for the well-characterized trans-isomer provide a solid foundation for initiating such investigations. Researchers are encouraged to adapt these methodologies, paying close attention to the preparation and purification of the cis-isomer and the analytical techniques required to differentiate between the isomers in enzymatic assays. Such studies will undoubtedly contribute to a more complete understanding of the role of phenylpropanoids in biological systems.

References

Application Notes and Protocols: Cis-p-Coumaric Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a phenolic compound found in various plants, has garnered significant interest in the cosmetic industry for its diverse biological activities.[1][2][3] Primarily recognized for its antioxidant, anti-inflammatory, and skin-lightening properties, it presents a compelling natural alternative to synthetic active ingredients.[1][4][5] p-Coumaric acid exists in two isomeric forms: trans-p-coumaric acid and cis-p-coumaric acid. The majority of available research has focused on the trans isomer. While data on this compound is less abundant, emerging evidence suggests that the stereochemistry of coumaric acid derivatives can influence their biological and physicochemical properties, meriting further investigation for cosmetic applications.[6] One study identified eicosanyl-cis-p-coumarate, demonstrating its moderate free radical scavenging ability.[7]

These application notes provide a comprehensive overview of the mechanisms of action of p--coumaric acid relevant to cosmetic formulations and detail standardized protocols for evaluating the efficacy of this compound and its derivatives.

Mechanisms of Action

Skin Lightening and Hyperpigmentation Control

The primary mechanism for the skin-lightening effect of p-coumaric acid is the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][3] By competitively inhibiting this enzyme, p-coumaric acid reduces the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby decreasing melanin production.[8][9] This leads to a reduction in hyperpigmentation and a more even skin tone.[1]

dot

melanogenesis_inhibition cluster_0 Melanocyte cluster_1 Intervention UV_Radiation UV Radiation Tyrosinase_Activation Tyrosinase Activation UV_Radiation->Tyrosinase_Activation stimulates L_DOPA L-DOPA Tyrosinase_Activation->L_DOPA oxidizes L-Tyrosine Dopaquinone Dopaquinone Tyrosinase_Activation->Dopaquinone oxidizes L_Tyrosine L-Tyrosine Melanin Melanin Dopaquinone->Melanin multiple steps Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation leads to cis_p_Coumaric_Acid This compound Inhibition Inhibition cis_p_Coumaric_Acid->Inhibition Inhibition->Tyrosinase_Activation inhibits

Caption: Inhibition of Melanogenesis by this compound.

Antioxidant Activity

p-Coumaric acid is a potent antioxidant that can neutralize free radicals and reduce oxidative stress in the skin.[4][10] Oxidative stress is a major contributor to premature aging, inflammation, and cellular damage. The antioxidant capacity of p-coumaric acid is attributed to its ability to donate a hydrogen atom or an electron to stabilize free radicals.[4]

antioxidant_mechanism DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H donates H+ cis_p_Coumaric_Acid This compound (Antioxidant) cis_p_Coumaric_Acid->DPPH_Radical Radical_Scavenged Radical Scavenged

Caption: Experimental Workflow for Efficacy Evaluation.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol assesses the ability of this compound to inhibit mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. [11] * Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of this compound and Kojic acid in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer. [11]2. Assay Plate Setup:

    • In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution to the test wells. [11] * For the control wells, add 20 µL of the solvent vehicle, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution. [11] * Prepare blank wells for both the test compound and the control, containing all components except the tyrosinase enzyme. [11]3. Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells. [11] * Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes) at 25°C. [11][12]4. Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tyrosinase activity.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound (Test Sample)

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Keep the solution protected from light. [13] * Prepare serial dilutions of this compound and the positive control in the same solvent. [13]2. Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution. [13] * Add an equal volume of the DPPH working solution to initiate the reaction. [13] * Include a blank containing the solvent only. [13]3. Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). [13] * Measure the absorbance of each well at 517 nm. [13]4. Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Determine the IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals.

Protocol 3: Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of this compound on melanin production in a melanoma cell line.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound (Test Compound)

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

  • NaOH solution (e.g., 1N) in 10% DMSO

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates and incubate for 24 hours. [14] * Treat the cells with various concentrations of this compound for 72 hours. If desired, co-treat with α-MSH to induce melanin synthesis. [14]2. Melanin Extraction:

    • Wash the cells with PBS and harvest the cell pellets. [14] * Dissolve the cell pellets in the NaOH/DMSO solution and incubate at an elevated temperature (e.g., 70°C) for 1 hour to solubilize the melanin. [14]3. Measurement:

    • Measure the absorbance of the solubilized melanin at 405 nm or 492 nm. [15][16]4. Data Analysis:

    • Normalize the melanin content to the total protein content of each sample (determined by a separate protein assay like the Bradford assay).

    • Compare the melanin content of treated cells to that of untreated control cells to determine the percentage of melanin inhibition.

Protocol 4: Assessment of Anti-inflammatory Activity in Human Keratinocytes (HaCaT cells)

This protocol provides a framework for evaluating the anti-inflammatory effects of this compound on skin cells.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce inflammation

  • This compound (Test Compound)

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

  • RNA extraction and qRT-PCR reagents

Procedure:

  • Cell Culture and Induction of Inflammation:

    • Culture HaCaT cells to a suitable confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Induce inflammation by adding LPS or a pro-inflammatory cytokine cocktail to the culture medium. [17][18]2. Assessment of Inflammatory Markers:

    • Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using specific ELISA kits. [19] * Gene Expression (qRT-PCR): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR to measure the expression levels of genes encoding pro-inflammatory mediators. [20]3. Data Analysis:

    • Compare the levels of inflammatory markers in cells treated with this compound to those in the inflamed, untreated control cells.

    • Determine the concentration-dependent inhibitory effect of this compound on the inflammatory response.

Conclusion and Future Directions

p-Coumaric acid demonstrates significant potential as a multifunctional active ingredient in cosmetic formulations, with well-documented skin-lightening, antioxidant, and anti-inflammatory properties. The provided protocols offer a robust framework for evaluating these activities. However, the existing body of research predominantly focuses on the trans isomer of p-coumaric acid.

The limited data available for this compound suggests that it also possesses antioxidant capabilities. Given that isomeric configuration can significantly impact biological activity, dedicated studies on this compound are crucial. Future research should focus on:

  • Direct comparative studies of the tyrosinase inhibitory, antioxidant, and anti-inflammatory activities of this compound versus trans-p-coumaric acid.

  • Quantitative analysis to establish the IC50 values of this compound in various assays.

  • Formulation stability studies to assess the stability of this compound in different cosmetic bases.

  • Clinical trials to evaluate the in vivo efficacy and safety of topical formulations containing this compound.

By addressing these research gaps, the full potential of this compound as a novel and effective ingredient in cosmetic and dermatological products can be realized.

References

Troubleshooting & Optimization

Technical Support Center: cis-p-Coumaric Acid Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of cis-p-coumaric acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound after UV irradiation of the trans isomer. Insufficient UV exposure time or intensity. Degradation of the cis isomer upon prolonged exposure. The solvent used for irradiation is not optimal.Optimize UV irradiation time and intensity by performing a time-course experiment and analyzing the isomer ratio at different time points. Use a filter to block shorter UV wavelengths that may cause degradation. Methanol is a commonly used solvent for this purpose[1].
cis- and trans-p-coumaric acid isomers co-elute during chromatographic purification. The chromatographic system (column, mobile phase) lacks sufficient selectivity for the two isomers.For column chromatography, cellulose is an effective stationary phase for separating the isomers[1]. For HPLC, use a C18 column with a gradient elution program. A mobile phase consisting of acidified water and acetonitrile or methanol can provide good separation[2][3].
Degradation of this compound during purification and storage. Exposure to light, heat, or incompatible solvents can cause isomerization back to the more stable trans form or degradation.Perform all purification steps under low-light conditions or using amber-colored glassware. Avoid high temperatures during solvent evaporation. Store the purified this compound in a dark, cold environment, preferably under an inert atmosphere.
Difficulty in detecting and quantifying this compound. The concentration of the cis isomer is below the limit of detection (LOD) of the analytical method. The chosen analytical technique is not sensitive enough.Concentrate the sample before analysis. High-Performance Liquid Chromatography (HPLC) with a UV/Vis or photodiode array (PDA) detector is a highly sensitive and widely used method for the quantification of p-coumaric acid isomers[4][5][6].
Presence of impurities other than the trans isomer in the final product. Incomplete separation from other compounds in the initial extract (if isolating from a natural source). Contamination from solvents or reagents.Use a multi-step purification strategy, such as combining column chromatography with preparative TLC or preparative HPLC. Use high-purity solvents and reagents throughout the process.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in isolating this compound?

The main challenge is its inherent instability compared to the trans isomer. This compound can readily isomerize back to the trans form when exposed to light and heat. This makes its separation and purification difficult, as the conditions used in these processes can promote this conversion.

This compound can be prepared by UV irradiation of a solution of the commercially available trans-p-coumaric acid[1][7]. This process results in a mixture of the cis and trans isomers, from which the cis isomer can then be isolated and purified.

3. What is the most effective method for purifying this compound from a mixture of its isomers?

Cellulose column chromatography has been shown to be an effective and economical method for separating cis- and trans-p-coumaric acid isomers on both laboratory and industrial scales[1]. Preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also effective techniques, particularly for smaller-scale purifications[3][8].

4. How can I confirm the identity and purity of my isolated this compound?

The identity of the cis isomer can be confirmed using various analytical techniques, including:

  • Thin Layer Chromatography (TLC): The cis and trans isomers will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): The two isomers will have different retention times[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to distinguish between the cis and trans isomers based on the coupling constants of the vinyl protons[9].

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound[3].

5. What are the best practices for storing purified this compound?

To minimize isomerization and degradation, this compound should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and at low temperatures (e.g., -20°C). Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of this compound via UV Irradiation

This protocol describes the conversion of trans-p-coumaric acid to a mixture of cis and trans isomers.

Materials:

  • trans-p-Coumaric acid

  • Methanol (HPLC grade)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Quartz reaction vessel or beaker

  • Stir plate and stir bar

  • Amber glass container for storage

Procedure:

  • Prepare a solution of trans-p-coumaric acid in methanol. The concentration may need to be optimized, but a starting point could be 1 mg/mL.

  • Place the solution in the quartz reaction vessel and add a stir bar.

  • Position the UV lamp over the vessel and begin irradiation while stirring.

  • Monitor the reaction progress over time by taking small aliquots and analyzing them by HPLC to determine the ratio of cis to trans isomers.

  • Stop the irradiation when the desired ratio is achieved or when the concentration of the cis isomer reaches a plateau.

  • Transfer the resulting solution to an amber glass container and proceed immediately to purification to minimize back-isomerization.

Protocol 2: Purification of this compound using Cellulose Column Chromatography

This protocol is adapted from a published method for separating the cis and trans isomers[1].

Materials:

  • Mixture of cis- and trans-p-coumaric acid in methanol (from Protocol 1)

  • Cellulose powder for column chromatography

  • Mobile phase: Aqueous 0.1% trifluoroacetic acid (TFA) solution containing 10% methanol (v/v)

  • Chromatography column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Prepare the cellulose column by making a slurry of the cellulose powder in the mobile phase and packing it into the column.

  • Concentrate the methanolic solution of the isomer mixture under reduced pressure.

  • Dissolve the concentrated sample in a small amount of the mobile phase.

  • Carefully load the sample onto the top of the cellulose column.

  • Begin eluting the column with the mobile phase, collecting fractions using a fraction collector.

  • Monitor the fractions by TLC or HPLC to identify those containing the cis and trans isomers. The trans isomer typically elutes before the cis isomer.

  • Pool the fractions containing the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator at low temperature.

  • Dry the purified this compound under vacuum.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_purification Purification cluster_analysis Analysis and Final Product start Start with trans-p-coumaric acid uv_irradiation UV Irradiation in Methanol start->uv_irradiation isomer_mixture Mixture of cis and trans isomers uv_irradiation->isomer_mixture column_chromatography Cellulose Column Chromatography isomer_mixture->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection isomer_separation Separation of Isomers fraction_collection->isomer_separation cis_isomer Pure this compound isomer_separation->cis_isomer cis trans_isomer trans-p-coumaric acid (byproduct) isomer_separation->trans_isomer trans analysis Purity and Identity Confirmation (HPLC, NMR, MS) cis_isomer->analysis

Caption: Workflow for the preparation and purification of this compound.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity? check_uv Check UV Irradiation Conditions start->check_uv Low Yield check_degradation Check for Degradation start->check_degradation Low Yield check_separation Check Chromatographic Separation start->check_separation Low Purity check_contamination Check for Contamination start->check_contamination Low Purity optimize_uv Optimize Time and Intensity check_uv->optimize_uv low_light_temp Use Low Light and Temperature check_degradation->low_light_temp optimize_chromatography Optimize Column and Mobile Phase check_separation->optimize_chromatography use_high_purity Use High-Purity Solvents check_contamination->use_high_purity

Caption: Troubleshooting logic for this compound isolation.

References

Technical Support Center: Optimizing cis-p-Coumaric Acid Extraction from Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of cis-p-coumaric acid from various plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting p-coumaric acid from plants?

A1: The most common methods for extracting p-coumaric acid include conventional solvent extraction (such as maceration and Soxhlet), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2] The choice of method often depends on factors like the plant matrix, desired yield, extraction time, and available equipment. Newer techniques like UAE and MAE are gaining popularity due to their reduced extraction times and often higher efficiency.[1][3]

Q2: Which solvents are most effective for extracting p-coumaric acid?

A2: Polar solvents are generally the most effective for extracting phenolic compounds like p-coumaric acid. Methanol and ethanol, often in aqueous solutions (e.g., 50-80% ethanol), are widely used and have shown high extraction yields.[1][4][5] Methanol is particularly noted for its ability to prevent the oxidation of phenolic compounds during extraction.[6] Other solvents like 1-octanol and ethyl acetate have also been used with success.[7]

Q3: What is the difference between cis- and trans-p-coumaric acid, and which is more common in plants?

A3: p-Coumaric acid exists as two geometric isomers: cis and trans. The trans isomer is the more abundant and stable form found naturally in plants.[8] The cis isomer can be formed from the trans isomer through exposure to UV light.[9][10][11]

Q4: How can I increase the yield of the cis isomer?

A4: To increase the yield of this compound, a methanolic solution of the more abundant trans isomer can be exposed to ultraviolet (UV) radiation.[9][10] Following UV treatment, the resulting mixture of cis and trans isomers can be separated using techniques like cellulose column chromatography.[10]

Q5: What analytical methods are recommended for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), is the most common and reliable method for the quantification of p-coumaric acid isomers.[6][12][13] A C18 column is frequently used as the stationary phase, with a mobile phase typically consisting of a mixture of acidified water (with formic or acetic acid) and an organic solvent like methanol or acetonitrile.[6][14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inefficient Extraction Method Consider switching to a more advanced extraction technique. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be more efficient than conventional methods for extracting phenolic compounds, often resulting in higher yields in shorter times.[1][3]
Inappropriate Solvent The choice of solvent is critical. For p-coumaric acid, polar solvents like methanol or ethanol are generally effective.[1] Prepare a series of extractions with different solvents (e.g., methanol, ethanol, acetone) and varying concentrations of water to determine the optimal solvent system for your specific plant material.
Suboptimal Extraction Parameters Optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. High temperatures and long extraction times can lead to the degradation of phenolic compounds.[1] Perform a design of experiments (DoE) to systematically evaluate the effects of these parameters on your yield.
Incomplete Liberation from Cell Wall p-Coumaric acid can be bound to the plant cell wall. An alkaline or acidic hydrolysis step may be necessary to break these bonds and release the compound, thereby increasing the extraction yield.[7]
Isomerization If you are specifically targeting the cis isomer, be aware that it can isomerize back to the more stable trans form. Minimize exposure to heat and light after extraction and during analysis.
Poor Chromatographic Resolution or Peak Shape
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Adjust the composition and pH of your mobile phase. For RP-HPLC of phenolic acids, a gradient elution with a mixture of acidified water and methanol or acetonitrile is common.[6][12] The addition of a small amount of acid (e.g., 0.1% formic acid) helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
Column Overload Inject a smaller volume of your sample or dilute it further. Overloading the column can lead to broad, asymmetric peaks.
Matrix Effects The plant extract may contain other compounds that interfere with the chromatography. Consider a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering substances.
Co-elution of Isomers Ensure your chromatographic method is capable of separating the cis and trans isomers. This may require optimizing the mobile phase gradient and flow rate. The cis isomer typically has a different retention time than the trans isomer on a C18 column.[15]
Compound Degradation
Potential Cause Troubleshooting Steps
High Temperature Phenolic acids can be sensitive to high temperatures.[15] If using a heat-based extraction method like Soxhlet or MAE, try to use the lowest effective temperature and minimize the extraction time.
Exposure to Light As UV light is used to convert the trans isomer to the cis isomer, subsequent exposure to light can cause further reactions or degradation.[9] Protect your extracts and standards from light by using amber vials and covering them with aluminum foil.
Oxidation Phenolic compounds are susceptible to oxidation. The use of solvents like methanol can help prevent oxidation by enzymes such as phenoloxidases.[6] Consider adding an antioxidant, such as ascorbic acid, to your extraction solvent.
Unstable pH The stability of p-coumaric acid can be pH-dependent. Maintain a consistent and appropriate pH throughout the extraction and analysis process.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of p-coumaric acid.

Table 1: Comparison of Extraction Methods for Total Phenolic Content

Plant MaterialExtraction MethodSolventTemperature (°C)TimeTotal Phenolic Content (mg/g)Reference
Licorice RootMicrowave-Assisted80% Ethanol-5-6 min47.47[16]
Licorice RootSoxhlet80% Ethanol-6 h41.71[16]
Grape MarcConventional60% Ethanol (pH 2)49.216 h-[17]
Grape MarcUltrasound-Assisted60% Ethanol (pH 2)605.05 min-[17]

Table 2: RP-HPLC Quantification of p-Coumaric Acid in Plant Extracts

Plant MaterialExtraction MethodSolventp-Coumaric Acid ConcentrationReference
Durva GrassSuccessive Solvent ExtractionMethanol0.48 mg/100 mL[6]
Pineapple (Ripe Juice)Direct Juice Extraction-11.76 µg/mL[12]
Pineapple (Ripe)Methanol ExtractionMethanol0.03 µg/mL[12]
Pineapple (Unripe Juice)Direct Juice Extraction-0.41 µg/mL[12]
Mimosa pudicaSoxhletAqueous3.35% w/w[18]

Detailed Experimental Protocols

Protocol 1: Soxhlet Extraction of p-Coumaric Acid

This protocol is a general guideline and may need to be optimized for your specific plant material.

  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Thimble Packing: Accurately weigh a known amount of the powdered plant material (e.g., 10-20 g) and place it into a cellulose extraction thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus with a round-bottom flask of appropriate size, the Soxhlet extractor, and a condenser.

  • Solvent Addition: Fill the round-bottom flask to about two-thirds of its volume with the chosen extraction solvent (e.g., methanol or 80% ethanol). Add a few boiling chips to ensure smooth boiling.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. Allow this process to cycle for a predetermined time (e.g., 6-8 hours).[16]

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator to remove the solvent.

  • Reconstitution and Analysis: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., the mobile phase for HPLC) for subsequent analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of p-Coumaric Acid
  • Sample Preparation: Prepare the dried and powdered plant material as described in the Soxhlet protocol.

  • Mixture Preparation: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel. Add a specific volume of the extraction solvent (e.g., 20 mL of 60% ethanol) to achieve the desired solvent-to-solid ratio.

  • Sonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 60°C) and sonication time (e.g., 5-10 minutes).[17]

  • Separation: After sonication, separate the extract from the solid plant material by centrifugation or filtration.

  • Repeat Extraction (Optional): To maximize the yield, the solid residue can be re-extracted with fresh solvent.

  • Concentration and Analysis: Combine the extracts (if multiple extractions were performed) and concentrate them using a rotary evaporator. Reconstitute the dried extract for analysis as described previously.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by p-Coumaric Acid

p-Coumaric acid has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for drug development professionals.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. p-Coumaric acid has been shown to inhibit the phosphorylation of key proteins in this pathway, such as ERK and JNK, thereby exerting anti-inflammatory effects.[19]

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Some studies suggest that coumarin compounds can modulate this pathway, which is often dysregulated in cancer.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS) receptor Receptor extracellular_stimuli->receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK) MAPKK->MAPK transcription_factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response p_coumaric_acid This compound p_coumaric_acid->MAPK Inhibition

MAPK signaling pathway and the inhibitory effect of this compound.

PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt downstream_effectors Downstream Effectors (e.g., mTOR, Bad) akt->downstream_effectors cell_survival Cell Survival & Proliferation downstream_effectors->cell_survival p_coumaric_acid This compound p_coumaric_acid->pi3k Modulation

PI3K/Akt signaling pathway and the modulatory effect of this compound.
General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Extraction_Workflow plant_material Plant Material (Dried & Powdered) extraction Extraction (e.g., UAE, MAE, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract uv_treatment UV Irradiation (trans to cis isomerization) crude_extract->uv_treatment isomer_mixture cis/trans Isomer Mixture uv_treatment->isomer_mixture purification Purification (e.g., Column Chromatography) isomer_mixture->purification isolated_cis_pca Isolated this compound purification->isolated_cis_pca quantification Quantification (RP-HPLC-UV/DAD) isolated_cis_pca->quantification final_result Final Yield Determination quantification->final_result

General workflow for this compound extraction and analysis.

References

Technical Support Center: cis-p-Coumaric Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-p-coumaric acid. This resource provides in-depth information on the degradation pathways of this compound and practical guidance for its prevention during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a geometric isomer of p-coumaric acid, a phenolic compound found in various plants. Its biological activities, including antioxidant and anti-inflammatory properties, make it a subject of interest in pharmaceutical and nutraceutical research.[1][2] However, the cis isomer is generally less stable than the trans isomer and can be susceptible to degradation through various pathways, including isomerization to the trans form, photodegradation, oxidation, and microbial metabolism.[2][3] This instability can lead to inaccurate experimental results and loss of biological activity.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound include:

  • Isomerization: Conversion to the more stable trans-p-coumaric acid, often induced by light (photoisomerization).[3]

  • Photodegradation: Beyond isomerization, exposure to light, particularly UV radiation, can lead to further breakdown of the molecule.[2]

  • Oxidative Degradation: Reactive oxygen species (ROS) can oxidize p-coumaric acid, leading to the formation of various degradation products.[4][5]

  • Microbial Degradation: Certain microorganisms can metabolize p-coumaric acid. For example, the yeast Yarrowia lipolytica can convert it to 4-hydroxybenzoic acid.[6]

  • pH-dependent Degradation: The stability of p-coumaric acid is influenced by the pH of the solution, with degradation being more pronounced at higher pH levels.[7]

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • Light Protection: Store stock solutions and conduct experiments in amber-colored vials or under reduced light conditions to prevent photoisomerization and photodegradation.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.[8] For working solutions, refrigeration at 4°C is recommended for short-term storage.[3]

  • pH Management: Maintain a slightly acidic to neutral pH (around 3.5-7) for your solutions, as alkaline conditions can promote degradation.[7]

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[9][10]

  • Inert Atmosphere: For long-term storage of solutions, purging with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.

  • Sterile Conditions: When working with cell cultures or microbial systems, use sterile techniques to prevent microbial degradation of the compound.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Variability in Experimental Results

Symptom: Inconsistent bioactivity, varying analytical measurements, or unexpected changes in the physical properties of your this compound sample.

Possible Cause: Degradation of this compound, primarily through isomerization to the less active trans isomer or other degradation products.

Troubleshooting Steps:

  • Verify Isomeric Purity: Analyze your sample using HPLC to determine the ratio of cis to trans isomers. A significant presence of the trans isomer indicates isomerization has occurred.

  • Review Storage Conditions: Ensure your stock solutions are stored in light-protected containers at the recommended low temperatures.

  • Assess Experimental Conditions: Evaluate the light exposure, temperature, and pH of your experimental setup.

  • Implement Preventative Measures: If degradation is suspected, implement the prevention strategies outlined in the FAQs, such as working under amber light and using freshly prepared solutions.

Issue 2: Peak Tailing or Ghost Peaks in HPLC Analysis

Symptom: During HPLC analysis, you observe tailing of the p-coumaric acid peak or the appearance of unexpected "ghost" peaks in subsequent runs.

Possible Cause:

  • Peak Tailing: Interaction of the phenolic hydroxyl group with active sites on the silica-based column material. This can be exacerbated by inappropriate mobile phase pH.[8]

  • Ghost Peaks: Carryover from a previous injection where the compound was not fully eluted, or contamination in the mobile phase or HPLC system.[11]

Troubleshooting Steps:

  • For Peak Tailing:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 3.5 with formic acid) can suppress the ionization of the phenolic hydroxyl group and reduce tailing.[9]

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with phenols.

    • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.[12]

  • For Ghost Peaks:

    • Implement a Thorough Wash Step: After each run, include a wash step with a strong solvent (like 100% acetonitrile or methanol) to ensure all components from the previous injection are eluted from the column.

    • Check Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phases to avoid contamination.[11]

    • Clean the Injector and System: If ghost peaks persist, it may be necessary to clean the injector and other parts of the HPLC system according to the manufacturer's instructions.

Data Presentation

The stability of p-coumaric acid is highly dependent on the experimental conditions. The following tables summarize quantitative data on its degradation and stability.

Table 1: Stability of p-Coumaric Acid in Solution Under Different Storage Conditions

SolventTemperatureDurationAnalyte Recovery (%)Reference
Methanolic ExtractRoom Temperature24 hoursWithin 90-110%
Methanolic Extract4°C72 hoursWithin 90-110%
Methanolic Extract-20°C72 hoursWithin 90-110%
Aqueous Solution (pH not specified)-80°C6 monthsStable[8]
Aqueous Solution (pH not specified)-20°C1 monthStable[8]

Table 2: Antioxidant Activity of p-Coumaric Acid Compared to Standard Antioxidants

AntioxidantConcentrationInhibition of Lipid Peroxidation (%)Reference
p-Coumaric Acid45 µg/mL71.2[10]
Butylated Hydroxyanisole (BHA)45 µg/mL66.8[10]
Butylated Hydroxytoluene (BHT)45 µg/mL69.8[10]
α-Tocopherol45 µg/mL64.5[10]
Ascorbic Acid45 µg/mL59.7[10]

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of cis- and trans-p-Coumaric Acid

This protocol is adapted from a validated method for the analysis of p-coumaric acid in wine and can be used to assess the isomeric purity and concentration of your samples.[9][11]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • This compound and trans-p-coumaric acid standards

  • Your sample containing p-coumaric acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of Mobile Phase A and Mobile Phase B. A common starting point is a gradient elution.

  • Standard Preparation: Prepare a series of standard solutions of both cis- and trans-p-coumaric acid in the mobile phase, ranging from a low to a high concentration (e.g., 0.5 to 15 mg/L).[9]

  • Sample Preparation: Dilute your sample in the mobile phase to a concentration that falls within the range of your standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 30°C.[9]

    • Set the flow rate to 0.7 mL/min.[9]

    • Set the UV detector to monitor at approximately 310 nm for the trans isomer and a slightly shorter wavelength for the cis isomer if a diode array detector is available.[11]

    • Inject the standards and your sample.

  • Data Analysis:

    • Identify the peaks for cis- and trans-p-coumaric acid based on their retention times, which should be determined from the injection of pure standards.

    • Construct a calibration curve for each isomer by plotting the peak area against the concentration.

    • Quantify the concentration of each isomer in your sample using the calibration curves.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[13][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • Photostability chamber

  • HPLC system for analysis

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a 0.1 M HCl solution and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[13] Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a 0.1 M NaOH solution and incubate under the same conditions as the acid hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C) for an extended period. Also, test a solution of the compound under the same thermal stress.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At each time point for all stress conditions, take an aliquot of the sample and analyze it by HPLC (as described in Protocol 1) to quantify the remaining this compound and identify any degradation products.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound degradation.

cluster_degradation This compound Degradation Pathways cluster_photo Photo-induced cluster_oxidative Oxidative cluster_microbial Microbial cis_pCA This compound trans_pCA trans-p-Coumaric Acid cis_pCA->trans_pCA Isomerization photo_products Photodegradation Products cis_pCA->photo_products Degradation oxidative_products Oxidative Degradation Products cis_pCA->oxidative_products Oxidation hba 4-Hydroxybenzoic Acid cis_pCA->hba Metabolism

Caption: Major degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution stress Apply Stress Condition (Light, Heat, pH, Oxidant) prep->stress sample Take Aliquots at Time Points stress->sample hplc HPLC Analysis sample->hplc quantify Quantify cis-p-CA and Degradation Products hplc->quantify analyze Analyze Degradation Kinetics quantify->analyze

Caption: Workflow for studying this compound stability.

cluster_troubleshooting Troubleshooting Logic for HPLC Peak Issues start Abnormal Peak Shape Observed (Tailing or Ghost Peak) is_tailing Is the peak tailing? start->is_tailing is_ghost Is it a ghost peak? start->is_ghost is_tailing->is_ghost No check_ph Adjust Mobile Phase pH is_tailing->check_ph Yes wash_column Implement a Strong Wash Step is_ghost->wash_column Yes check_overload Reduce Sample Concentration check_ph->check_overload change_column Consider a Different Column check_overload->change_column check_solvents Check Mobile Phase Purity wash_column->check_solvents clean_system Clean Injector and System check_solvents->clean_system

Caption: Logic for troubleshooting common HPLC peak problems.

References

minimizing isomerization of cis-p-coumaric acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with cis-p-coumaric acid. This resource provides troubleshooting guidance and frequently asked questions to help you minimize isomerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

The primary cause of isomerization from the cis to the more stable trans form is exposure to ultraviolet (UV) light.[1][2][3] Visible light can also induce isomerization, but UV radiation is a more significant factor.[2]

Q2: How can I prevent the isomerization of my this compound samples?

To minimize isomerization, it is crucial to protect your samples from light. Always work in a dimly lit environment, use amber-colored vials or wrap your glassware in aluminum foil, and store samples in the dark.

Q3: What are the optimal storage conditions for this compound?

For short-term storage (24-72 hours), refrigeration (4°C) or freezing (-20°C) in the dark is recommended. A stability study has shown that p-coumaric acid is quite stable under these conditions. For long-term storage, freezing at -80°C in a tightly sealed, light-protected container is advisable.

Q4: How does pH affect the stability of p-coumaric acid?

High pH environments can lead to the degradation of p-coumaric acid.[4] It is more stable in acidic to neutral conditions. For experiments requiring basic conditions, it is best to minimize the exposure time to the high pH solution.

Q5: What solvents are recommended for working with this compound?

Methanol is a commonly used solvent for preparing and handling p-coumaric acid.[1] The polarity of the solvent can influence the rate of isomerization.[5] When choosing a solvent, consider its compatibility with your experimental setup and its potential to influence isomerization. It is recommended to degas solvents before use to remove dissolved oxygen, which can contribute to degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected trans isomer peak in HPLC analysis of a cis isomer sample. 1. Light Exposure: The sample was likely exposed to ambient or UV light during preparation or analysis. 2. High Temperature: Elevated temperatures during sample processing or storage can promote isomerization. 3. Incorrect pH: The pH of the sample solution may be too high, leading to degradation and potential isomerization.1. Repeat the experiment in a dark room or with light-protected vials. Use an autosampler with a cooled sample tray if available. 2. Ensure samples are kept cool during preparation and storage. 3. Verify the pH of your sample and buffers. Adjust to a more acidic or neutral pH if the experimental design allows.
Difficulty in separating cis and trans isomers by HPLC. 1. Inadequate Mobile Phase: The mobile phase composition may not be optimal for resolving the two isomers. 2. Incorrect Column: The stationary phase of the HPLC column may not be suitable for separating these isomers. 3. Flow Rate or Temperature Issues: The flow rate may be too high, or the column temperature may not be optimal.1. Adjust the mobile phase composition. A common mobile phase is a mixture of water, methanol, and an acid like glacial acetic acid or formic acid.[6] 2. Use a C18 reversed-phase column, which is commonly used for this separation. 3. Optimize the flow rate and column temperature. Lowering the flow rate or adjusting the temperature can improve resolution.
Low yield of this compound after synthesis. 1. Insufficient UV Exposure: The duration or intensity of UV irradiation may not have been sufficient to convert a significant amount of the trans isomer. 2. Inefficient Purification: The purification method may not be effectively separating the cis isomer from the remaining trans isomer.1. Increase the UV exposure time or use a more powerful UV source. 2. Utilize cellulose column chromatography, which has been shown to be effective for this separation.[1]
Inconsistent peak areas in replicate HPLC injections. 1. Injector Problems: There may be a leak in the injector, or the sample loop may not be filling completely. 2. Air Bubbles in the System: Air bubbles in the pump or detector can cause fluctuations in the baseline and peak areas.1. Inspect the injector for leaks and ensure the sample volume is sufficient to fill the loop. 2. Degas the mobile phase and purge the HPLC system to remove any trapped air bubbles.

Factors Affecting this compound Stability

Factor Effect on Stability Recommendations
Light (UV and Visible) The primary driver of cis-to-trans isomerization. UV light is particularly effective.[2][3]Work in a dimly lit environment. Use amber vials or foil-wrapped glassware. Store samples in the dark.
Temperature Higher temperatures can increase the rate of isomerization and degradation.Keep samples cool during preparation and storage. Use refrigerated autosamplers for HPLC analysis.
pH High pH can cause degradation of p-coumaric acid.[4] Stability is greater in acidic to neutral conditions.Maintain a pH below 7 for optimal stability, unless the experimental protocol requires basic conditions.
Solvent Solvent polarity can influence the isomerization kinetics.[5]Choose a solvent appropriate for your experiment while being mindful of its polarity. Methanol is a common choice.
Oxygen Dissolved oxygen can contribute to the degradation of phenolic compounds.Degas solvents prior to use. Store samples under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

Experimental Protocol: Preparation of this compound

This protocol describes the conversion of trans-p-coumaric acid to this compound by UV irradiation, followed by purification.

Materials:

  • trans-p-coumaric acid

  • Methanol (HPLC grade)

  • Cellulose for column chromatography

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • UV lamp (e.g., 254 nm or 365 nm)

  • Chromatography column

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Preparation of the trans-p-coumaric acid solution: Dissolve trans-p-coumaric acid in methanol to a concentration of approximately 1 mg/mL.

  • UV Irradiation: Place the methanolic solution in a quartz tube or a UV-transparent container. Expose the solution to UV radiation. The time required for conversion will depend on the intensity of the UV source and the volume of the solution. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC to determine the ratio of cis to trans isomers.

  • Preparation of the chromatography column: Prepare a slurry of cellulose in the mobile phase (90:10 v/v aqueous 0.1% TFA:methanol). Pour the slurry into a chromatography column and allow it to pack under gravity.

  • Purification: Once a significant amount of the cis isomer has been formed, concentrate the solution using a rotary evaporator to remove the methanol. Redissolve the residue in a small amount of the mobile phase. Load the concentrated sample onto the prepared cellulose column.

  • Elution: Elute the column with the mobile phase (90:10 v/v aqueous 0.1% TFA:methanol). Collect fractions and monitor the elution of the isomers by HPLC. The trans and cis isomers will elute at different times.

  • Isolation and Confirmation: Combine the fractions containing the pure cis isomer. The solvent can be removed by lyophilization or rotary evaporation. Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, NMR, and mass spectrometry.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conversion Conversion cluster_purification Purification cluster_analysis Analysis & Isolation prep Dissolve trans-p-coumaric acid in Methanol uv UV Irradiation prep->uv concentrate Concentrate Solution uv->concentrate load Load on Cellulose Column concentrate->load elute Elute and Collect Fractions load->elute hplc HPLC Analysis of Fractions elute->hplc isolate Isolate Pure cis Isomer hplc->isolate isomerization_pathway trans trans-p-coumaric acid (More Stable) cis This compound (Less Stable) trans->cis UV Light / Visible Light cis->trans UV Light / Heat

References

Technical Support Center: Analysis of cis-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of cis-p-coumaric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, particularly with LC-MS, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, leading to unreliable results.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[3]

Q2: How can I determine if matrix effects are affecting my this compound analysis?

A2: There are two primary methods to assess the presence of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[4]

  • Quantitative Comparison of Spiked Samples: This involves comparing the peak area of this compound in a neat solution to the peak area in a blank matrix extract spiked with the same concentration. A significant difference in the peak areas confirms the presence of matrix effects.[5]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[3] A SIL internal standard for p-coumaric acid, such as p-Coumaric acid-13C3, will have nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[6] This ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis.[3]

Q4: Can changing my sample preparation method reduce matrix effects?

A4: Yes, optimizing sample preparation is a crucial step in minimizing matrix effects. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).[7] The choice of method will depend on the specific matrix and the properties of this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Possible Causes and Solutions:

  • Column Overload:

    • Solution: Reduce the injection volume or dilute the sample. Ensure you are working within the linear range of the detector.

  • Column Contamination:

    • Solution: Implement a column washing step after each run. If the problem persists, use a guard column or replace the analytical column.

  • Inappropriate Mobile Phase:

    • Solution: Ensure the pH of the mobile phase is appropriate for the acidic nature of p-coumaric acid to ensure a single ionic species. Adjust the organic solvent composition to improve peak shape.

  • Matrix Component Interference:

    • Solution: Improve sample cleanup using a more rigorous extraction method like SPE.[8]

Issue 2: Inconsistent or Drifting Retention Times

Possible Causes and Solutions:

  • Inadequate Column Equilibration:

    • Solution: Increase the column equilibration time between injections to ensure the column chemistry is stable before the next run.

  • Changes in Mobile Phase Composition:

    • Solution: Prepare fresh mobile phase daily and ensure it is properly degassed. Check for any leaks in the LC system that could alter the solvent ratio.

  • Column Degradation:

    • Solution: Over time, the stationary phase of the column can degrade. Replace the column if other troubleshooting steps do not resolve the issue.

Issue 3: Low Signal Intensity or High Background Noise

Possible Causes and Solutions:

  • Significant Ion Suppression:

    • Solution: Confirm ion suppression using post-column infusion. Improve sample preparation to remove interfering components. Diluting the sample can also sometimes mitigate the effect.

  • Contaminated Mass Spectrometer:

    • Solution: Clean the ion source of the mass spectrometer according to the manufacturer's guidelines.

  • Improper MS/MS Parameters:

    • Solution: Optimize MS/MS parameters, including collision energy and precursor/product ion selection, to enhance signal intensity for this compound.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the recovery of phenolic acids from plasma using different sample preparation techniques. This data can help in selecting an appropriate method for this compound analysis.

Sample Preparation MethodAnalyteMean Recovery (%)Reference
Protein Precipitation (ACN)Gallic Acid85.2[9]
Protein Precipitation (MeOH)Gallic Acid88.9[9]
Liquid-Liquid Extraction (EtOAc)p-Coumaric Acid>60[6]
Solid-Phase Extraction (C18)Phenolic Acids88-117[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Phenolic Acids in Plasma/Serum

This protocol is adapted from a method for the extraction of polar phenolics from plasma and serum.[6]

  • To 200 µL of plasma or serum, add 700 µL of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

  • Carefully collect the upper organic layer (supernatant).

  • Repeat the extraction (steps 1-4) two more times, combining the supernatants.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phenolic Acids in Plasma

This protocol is a general procedure for the extraction of phenolic acids from plasma using a C18 SPE cartridge.[10]

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other phenolic acids with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Matrix Effects Problem Inconsistent Results (Poor Peak Shape, Low Intensity) Diagnose Diagnose Matrix Effect Problem->Diagnose Optimize_SamplePrep Optimize Sample Preparation Diagnose->Optimize_SamplePrep Matrix Effect Confirmed Optimize_Chromo Optimize Chromatography Diagnose->Optimize_Chromo Matrix Effect Confirmed Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_SamplePrep->Use_SIL_IS Optimize_Chromo->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

Caption: A logical workflow for diagnosing and mitigating matrix effects.

cluster_Biosynthesis Biosynthesis of p-Coumaric Acid Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Cinnamate-4-Hydroxylase (C4H)

References

Technical Support Center: Efficient Synthesis of cis-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cis-p-coumaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main strategies for this compound synthesis are:

  • Photoisomerization: Conversion of the more common trans-p-coumaric acid to the cis-isomer using ultraviolet (UV) irradiation.

  • Enzymatic Synthesis: Biocatalytic conversion of L-tyrosine to p-coumaric acid using the enzyme tyrosine ammonia-lyase (TAL), typically in a whole-cell system like E. coli or S. cerevisiae.

  • Chemical Synthesis: Organic synthesis routes, most notably the Knoevenagel condensation of p-hydroxybenzaldehyde with malonic acid.

Q2: Which synthesis method offers the highest yield?

A2: The yields are highly dependent on the specific experimental conditions and optimization. Microbial fermentation using engineered strains has shown high titers, with some studies reporting over 2 g/L of p-coumaric acid.[1] Chemical synthesis, such as the Knoevenagel condensation, can also achieve high yields, reportedly exceeding 90%.[2] Photoisomerization typically results in a photostationary state with a mixture of cis and trans isomers, where the cis isomer can constitute up to 66% of the mixture.

Q3: How can I confirm the successful synthesis of the cis isomer?

A3: Confirmation of the this compound isomer can be achieved through various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constant (J-value) of the vinyl protons is a key differentiator. The cis isomer typically exhibits a smaller coupling constant (around 12.8 Hz) compared to the trans isomer (around 15.9 Hz).

  • High-Performance Liquid Chromatography (HPLC): The cis and trans isomers will have different retention times on a suitable column.

  • Thin-Layer Chromatography (TLC): The isomers will show different Rf values.[3]

  • UV-Vis Spectroscopy: The isomers have distinct absorption maxima.

Troubleshooting Guides

Photoisomerization of trans-p-Coumaric Acid

This method leverages UV light to convert the thermodynamically more stable trans isomer to the cis isomer.

Experimental Workflow:

G cluster_prep Preparation cluster_irrad Irradiation cluster_monitoring Monitoring cluster_purification Purification Dissolve trans-p-coumaric acid in a suitable solvent (e.g., methanol) Dissolve trans-p-coumaric acid in a suitable solvent (e.g., methanol) Irradiate the solution with UV light (e.g., 320-400 nm) Irradiate the solution with UV light (e.g., 320-400 nm) Dissolve trans-p-coumaric acid in a suitable solvent (e.g., methanol)->Irradiate the solution with UV light (e.g., 320-400 nm) Monitor the reaction progress using HPLC or TLC Monitor the reaction progress using HPLC or TLC Irradiate the solution with UV light (e.g., 320-400 nm)->Monitor the reaction progress using HPLC or TLC Separate this compound from the trans isomer and byproducts Separate this compound from the trans isomer and byproducts Monitor the reaction progress using HPLC or TLC) Monitor the reaction progress using HPLC or TLC) Monitor the reaction progress using HPLC or TLC)->Separate this compound from the trans isomer and byproducts

Caption: Workflow for this compound synthesis via photoisomerization.

Troubleshooting:

Issue Possible Cause(s) Suggested Solution(s)
Low conversion to cis isomer - Inappropriate UV wavelength or intensity.- Insufficient irradiation time.- Low concentration of starting material.- Quenching of the excited state by impurities.- Use a UV lamp with an emission spectrum overlapping the absorption spectrum of trans-p-coumaric acid (around 300-360 nm).- Increase the irradiation time and monitor the reaction to determine the point of photostationary equilibrium.- Ensure the starting material is fully dissolved.- Use high-purity solvent and starting material.
Product degradation - Prolonged exposure to high-energy UV light.- Presence of photosensitizers or oxygen.- Use a filter to block short-wavelength UV light (<300 nm).- Minimize irradiation time once the photostationary state is reached.- Degas the solvent before irradiation to remove oxygen.
Formation of side products (e.g., photodimers) - High concentration of the starting material.- Solid-state irradiation.- Perform the reaction in a dilute solution.- If photodimerization is a significant issue, consider using a different solvent or adding a triplet quencher.
Difficulty in separating cis and trans isomers - Inefficient purification method.- Utilize cellulose column chromatography for effective separation.[3]- Optimize the mobile phase for HPLC or TLC to achieve better resolution.
Enzymatic Synthesis using Tyrosine Ammonia-Lyase (TAL)

This biosynthetic approach utilizes whole-cell catalysts (e.g., engineered E. coli) to convert L-tyrosine into p-coumaric acid.

Biosynthetic Pathway:

G L-Tyrosine L-Tyrosine TAL TAL L-Tyrosine->TAL p-Coumaric Acid p-Coumaric Acid TAL->p-Coumaric Acid

Caption: Enzymatic conversion of L-tyrosine to p-coumaric acid by TAL.

Troubleshooting:

Issue Possible Cause(s) Suggested Solution(s)
Low p-coumaric acid yield - Low TAL enzyme activity.- Sub-optimal reaction conditions (pH, temperature).- Poor substrate (L-tyrosine) solubility.- Product inhibition of TAL.- Degradation of p-coumaric acid by the host organism.- Use a highly active TAL variant; consider directed evolution to improve enzyme kinetics.[4]- Optimize the reaction pH (typically 8.5-11) and temperature (around 40-65°C) for the specific TAL enzyme.[1][5]- Increase L-tyrosine solubility by adjusting the pH of the medium.- Consider in-situ product removal or using a biphasic fermentation system.- Knock out genes in the host strain that are responsible for p-coumaric acid degradation.
Inconsistent results between batches - Variation in cell density or viability.- Inconsistent induction of TAL expression.- Depletion of essential nutrients in the medium.- Standardize the cell growth and harvesting protocol to ensure consistent biomass.- Optimize and standardize the inducer concentration and induction time.- Ensure the reaction buffer or medium is adequately supplied with necessary co-factors and nutrients.
Formation of byproducts - Host metabolic pathways competing for precursors.- Non-specific activity of other enzymes.- Engineer the host strain to knockout competing metabolic pathways.- Use a more specific TAL enzyme.
Chemical Synthesis via Knoevenagel Condensation

This classic organic reaction involves the condensation of p-hydroxybenzaldehyde with malonic acid.

Reaction Scheme:

G p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde Catalyst Base Catalyst (e.g., Pyridine, Piperidine) p-Hydroxybenzaldehyde->Catalyst Malonic Acid Malonic Acid Malonic Acid->Catalyst p-Coumaric Acid p-Coumaric Acid Catalyst->p-Coumaric Acid

Caption: Knoevenagel condensation for p-coumaric acid synthesis.

Troubleshooting:

Issue Possible Cause(s) Suggested Solution(s)
Low reaction yield - Ineffective catalyst.- Sub-optimal reaction temperature or time.- Presence of water in the reactants or solvent.- Incomplete decarboxylation.- Use a combination of pyridine and piperidine as catalysts, or consider using proline for a more sustainable approach.[6]- Optimize the reaction temperature (reflux) and time.- Use anhydrous solvents and dry reactants.- Ensure sufficient heating to drive the decarboxylation of the intermediate.
Formation of side products - Self-condensation of the aldehyde.- Michael addition to the α,β-unsaturated product.- Use a mild base as a catalyst.[7]- Control the stoichiometry of the reactants carefully.- Monitor the reaction progress to avoid prolonged reaction times that may favor side reactions.
Difficult purification of the final product - Presence of unreacted starting materials.- Formation of colored impurities.- Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).- Use column chromatography if recrystallization is insufficient.- Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.

Quantitative Data Summary

Table 1: Comparison of p-Coumaric Acid Yields from Different Synthesis Methods

Synthesis MethodHost/SystemSubstrateProduct Titer/YieldReference
Enzymatic SynthesisE. coliL-Tyrosine2.35 g/L[1]
Enzymatic SynthesisEngineered E. coliL-Tyrosine394.2 mg/L[4]
Chemical SynthesisKnoevenagel Condensationp-Hydroxybenzaldehyde, Malonic Acid>90% (molar yield)[2]
PhotoisomerizationMethanolic Solutiontrans-p-Coumaric Acid~66% cis-isomer at equilibrium

Experimental Protocols

Detailed Protocol for Photoisomerization and Purification

Materials:

  • trans-p-coumaric acid

  • Methanol (HPLC grade)

  • Cellulose for column chromatography

  • 0.1% Trifluoroacetic acid (TFA) in water

  • UV lamp (320-400 nm range)

  • Glass reactor

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Solution: Dissolve trans-p-coumaric acid in methanol to a concentration of approximately 1 mg/mL.

  • UV Irradiation: Place the methanolic solution in a quartz or UV-transparent glass reactor. Irradiate the solution with a UV lamp (e.g., Rayonet reactor with 350 nm lamps) for 3-5 hours at room temperature.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC or TLC to monitor the formation of the cis-isomer and determine when the photostationary state is reached.

  • Solvent Evaporation: After irradiation, remove the methanol using a rotary evaporator.

  • Column Chromatography:

    • Pack a chromatography column with a cellulose slurry.

    • Dissolve the dried residue in a small amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with an aqueous 0.1% TFA solution containing 10% methanol (v/v).[3]

    • Collect fractions and analyze by HPLC or TLC to identify those containing pure this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Detailed Protocol for Whole-Cell Biotransformation

Materials:

  • Engineered E. coli strain expressing a TAL gene

  • Luria-Bertani (LB) medium (or other suitable growth medium)

  • Inducer (e.g., IPTG)

  • L-Tyrosine

  • Reaction buffer (e.g., 10 mM Glycine-NaOH, pH 8.5-10)

  • Incubator shaker

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Cell Culture: Inoculate the engineered E. coli strain into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Subculture the overnight culture into fresh medium and grow to an OD600 of 0.6-0.8. Induce the expression of the TAL enzyme by adding the appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG) and continue to incubate for 4-6 hours at a lower temperature (e.g., 25-30°C).

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Cell Resuspension: Wash the cell pellet with the reaction buffer and resuspend in the same buffer to a desired cell density (e.g., OD600 of 10-20).

  • Biotransformation: Add L-tyrosine to the cell suspension to a final concentration of, for example, 30 mM. Incubate the reaction mixture at the optimal temperature for the TAL enzyme (e.g., 50°C) with shaking for 8-24 hours.[1][5]

  • Reaction Quenching and Analysis: Stop the reaction by adding acid (e.g., HCl) to lower the pH. Centrifuge the mixture to remove the cells. Analyze the supernatant for p-coumaric acid concentration using HPLC.

Detailed Protocol for Knoevenagel Condensation

Materials:

  • p-Hydroxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol or Toluene

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in a minimal amount of a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add pyridine (as solvent or co-catalyst) and a catalytic amount of piperidine.

  • Reflux: Heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with dilute HCl to precipitate the crude p-coumaric acid.

    • Filter the precipitate and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure trans-p-coumaric acid. Note that this reaction primarily yields the trans isomer. To obtain the cis isomer, a subsequent photoisomerization step is required.

References

Technical Support Center: Overcoming Limitations in cis-p-Coumaric Acid Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-p-coumaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound for in vivo studies?

The primary challenges in the in vivo delivery of this compound stem from its physicochemical properties:

  • Low Aqueous Solubility: p-Coumaric acid, in general, has poor solubility in water, making it difficult to prepare formulations suitable for administration, particularly for parenteral routes.

  • Isomerization: The cis isomer is generally less stable than the trans isomer and can convert to the trans form, especially when exposed to light. Maintaining the isomeric purity of the cis form up to the point of administration and at the target site is a significant challenge.

  • Limited Bioavailability: Poor solubility and potential metabolism in the gastrointestinal tract can lead to low and variable oral bioavailability.

  • Lack of Specific Data: Most available research has been conducted on trans-p-coumaric acid or a mixture of isomers, leading to a scarcity of specific data on the pharmacokinetics and efficacy of the cis isomer.

Q2: How can I prepare the cis isomer of p-coumaric acid for my experiments?

The cis isomer of p-coumaric acid can be prepared by the UV irradiation of a solution of the trans isomer. The trans isomer is more readily available commercially. The resulting mixture of cis and trans isomers can then be separated using chromatographic techniques.

Here is a general workflow for the preparation and separation of this compound:

G cluster_prep Preparation cluster_sep Separation cluster_ver Verification A Dissolve trans-p-coumaric acid in a suitable solvent (e.g., methanol) B Expose the solution to UV radiation A->B C Apply the isomer mixture to a chromatography column (e.g., cellulose) B->C Mixture of cis and trans isomers D Elute with an appropriate mobile phase C->D E Collect fractions containing the cis isomer D->E F Confirm identity and purity of This compound (TLC, HPLC, NMR) E->F

Figure 1. Workflow for the preparation and purification of cis-p-coumaric acid.

Q3: What are the known signaling pathways modulated by p-coumaric acid?

p-Coumaric acid has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell survival. These include:

  • Nrf2/ARE Pathway: p-Coumaric acid can activate the Nrf2 transcription factor, which plays a crucial role in the antioxidant defense system by upregulating the expression of antioxidant enzymes.[1][2][3]

  • MAPK/ERK Pathway: It has been observed to inhibit the phosphorylation of key proteins in the MAPK/ERK pathway, which is involved in cell proliferation and inflammation.

  • AMPK Pathway: p-Coumaric acid can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][5][6]

Below are diagrams illustrating the Nrf2 activation and MAPK/ERK inhibition by p-coumaric acid.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid Keap1 Keap1 pCA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Figure 2. Activation of the Nrf2 pathway by p-coumaric acid.[1]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK pCA p-Coumaric Acid pERK p-ERK pCA->pERK Inhibits ERK->pERK Phosphorylation NFkB NF-κB pERK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription

Figure 3. Inhibition of the MAPK/ERK pathway by p-coumaric acid.

Troubleshooting Guides

Problem 1: Low solubility of this compound in aqueous vehicles for injection.

  • Cause: The hydrophobic nature of the p-coumaric acid molecule limits its solubility in aqueous solutions.

  • Solutions:

    • Co-solvents: While not ideal for all applications, the use of a small percentage of a biocompatible organic solvent such as ethanol or DMSO can increase solubility. However, potential toxicity and effects on the experimental model should be carefully considered.

    • pH adjustment: The solubility of phenolic acids can be increased at higher pH. However, the stability of the cis isomer and the physiological compatibility of the final formulation's pH must be evaluated.

    • Formulation Strategies:

      • Liposomes: Encapsulating this compound within liposomes can improve its solubility and stability in aqueous media.

      • Nanoparticles: Formulating with biodegradable polymers to create nanoparticles can enhance solubility and potentially provide targeted delivery.

      • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of hydrophobic molecules like p-coumaric acid.

Problem 2: Suspected isomerization of this compound to the trans isomer before or during the experiment.

  • Cause: The cis isomer is less thermodynamically stable than the trans isomer and can isomerize upon exposure to light, heat, or certain chemical conditions.

  • Solutions:

    • Light Protection: All steps of preparation, storage, and administration of this compound solutions should be performed under protection from light (e.g., using amber vials, covering syringes with aluminum foil).

    • Temperature Control: Store stock solutions and formulations at low temperatures (e.g., 4°C or -20°C) to minimize thermal isomerization.

    • Fresh Preparation: Prepare formulations as close to the time of administration as possible to reduce the window for isomerization.

    • Analytical Verification: Use analytical techniques like HPLC with a UV detector to verify the isomeric purity of the formulation before administration. The cis and trans isomers have distinct retention times and UV spectra.[7][8]

Problem 3: High variability in experimental results and poor in vivo efficacy.

  • Cause: This can be due to a combination of factors including low bioavailability, rapid metabolism, and inconsistent dosing due to formulation issues.

  • Solutions:

    • Optimize Formulation: Experiment with different formulation strategies (liposomes, nanoparticles, cyclodextrins) to improve the bioavailability and consistency of this compound delivery.

    • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation. This will help in optimizing the dosing regimen.

    • Route of Administration: Consider alternative routes of administration. For example, intraperitoneal (i.p.) injection may bypass first-pass metabolism in the liver and provide more consistent systemic exposure compared to oral gavage.

    • Dose-Response Studies: Perform dose-response studies to identify the optimal therapeutic dose for your specific animal model and disease state.

Data Presentation

Table 1: Solubility of p-Coumaric Acid in Various Solvents

SolventSolubility (mg/mL)Reference
WaterVery low[9]
Ethanol~10[9]
DMSO~15[9]
Dimethylformamide (DMF)~20[9]

Table 2: Pharmacokinetic Parameters of p-Coumaric Acid in Rats (Oral Administration)

ParameterValueUnitReference
Tmax10min[10]
Cmax165.7µmol/L[10]
AUC2991.3µmol·min/L[10]
T½ (in red wine)Increased significantly-[11]

Note: The pharmacokinetic data presented is for p-coumaric acid, and the specific isomer was not always detailed in the source literature. These values should be considered as a general reference.

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

  • Lipid Film Hydration Method: a. Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Hydrate the lipid film with a buffer solution (e.g., PBS) by gentle rotation. d. To obtain smaller and more uniform liposomes, the suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

  • Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Evaluate the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in both fractions using HPLC.

Protocol 2: In Vivo Administration and Sample Collection for Pharmacokinetic Analysis

  • Animal Model: Use an appropriate animal model (e.g., male Wistar rats).

  • Dosing: a. For oral administration, deliver the this compound formulation via oral gavage. b. For intraperitoneal administration, inject the formulation into the peritoneal cavity.

  • Blood Sampling: a. Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration. b. Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Sample Processing and Analysis: a. Store plasma samples at -80°C until analysis. b. For analysis, precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant for this compound concentration using a validated LC-MS/MS method.[11]

  • Data Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

References

refining protocols for consistent results with cis-p-coumaric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-p-coumaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and achieving consistent results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound and how should it be stored?

A1: Preparing and storing a stock solution of this compound requires care to maintain its isomeric purity. Since p-coumaric acid is sparingly soluble in aqueous buffers, it is recommended to first dissolve it in an organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[1][2] For maximum solubility in aqueous buffers, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[2]

For storage, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for short-term or long-term storage, respectively.[1][3] Aqueous solutions are not recommended for storage for more than one day.[2] To minimize degradation, purge the solvent with an inert gas before dissolving the compound.[2]

Q2: How can I prevent the isomerization of this compound to the trans isomer during my experiments?

A2: The cis isomer of p-coumaric acid is less stable than the trans isomer and can isomerize back to the trans form, especially when exposed to light and heat. To prevent this:

  • Work in low-light conditions: Perform experimental manipulations under yellow or red light to minimize light-induced isomerization.

  • Maintain low temperatures: Keep solutions on ice whenever possible.

  • Use fresh solutions: Prepare this compound solutions immediately before use.

  • Control the pH: The stability of coumaric acid isomers can be pH-dependent. It's important to maintain a consistent pH throughout your experiment.

Q3: How can I confirm the isomeric purity of my this compound sample?

A3: The isomeric purity of this compound can be confirmed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is a common method to separate and quantify cis and trans isomers. The two isomers will have different retention times.[2]

  • Spectrophotometry: The cis and trans isomers have distinct UV absorbance spectra. You can monitor the absorbance at specific wavelengths to determine the relative amounts of each isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to definitively identify and quantify the cis and trans isomers based on the coupling constants of the vinylic protons.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results in cell-based assays. 1. Isomerization of this compound to the less active trans isomer during the experiment. 2. Degradation of the compound in the cell culture medium. 3. Variability in cell density or health.1. Prepare fresh solutions of this compound for each experiment and protect from light. Confirm isomeric purity before and after the experiment using HPLC or spectrophotometry. 2. Minimize the incubation time as much as possible. Evaluate the stability of the compound in your specific cell culture medium over the time course of the experiment. 3. Ensure consistent cell seeding density and monitor cell viability using a standard method like Trypan Blue exclusion.
Low yield of this compound after photoisomerization from the trans isomer. 1. Inefficient UV irradiation (wavelength, intensity, or duration). 2. Degradation of the compound during irradiation. 3. Re-isomerization back to the trans form.1. Optimize the UV irradiation conditions. Use a UV lamp with an appropriate wavelength (e.g., 254 nm or 365 nm). Monitor the isomerization process over time to determine the optimal irradiation duration. 2. Perform the irradiation at a low temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Immediately after irradiation, protect the solution from light and proceed with purification or use in experiments as quickly as possible.
Difficulty in separating cis and trans isomers by chromatography. 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate stationary phase.1. Optimize the HPLC mobile phase. A common mobile phase is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid). 2. A C18 column is typically used for separation. For purification, cellulose column chromatography has been shown to be effective.[3]
Precipitation of the compound in aqueous solutions. Low aqueous solubility of p-coumaric acid.First, dissolve the compound in a minimal amount of an organic solvent like DMF or DMSO before diluting it with the aqueous buffer. Gentle heating and sonication can also aid in dissolution.[1]

Quantitative Data Summary

Table 1: Solubility of p-Coumaric Acid

SolventApproximate SolubilityReference
Ethanol10 mg/mL[2]
DMSO15 mg/mL[2]
Dimethyl formamide (DMF)20 mg/mL[2]
DMF:PBS (pH 7.2) (1:6)0.1 mg/mL[2]

Table 2: IC50 Values of p-Coumaric Acid in Colon Cancer Cell Lines

Cell LineIC50 (µmol/L)
HCT 151400
HT 291600

Experimental Protocols

Protocol 1: Preparation of this compound by Photoisomerization

This protocol describes the conversion of the commercially available trans-p-coumaric acid to the cis isomer using ultraviolet irradiation.

Materials:

  • trans-p-coumaric acid

  • Methanol (HPLC grade)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Quartz cuvette or reaction vessel

  • Stir plate and stir bar

  • Nitrogen or Argon gas source (optional)

Procedure:

  • Prepare a solution of trans-p-coumaric acid in methanol. The concentration will depend on the scale of the reaction, but a starting point could be 1 mg/mL.

  • Transfer the solution to a quartz reaction vessel.

  • (Optional) Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen and minimize photodegradation.

  • Place the reaction vessel under the UV lamp and begin irradiation. Stir the solution continuously.

  • Monitor the progress of the isomerization by periodically taking small aliquots and analyzing them by HPLC or spectrophotometry. The reaction typically reaches a photostationary state where the ratio of cis to trans isomers is stable.

  • Once the desired ratio is achieved, stop the irradiation.

  • Protect the solution from light and store it on ice.

Protocol 2: Purification of this compound using Column Chromatography

This protocol is for the purification of this compound from the mixture of isomers obtained after photoisomerization.[3]

Materials:

  • Mixture of cis- and trans-p-coumaric acid in methanol

  • Cellulose for column chromatography

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Glass chromatography column

  • Fraction collector (optional)

Procedure:

  • Prepare the mobile phase: an aqueous solution of 0.1% trifluoroacetic acid containing 10% methanol (v/v).[3]

  • Pack a glass chromatography column with a slurry of cellulose in the mobile phase.

  • Concentrate the methanolic solution of the isomer mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of the mobile phase.

  • Load the sample onto the prepared cellulose column.

  • Elute the column with the mobile phase.

  • Collect fractions and analyze them by HPLC or TLC to identify the fractions containing the pure cis isomer.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: General Protocol for a Cell-Based Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is crucial to optimize parameters such as cell type, seeding density, and incubation time for your specific experimental system.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (prepared fresh)

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity assay reagent (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Work under low-light conditions.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • Cytotoxicity Assessment:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.

    • For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer before reading the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation and Purification cluster_assay Cell-Based Assay prep_start trans-p-Coumaric Acid uv_irrad UV Irradiation prep_start->uv_irrad isomer_mix Mixture of cis and trans Isomers uv_irrad->isomer_mix purification Column Chromatography isomer_mix->purification cis_pca Pure this compound purification->cis_pca stock_sol Prepare Stock Solution (in organic solvent) cis_pca->stock_sol Use immediately treatment Treat Cells stock_sol->treatment cell_seeding Seed Cells cell_seeding->treatment incubation Incubate treatment->incubation cytotoxicity_assay Assess Cytotoxicity incubation->cytotoxicity_assay data_analysis Data Analysis cytotoxicity_assay->data_analysis

Caption: Experimental workflow for the preparation and use of this compound.

troubleshooting_logic start Inconsistent Results? check_isomerization Check for Isomerization (HPLC/Spectrophotometry) start->check_isomerization isomerization_present Isomerization Detected? check_isomerization->isomerization_present implement_controls Implement Controls: - Work in low light - Use fresh solutions - Keep samples cold isomerization_present->implement_controls Yes check_degradation Assess Compound Stability in Experimental Conditions isomerization_present->check_degradation No implement_controls->start degradation_present Degradation Detected? check_degradation->degradation_present modify_protocol Modify Protocol: - Reduce incubation time - Use stabilizer (if available) degradation_present->modify_protocol Yes check_experimental_vars Review Other Variables: - Cell density - Reagent quality - Pipetting accuracy degradation_present->check_experimental_vars No modify_protocol->start end Consistent Results check_experimental_vars->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Cis-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of three common analytical methods for the validation of cis-p-coumaric acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is supported by experimental data to aid in the selection of the most suitable technique for your research needs.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the separation and quantification of phenolic compounds like p-coumaric acid in various samples, including plant extracts and biological matrices.[1] Its popularity stems from its high sensitivity and resolution.[1]

Experimental Protocol:

A validated Reverse Phase HPLC (RP-HPLC) method for the estimation of p-coumaric acid has been established with the following parameters:

  • Instrumentation: Shimadzu LC-20AT Prominence liquid chromatograph with a Shimadzu SPD-20A Prominence UV-Vis detector.

  • Column: RP-C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and glacial acetic acid in the ratio of 65:34:1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A standard stock solution is prepared by dissolving 100 mg of p-coumaric acid in 100 mL of the mobile phase to get a concentration of 1000 µg/mL. Working standards are prepared by further dilution. For plant extracts, a known weight of the dried extract is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter before injection.

Performance Characteristics:

ParameterPerformance Data
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 98.6 - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.302 µg/mL
Limit of Quantification (LOQ) 0.99 µg/mL
Retention Time 6.617 min
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[2] Silylation is a common derivatization method for phenolic acids.[2]

Experimental Protocol:

A general protocol for the GC-MS analysis of phenolic acids, including p-coumaric acid, involves the following steps:

  • Sample Extraction: Extraction of the analyte from the sample matrix using a suitable solvent.

  • Derivatization (Silylation): The dried extract is derivatized to make the analyte volatile. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by adding the silylating agent to the dried extract and heating at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Full scan mode to identify compounds and Selected Ion Monitoring (SIM) mode for quantification.

Performance Characteristics:

ParameterTypical Performance Data
Linearity Range Typically in the low ng/mL to µg/mL range
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) Generally within 80-120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Low to mid ng/mL range

Note: Performance characteristics can vary significantly depending on the specific derivatization protocol, instrument sensitivity, and sample matrix.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible range. A validated UV spectrophotometric method for p-coumaric acid has been developed according to ICH guidelines.[3]

Experimental Protocol:

Two methods have been validated using different solvents:

  • Method A (Ethanol):

    • Solvent: Ethanol.

    • Wavelength of Maximum Absorbance (λmax): 229 nm.

    • Standard Preparation: A stock solution of p-coumaric acid is prepared in ethanol and serially diluted to obtain working standards.

  • Method B (Phosphate Buffer):

    • Solvent: Phosphate buffer (pH 6.8).

    • Wavelength of Maximum Absorbance (λmax): 284 nm.

    • Standard Preparation: A stock solution of p-coumaric acid is prepared in the phosphate buffer and serially diluted.

Performance Characteristics:

ParameterMethod A (Ethanol)Method B (Phosphate Buffer pH 6.8)
Linearity Range 5 - 25 µg/mL2 - 10 µg/mL
Correlation Coefficient (r²) 0.980.97
Accuracy (% Recovery) 80 - 90%80 - 90%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Calculated as 3.3 * (SD/S)Calculated as 3.3 * (SD/S)
Limit of Quantification (LOQ) Calculated as 10 * (SD/S)Calculated as 10 * (SD/S)

Note: SD is the standard deviation of the response and S is the slope of the calibration curve.[3]

Workflow for Analytical Method Validation

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity and Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report and Documentation system_suitability->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: General workflow for analytical method validation.

Comparative Summary

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionChromatographic separation of volatile compounds followed by mass-based detectionMeasurement of light absorbance
Sample Preparation Moderate (filtration, dilution)Complex (extraction, derivatization)Simple (dissolution, dilution)
Specificity HighVery HighLow (prone to interference)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Cost ModerateHighLow
Throughput ModerateLow to ModerateHigh
Expertise Required ModerateHighLow

Conclusion

The choice of an analytical method for the validation of this compound depends on the specific requirements of the study.

  • HPLC-UV offers a robust and sensitive method with good specificity, making it suitable for a wide range of applications, including quality control and quantification in complex matrices.

  • GC-MS provides the highest specificity and sensitivity, which is ideal for identification and quantification at trace levels, although it requires a more complex sample preparation process involving derivatization.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique suitable for the routine analysis of relatively pure samples where high specificity is not a critical requirement.

References

A Comparative Analysis of the Antioxidant Activity of Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of the three main isomers of coumaric acid: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). This analysis is supported by quantitative data from various in vitro antioxidant assays and details the underlying molecular mechanisms and experimental protocols.

Overview of Coumaric Acid Isomers and Antioxidant Activity

Coumaric acids are hydroxycinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom, found in various fruits, vegetables, and cereals.[1] They exist in three isomeric forms, differing in the position of the hydroxyl group on the phenyl ring. This structural difference significantly influences their biological activities, including their antioxidant potential. The antioxidant properties of coumaric acid isomers are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing free radicals.[1]

Numerous studies have demonstrated that all three isomers possess antioxidant capabilities, but to varying degrees. The general consensus in the scientific literature is that p-coumaric acid exhibits the most potent antioxidant activity among the three isomers.[2] This is often attributed to the para-position of the hydroxyl group, which enhances the stability of the resulting phenoxyl radical through resonance.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of o-, m-, and p-coumaric acid have been evaluated using various in vitro assays. The following table summarizes the comparative data from key studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Therefore, the relative ranking of the isomers within each study is of primary importance.

AssayIsomerIC50 / Activity ValueReference
DPPH Radical Scavenging p-Coumaric AcidLower IC50 (Higher Activity)[3]
o-Coumaric AcidHigher IC50 (Lower Activity)[3]
m-Coumaric AcidIntermediate/Lower Activity[1]
ABTS Radical Scavenging p-Coumaric AcidHigher TEAC (Trolox Equivalent Antioxidant Capacity)[3]
o-Coumaric AcidLower TEAC[3]
m-Coumaric AcidIntermediate/Lower TEAC[1]
FRAP (Ferric Reducing Antioxidant Power) p-Coumaric AcidHigher FRAP Value[4]
o-Coumaric AcidLower FRAP Value[4]
m-Coumaric AcidIntermediate/Lower FRAP Value[4]
Cellular Antioxidant Activity (CAA) p-Coumaric AcidHighest Activity[1]
o-Coumaric AcidLower Activity[1]
m-Coumaric AcidLower Activity[1]

Note: A lower IC50 value indicates a higher antioxidant activity, as less of the compound is required to inhibit the radical activity by 50%. A higher TEAC or FRAP value indicates greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the coumaric acid isomers in a suitable solvent (e.g., methanol or ethanol).

  • In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH, and a blank containing the solvent and the test compound are also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

  • Add a small volume of the coumaric acid isomer solutions at different concentrations to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the coumaric acid isomer solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per liter or per gram of sample.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of coumaric acid isomers are not limited to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system.

Nrf2-ARE Pathway Activation by p-Coumaric Acid

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals like p-coumaric acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid Keap1_Nrf2 Keap1-Nrf2 Complex pCA->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2-ARE signaling pathway activated by p-coumaric acid.

While the activation of the Nrf2 pathway is well-documented for p-coumaric acid, there is less specific evidence directly comparing the potency of o- and m-coumaric acid in activating this pathway.

Modulation of PPAR and AMPK Signaling

Some studies suggest that coumaric acid isomers, particularly p-coumaric acid, can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK).[2][7] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and have been linked to antioxidant responses. AMPK is a key energy sensor that, when activated, can lead to the activation of downstream antioxidant pathways. The precise comparative effects of the three isomers on these pathways require further investigation.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for a comparative study of the antioxidant activity of coumaric acid isomers.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Comparison Isomers o-, m-, p-Coumaric Acid Stock Solutions DPPH DPPH Assay Isomers->DPPH ABTS ABTS Assay Isomers->ABTS FRAP FRAP Assay Isomers->FRAP Cell_Culture Cell Culture (e.g., Fibroblasts, Hepatocytes) Isomers->Cell_Culture IC50 IC50 / TEAC / FRAP Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Oxidative_Stress Induce Oxidative Stress (e.g., H2O2, t-BHP) Cell_Culture->Oxidative_Stress CAA Cellular Antioxidant Activity (CAA) Assay Oxidative_Stress->CAA Western_Blot Western Blot (Nrf2, HO-1, etc.) Oxidative_Stress->Western_Blot CAA->IC50 Stats Statistical Analysis Western_Blot->Stats IC50->Stats Comparison Comparative Evaluation of Isomer Potency Stats->Comparison

Caption: General workflow for comparing antioxidant activity of isomers.

Conclusion

The available evidence strongly indicates that p-coumaric acid is the most potent antioxidant among its isomers, o-coumaric acid and m-coumaric acid. This superiority is observed in various chemical and cellular-based antioxidant assays. The mechanism of action for p-coumaric acid extends beyond direct radical scavenging to include the activation of the protective Nrf2-ARE signaling pathway. While o- and m-coumaric acid also exhibit antioxidant properties, their efficacy is generally lower, and their specific interactions with cellular signaling pathways are less well-characterized. Further research is warranted to fully elucidate the comparative mechanisms of all three isomers, which could inform the development of novel antioxidant-based therapeutic agents.

References

Unraveling the Anti-Inflammatory Potential of p-Coumaric Acid: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of existing research confirms the significant anti-inflammatory effects of p-coumaric acid, a phenolic compound found in various plants. However, a critical gap exists in the scientific literature regarding the specific activity of its cis-isomer. The vast majority of studies have been conducted on the more stable and abundant trans-isomer or do not specify the isomeric form used. This guide, therefore, summarizes the robust evidence for trans-p-coumaric acid's anti-inflammatory properties, presenting key experimental data and mechanistic insights, while highlighting the urgent need for further investigation into the distinct biological activities of cis-p-coumaric acid.

Executive Summary

Preclinical studies consistently demonstrate that trans-p-coumaric acid exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a significant reduction in the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). While this provides a strong foundation for the anti-inflammatory potential of p-coumaric acid, the lack of specific data for the cis-isomer prevents a direct comparative analysis at this time.

Comparative Analysis of Anti-Inflammatory Activity

Due to the absence of specific studies on this compound, this section presents a summary of the inhibitory effects of trans-p-coumaric acid on key inflammatory markers, as documented in studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a standard in vitro model for inflammation research.

Table 1: Inhibitory Effects of trans-p-Coumaric Acid on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorConcentration of trans-p-Coumaric AcidObserved EffectReference
iNOS Expression 10-100 µg/mLSignificant inhibition of protein expression.[1]
COX-2 Expression 10-100 µg/mLSignificant inhibition of protein expression.[1]
TNF-α Production 10-100 µg/mLSignificant inhibition of mRNA and protein expression.[1]
IL-1β Production 10-100 µg/mLSignificant inhibition of mRNA expression.[1]
IL-6 Production 100 mg/kg (in vivo, rats)Reduction in serum levels.[2]
NO Production 10-100 µg/mLSignificant inhibition of nitric oxide production.[1]

Mechanistic Insights: Signaling Pathway Modulation

The anti-inflammatory action of trans-p-coumaric acid is rooted in its ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that trans-p-coumaric acid inhibits the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene activation.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (Active) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p DNA DNA NFkB->DNA Translocation trans_p_CA trans-p-Coumaric Acid trans_p_CA->IKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: trans-p-Coumaric acid inhibits the NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are crucial for signal transduction from the cell surface to the nucleus, leading to cellular responses such as inflammation. trans-p-coumaric acid has been shown to inhibit the LPS-induced phosphorylation of ERK1/2 and JNK, thereby suppressing downstream inflammatory processes.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation p_MAPK p-MAPK (Active) MAPK->p_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPK->Transcription_Factors Activation trans_p_CA trans-p-Coumaric Acid trans_p_CA->MAPKK Inhibition of Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Transcription

Caption: trans-p-Coumaric acid inhibits the MAPK signaling pathway.

Experimental Protocols

The following are summaries of methodologies commonly employed in the cited studies to evaluate the anti-inflammatory effects of trans-p-coumaric acid.

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with varying concentrations of trans-p-coumaric acid for a specified duration (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[1]

Western Blot Analysis for Protein Expression

To determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, p-IκBα, p-ERK), cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with specific primary antibodies overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot Analysis.

Real-Time PCR for mRNA Expression

Total RNA is extracted from cells using TRIzol reagent. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using specific primers for the genes of interest (e.g., TNF-α, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of trans-p-coumaric acid, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. This compound consistently demonstrates the ability to reduce the expression and production of a wide array of pro-inflammatory mediators in preclinical models.

However, the critical knowledge gap concerning the anti-inflammatory effects of this compound cannot be overstated. Given that the stereochemistry of a molecule can significantly influence its biological activity, it is imperative that future research efforts be directed towards:

  • Isolation and Purification of this compound: Development of scalable methods to obtain pure this compound for biological testing.

  • Comparative In Vitro and In Vivo Studies: Direct, head-to-head comparisons of the anti-inflammatory efficacy of cis- and trans-p-coumaric acid, as well as other standard anti-inflammatory drugs.

  • Mechanistic Elucidation: Detailed investigation into whether this compound utilizes the same or different signaling pathways to exert its effects compared to its trans-isomer.

Addressing these research questions will not only provide a more complete understanding of the pharmacology of p-coumaric acid but also potentially uncover a more potent or safer anti-inflammatory agent for therapeutic development.

References

A Comparative Guide to the Anticancer Properties of p-Coumaric Acid in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomers: Scientific literature predominantly investigates the anticancer effects of trans-p-coumaric acid, the most common and stable isomer. Data specifically validating the anticancer properties of cis-p-coumaric acid in cell lines is currently lacking. This guide, therefore, summarizes the extensive experimental data available for trans-p-coumaric acid, which serves as a critical starting point for research into other isomers like this compound. Researchers interested in the cis-isomer can find a relevant preparation protocol in the experimental section.

Antiproliferative and Cytotoxic Effects

trans-p-Coumaric acid has demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. Its efficacy is dose- and time-dependent, inducing cell death and inhibiting colony formation. The half-maximal inhibitory concentrations (IC50) vary across different cell lines, indicating a degree of selectivity.

Table 1: Comparative IC50 Values of trans-p-Coumaric Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationTreatment DurationReference
HCT-15Colorectal Carcinoma1400 µmol/LNot Specified[1][2][3]
HT-29Colorectal Adenocarcinoma1600 µmol/LNot Specified[1][2][3]
Caco-2Colorectal Adenocarcinoma~1500 µmol/L24-72 hours[1]
A375Human Melanoma4.4 mM24 hours[4]
A375Human Melanoma2.5 mM48 hours[4]
B16Murine Melanoma4.1 mM24 hours[4]
B16Murine Melanoma2.8 mM48 hours[4]
MCF-7Breast Cancer~40 mM24 hours[5]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of trans-p-coumaric acid's anticancer activity is the induction of apoptosis (programmed cell death) and disruption of the cell cycle. Morphological and biochemical changes characteristic of apoptosis, such as membrane blebbing and cell shrinkage, have been observed in treated cancer cells.[1][2] Flow cytometry analyses consistently show an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis.[1][2]

Furthermore, trans-p-coumaric acid can arrest the cell cycle at different phases in various cancer cell lines. For instance, it arrests A375 melanoma cells in the S phase and B16 melanoma cells in the G0/G1 phase.[4][6]

Table 2: Effects of trans-p-Coumaric Acid on Apoptosis and Cell Cycle

Cell LineEffectKey ObservationsReference
HCT-15Apoptosis, Cell Cycle ArrestIncreased sub-G1 population (37.45% vs 1.07% in control).[1][2][3]
HT-29ApoptosisInduction of apoptosis.[7]
A375Apoptosis, S Phase ArrestDownregulation of Cyclin A and CDK2.[4][6]
B16Apoptosis, G0/G1 Phase ArrestDownregulation of Cyclin E and CDK2.[4][6]

Signaling Pathways Modulated by trans-p-Coumaric Acid

trans-p-Coumaric acid exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Mitochondrial (Intrinsic) Apoptosis Pathway: This is a major pathway activated by trans-p-coumaric acid. It involves:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax.

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.

  • Mitochondrial membrane potential disruption: A decrease in mitochondrial membrane potential.

  • Cytochrome c release: Release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase activation: Activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[4][6][7]

Cell Cycle Regulatory Pathway: trans-p-Coumaric acid influences the expression of key proteins that regulate cell cycle progression, such as Cyclins and Cyclin-Dependent Kinases (CDKs).[4][6]

Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels has been observed in cancer cells treated with trans-p-coumaric acid, which can contribute to the induction of apoptosis through the mitochondrial pathway.[1][2]

Below is a diagram illustrating the workflow for evaluating the anticancer effects of p-coumaric acid.

G Experimental Workflow for Anticancer Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation A Cell Culture (e.g., HCT-15, A375) B Treatment with p-Coumaric Acid A->B C Cell Viability Assay (MTT Assay) B->C D Colony Formation Assay B->D E Apoptosis Assay (Flow Cytometry) B->E F Cell Cycle Analysis (Flow Cytometry) B->F G Western Blot Analysis B->G H ROS Detection Assay B->H I Determine IC50 Values C->I J Quantify Apoptotic Cells E->J K Analyze Cell Cycle Distribution F->K L Measure Protein Expression Levels G->L M Assess ROS Levels H->M

Caption: Workflow for in vitro evaluation of p-coumaric acid's anticancer properties.

The signaling pathway for trans-p-coumaric acid-induced apoptosis is depicted below.

G p-Coumaric Acid Induced Apoptosis Pathway pCA p-Coumaric Acid ROS ↑ ROS Generation pCA->ROS Bcl2 Bcl-2 pCA->Bcl2 Downregulates Bax Bax pCA->Bax Upregulates Mito Mitochondrion ROS->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by trans-p-coumaric acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

1. Preparation of this compound Since research on this compound is limited, researchers may need to prepare it from the more common trans-isomer. A published method involves the following steps:

  • UV Irradiation: A methanolic solution of trans-p-coumaric acid is exposed to ultraviolet radiation to induce isomerization.

  • Chromatographic Separation: The resulting mixture of trans and cis isomers is separated using cellulose column chromatography.

  • Elution: The isomers are eluted with an aqueous 0.1% trifluoroacetic acid solution containing methanol (90:10, v/v).

  • Confirmation: The identity of the cis isomer is confirmed by TLC, HPLC, and NMR.[8]

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of p-coumaric acid for a specified duration (e.g., 24, 48 hours).

    • An MTT solution is added to each well and incubated for a few hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

3. Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. In non-fixed cells, it can only enter cells with compromised membranes (late apoptotic or necrotic cells). In ethanol-fixed cells, it is used to analyze DNA content and thus cell cycle distribution. Apoptotic cells are characterized by DNA fragmentation, which results in a sub-G1 peak in the DNA content histogram.

  • Procedure:

    • Cells are cultured and treated with p-coumaric acid.

    • Both adherent and floating cells are collected and washed with PBS.

    • Cells are fixed in cold 70% ethanol and stored at -20°C.

    • Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

    • After incubation in the dark, the DNA content is analyzed by a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M) is quantified.

4. Western Blot Analysis

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Treated and control cells are lysed to extract total protein.

    • Protein concentration is determined using an assay like the Bradford or BCA assay.

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin A).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence), which is captured on X-ray film or with a digital imager.

    • The intensity of the protein bands is quantified relative to a loading control (e.g., β-actin or GAPDH).

Comparison with Alternatives

One study compared the cytotoxic effects of p-coumaric acid (PCA) with coumarin on the HT-29 colorectal cancer cell line. The results showed that coumarin was significantly more potent, with an IC50 of 25 µM, compared to 150 µM for PCA.[5] Both compounds were found to induce apoptosis and autophagy.[5] This suggests that while p-coumaric acid has anticancer properties, other natural compounds, even those with structural similarities, may exhibit greater potency.

References

cross-validation of different quantification methods for cis-p-coumaric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of cis-p-coumaric acid, a phenolic acid of interest in various research fields due to its biological activities. The selection of an appropriate quantification method is critical for obtaining accurate and reliable data. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, it briefly discusses Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative.

Data Presentation: A Comparative Analysis of Quantification Methods

The performance of different analytical methods for the quantification of p-coumaric acid is summarized in the table below. It is important to note that while much of the available literature focuses on the more common trans isomer, these parameters provide a strong indication of the expected performance for the cis isomer.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.99[1][2][3]> 0.999[4]Typically > 0.99
Limit of Detection (LOD) 0.01 - 0.302 µg/mL[1][5]As low as 0.2 ng/mL[4]Dependent on derivatization, can be in the ng/L range
Limit of Quantification (LOQ) 0.04 - 0.99 µg/mL[1][5]As low as 0.2 ng/mL[4][6]Dependent on derivatization
Accuracy (% Recovery) 97.1 - 102.2%[3]99.2 - 108.4%[4][6]Typically 90 - 110%
Precision (% RSD) < 2.0%[1]1.0 - 6.4%[4][6]Generally < 15%
Selectivity Good, but potential for co-elutionExcellent, based on mass-to-charge ratioHigh, especially with mass spectrometry
Sample Preparation Relatively simple extraction and filtrationCan require more rigorous cleanupOften requires derivatization

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound quantification.

cluster_prep Sample Preparation cluster_methods Quantification Methods cluster_validation Method Validation & Comparison prep Standard & Sample Preparation (including UV-induced isomerization for cis-form) hplc HPLC-UV Analysis prep->hplc Inject lcms LC-MS/MS Analysis prep->lcms Inject gcms GC-MS Analysis prep->gcms Inject linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq lcms->linearity lcms->accuracy lcms->precision lcms->lod_loq gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq comparison Comparative Analysis linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: General workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for p-coumaric acid and should be optimized and validated for the specific analysis of the cis isomer.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reverse-phase chromatography, which is well-suited for the separation of phenolic compounds.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase : A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.[1][5][7]

  • Flow Rate : Typically around 0.7-1.0 mL/min.[1][5]

  • Detection : UV detection is performed at the maximum absorbance wavelength for p-coumaric acid, which is around 305-310 nm.[1][5]

  • Sample Preparation : Samples are typically extracted with a suitable solvent (e.g., methanol), followed by filtration through a 0.45 µm syringe filter before injection.

  • Validation Parameters to be Assessed : Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for complex matrices and low concentrations.

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][8]

  • Column : A reversed-phase C18 column, often with smaller particle sizes for ultra-high performance liquid chromatography (UHPLC), is used.[8][9]

  • Mobile Phase : Similar to HPLC, a gradient elution with acidified water and methanol or acetonitrile is common.[8][9]

  • Ionization Mode : ESI in negative ion mode is typically used for phenolic acids.[8]

  • MS Detection : Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4][6] The precursor ion for p-coumaric acid is m/z 163.15.[8]

  • Sample Preparation : Plasma samples may require protein precipitation followed by liquid-liquid or solid-phase extraction. Plant extracts are generally filtered before injection.

  • Validation Parameters to be Assessed : Similar to HPLC-UV, with a strong emphasis on matrix effects, recovery, and stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile compounds or those that can be made volatile through derivatization.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column suitable for phenol analysis (e.g., DB-5ms).

  • Derivatization : A crucial step for non-volatile compounds like phenolic acids. Silylation is a common derivatization technique.

  • Injection : A split/splitless injector is used.

  • Carrier Gas : Helium is typically used.

  • MS Detection : The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode.

  • Sample Preparation : Involves extraction, drying, and derivatization of the sample.

Signaling Pathways and Logical Relationships

The interconversion between trans- and this compound is a key consideration in the analysis. This isomerization can be induced by UV light, which is relevant for both sample preparation and analytical conditions.

trans trans-p-Coumaric Acid cis This compound trans->cis UV Irradiation cis->trans Visible Light / Thermal Relaxation

Caption: Isomerization of p-coumaric acid.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, the expected concentration range, and the available instrumentation.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for relatively high concentrations of the analyte in simpler matrices.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological samples and trace-level quantification.[4][6]

  • GC-MS is a viable alternative, particularly for its high resolving power, but the need for derivatization adds a layer of complexity to the sample preparation process.

For accurate quantification of this compound, it is crucial to consider the potential for isomerization during sample handling and analysis.[10][11] Method validation should be performed rigorously for the specific isomer of interest to ensure reliable and reproducible results.

References

A Comparative Analysis of the Bioavailability of Cis- and Trans-p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the current understanding of the bioavailability of the geometric isomers of p-coumaric acid.

Executive Summary

p-Coumaric acid, a phenolic compound found in a variety of plants, exists in two geometric isomeric forms: cis and trans. The trans-isomer is the more abundant and stable form found in nature. While both isomers are of interest for their potential health benefits, a comprehensive understanding of their comparative bioavailability is crucial for the development of effective therapeutic agents. This guide provides a detailed comparison of the available bioavailability data for cis- and trans-p-coumaric acid, highlighting the current knowledge gaps and offering insights based on existing experimental evidence.

A thorough review of the scientific literature reveals a significant disparity in the available pharmacokinetic data for the two isomers. While studies have investigated the bioavailability of trans-p-coumaric acid, providing quantitative data on its absorption, distribution, metabolism, and excretion, there is a notable lack of in vivo pharmacokinetic studies for cis-p-coumaric acid. This guide, therefore, presents the available quantitative data for the trans-isomer and offers a qualitative comparison based on general pharmacokinetic principles and in vitro findings.

Quantitative Bioavailability Data: trans-p-Coumaric Acid

Pharmacokinetic studies in animal models provide valuable insights into the bioavailability of trans-p-coumaric acid. The following table summarizes the key pharmacokinetic parameters from a study conducted in rats.

Pharmacokinetic ParameterValueReference
Cmax (Maximum Concentration) 165.7 µmol/L[1]
Tmax (Time to Maximum Concentration) 10 minutes[1]
AUC (Area Under the Curve) 2991.3 µmol·min/L[1]

These data indicate that trans-p-coumaric acid is rapidly absorbed following oral administration, reaching its peak concentration in the blood within a short timeframe.

Bioavailability of this compound: A Knowledge Gap

Currently, there is a significant lack of published in vivo studies specifically investigating the bioavailability and pharmacokinetic profile of this compound. This absence of data makes a direct quantitative comparison with the trans-isomer impossible. The focus of existing research on the cis-isomer has been primarily on its photochemical conversion from the trans-form and its presence in certain natural products.

Experimental Protocols

The following section details the methodology employed in a key study that provides pharmacokinetic data for trans-p-coumaric acid.

In Vivo Bioavailability Study of trans-p-Coumaric Acid in Rats
  • Animal Model: Male Wistar rats were used for the study.

  • Administration: trans-p-Coumaric acid was administered orally to the rats.

  • Dosage: A specific, but undisclosed, dose of trans-p-coumaric acid was given.

  • Blood Sampling: Blood samples were collected at various time points after administration to determine the plasma concentration of the compound.

  • Analytical Method: The concentration of trans-p-coumaric acid in plasma samples was quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC) coupled with a suitable detector.

  • Pharmacokinetic Analysis: The collected plasma concentration-time data was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo bioavailability study of a compound like p-coumaric acid.

G cluster_0 Pre-clinical Bioavailability Study Workflow A Compound Administration (Oral Gavage to Rats) B Serial Blood Sampling (e.g., via tail vein) A->B Time course C Plasma Separation (Centrifugation) B->C D Sample Preparation (e.g., Protein Precipitation, Extraction) C->D E Analytical Quantification (e.g., LC-MS/MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC calculation) E->F G Data Interpretation & Reporting F->G

Figure 1: A generalized workflow for determining the in vivo bioavailability of a test compound.

Discussion and Future Directions

The lack of pharmacokinetic data for this compound represents a significant gap in the understanding of its potential biological activity. While the trans-isomer is more prevalent, the cis-form is also present in the diet and can be formed from the trans-isomer in vivo through isomerization, for example, by gut microbiota. Therefore, understanding the absorption and disposition of the cis-isomer is essential for a complete picture of the bioactivity of p-coumaric acid.

Future research should prioritize conducting in vivo pharmacokinetic studies on this compound to determine its Cmax, Tmax, and AUC. A head-to-head comparative study with trans-p-coumaric acid under identical experimental conditions would be ideal to provide a definitive comparison of their bioavailability. Such studies would be invaluable for the drug development community and researchers investigating the health benefits of dietary polyphenols.

In the absence of direct evidence, it can be hypothesized that the bioavailability of the two isomers might differ due to their distinct three-dimensional structures, which could influence their interaction with transporters involved in absorption and their susceptibility to metabolic enzymes. However, without experimental data, this remains speculative.

References

A Head-to-Head Comparison of Cis-p-Coumaric Acid and Ferulic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biochemical and cellular activities of two prominent phenolic acids, cis-p-coumaric acid and ferulic acid, reveals distinct profiles in their antioxidant, anti-inflammatory, and anticancer properties. This guide synthesizes available experimental data to provide a clear, comparative overview for researchers, scientists, and drug development professionals.

This publication offers a head-to-head comparison of this compound and ferulic acid, focusing on their performance in key biological assays. Detailed experimental protocols for the cited studies are provided to support further research and development.

Data Summary

Quantitative data from various studies are summarized below to facilitate a direct comparison of the bioactivities of this compound and ferulic acid.

Antioxidant Activity
CompoundAssayIC50 Value (μM)Source
Ferulic AcidDPPH66 ± 2.3[1]
p-Coumaric AcidDPPH89 ± 1.23[1]
Ferulic AcidABTS12 ± 2.3[1]
p-Coumaric AcidABTS16 ± 0.4[1]

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.

Anti-inflammatory Activity
Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Source
Ferulic Acid30-4060-75[2][3]
p-Coumaric Acid30-4060-75[2][3]
Anticancer Activity (Cytotoxicity)
CompoundCell LineIC50 Value (µg/mL)Source
Ferulic AcidHCT-15 (Colon Cancer)154[4]
p-Coumaric AcidHCT-15 (Colon Cancer)222[4]
Ferulic AcidHCT116 (Colon Cancer)140[5]
p-Coumaric AcidHCT116 (Colon Cancer)103.186[5]
Bioavailability in Rats
Compound (Oral Administration)Cmax (μmol/L)Tmax (min)Source
p-Coumaric Acid165.710[6][7]
Ferulic Acid109.515[7]

Cmax: Maximum serum concentration. Tmax: Time to reach maximum serum concentration.

Key Bioactivities and Mechanisms of Action

Antioxidant Effects

Ferulic acid consistently demonstrates superior antioxidant activity compared to p-coumaric acid, as evidenced by lower IC50 values in both DPPH and ABTS radical scavenging assays.[1][8] The additional methoxy group in the structure of ferulic acid is believed to contribute to its enhanced radical scavenging capabilities.

Anti-inflammatory Properties

Both this compound and ferulic acid exhibit comparable and significant anti-inflammatory effects. At a concentration of 10 µM, both compounds were shown to inhibit TNF-α production by 30-40% and IL-6 production by 60-75%.[2][3] Their anti-inflammatory actions are mediated, at least in part, through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.[9][10][11]

Anticancer Potential

In the realm of oncology, both compounds have shown promise, though their potency varies depending on the cancer cell type. In HCT-15 human colon cancer cells, ferulic acid displayed greater cytotoxicity with a lower IC50 value than p-coumaric acid.[4] Conversely, in HCT116 colon cancer cells, p-coumaric acid was found to be more potent.[5] A significant mechanism underlying their anticancer activity is the downregulation of human telomerase reverse transcriptase (hTERT), a key enzyme in cancer cell immortality.[12][13] Furthermore, both phenolic acids have been shown to inhibit colorectal cancer cell proliferation by downregulating the epidermal growth factor receptor (EGFR).[4][14] Ferulic acid has also been implicated in the reversal of multidrug resistance in cancer cells through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[15]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and ferulic acid.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes AP1 AP-1 MAPKs->AP1 activates AP1->nucleus coumaric_acid p-Coumaric Acid coumaric_acid->IKK coumaric_acid->MAPKs ferulic_acid Ferulic Acid ferulic_acid->IKK anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt NFκB NF-κB Akt->NFκB nucleus Nucleus NFκB->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation hTERT hTERT hTERT->proliferation promotes coumaric_acid p-Coumaric Acid coumaric_acid->EGFR ferulic_acid Ferulic Acid ferulic_acid->EGFR ferulic_acid->Akt ferulic_acid->NFκB coumaric_acid_nuc p-Coumaric Acid coumaric_acid_nuc->hTERT ferulic_acid_nuc Ferulic Acid ferulic_acid_nuc->hTERT

References

Confirming the Purity of Synthesized cis-p-Coumaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the validation of experimental results and the advancement of new therapeutic agents. This guide provides a comparative overview of standard analytical techniques for confirming the purity of synthesized cis-p-coumaric acid, a compound of interest for its antioxidant and anti-inflammatory properties.

Analytical Techniques for Purity Assessment

The purity of synthesized this compound can be rigorously assessed using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in detecting and quantifying impurities. The primary impurity of concern during the synthesis of this compound is its geometric isomer, trans-p-coumaric acid, which is thermodynamically more stable. Other potential impurities include unreacted starting materials such as L-tyrosine or cinnamic acid, and byproducts from the synthesis.[1]

A comparative summary of the most effective analytical techniques is presented below:

Technique Principle Information Provided Purity Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Retention time and peak area.Excellent for separating the cis and trans isomers and quantifying their relative amounts.[2][3][4][5]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Chemical shift, signal integration, and coupling constants.Provides an absolute or relative quantification of the main compound and any proton-containing impurities without the need for a reference standard of the impurity itself.[6][7][8][9][10]
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point range.Melting point range.A broad melting point range or a depression from the literature value suggests the presence of impurities.[11][12][13][14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by specific molecular vibrations.Presence of functional groups and "fingerprint" of the molecule.Comparison with a reference spectrum of pure this compound can reveal the presence of unexpected functional groups from impurities.[16][17][18][19][20]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC)

This method is highly effective for the separation and quantification of cis and trans isomers of p-coumaric acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[2][21] For example, an isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v) has been used.[2][3]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2][3]

  • Detection: UV detection at a wavelength where both isomers have significant absorbance, typically around 310 nm.[2][3]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage purity is calculated by dividing the peak area of the this compound by the total area of all peaks and multiplying by 100. For more accurate quantification, a calibration curve can be generated using a certified reference standard of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of purity without the need for identical reference standards for each impurity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Melting Point Analysis

A simple and rapid method to assess purity based on the physical properties of the compound.

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: The sample must be completely dry and finely powdered.[13]

  • Procedure:

    • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[12]

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to about 20°C below the expected melting point of this compound (literature value: ~134-136°C).

    • Then, decrease the heating rate to 1-2°C per minute.[12]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).

  • Interpretation: A pure compound will have a sharp melting point range (typically 0.5-1°C).[11] Impurities will cause a depression and broadening of the melting point range.[11][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the synthesized compound and to check for the presence of impurities with different functional groups.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks or significant shifts in characteristic peaks (e.g., O-H stretch, C=O stretch, C=C stretch) may indicate the presence of impurities.

Data Presentation

For a clear comparison, the quantitative data from these analyses can be summarized as follows:

Analytical Method Synthesized this compound (Batch 1) Reference Standard (this compound, >99%) Acceptance Criteria
HPLC Purity (% Area) 98.5% (cis), 1.2% (trans), 0.3% (other)>99.0%>98.0%
qNMR Purity (w/w %) 98.2%Not Applicable>98.0%
Melting Point (°C) 132-135°C134-136°CRange < 2°C, Onset > 132°C
FT-IR Conforms to reference spectrumConforms to structureConforms to reference spectrum

Alternative Compounds

In research and drug development, it is often valuable to compare the activity of a lead compound with that of structurally related molecules. Alternatives to this compound in antioxidant and anti-inflammatory studies include other hydroxycinnamic acids which share a similar phenolic structure.

Alternative Compound Structural Difference from p-Coumaric Acid Reported Activity
Ferulic Acid Addition of a methoxy group on the benzene ring.Potent antioxidant and anti-inflammatory properties.[22][23]
Caffeic Acid Addition of a second hydroxyl group on the benzene ring.Strong antioxidant and anti-inflammatory activities.[22][23]
p-Coumaric Acid Esters/Amides Modification of the carboxylic acid group.Can exhibit altered solubility, bioavailability, and biological activity.

The selection of an alternative compound often depends on the specific research question, such as investigating structure-activity relationships or improving pharmacokinetic properties.[24]

Workflow and Pathway Diagrams

Visualizing the experimental workflow and the biosynthetic context of this compound can aid in understanding the purity assessment process and the origin of potential impurities.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification hplc HPLC purification->hplc Quantitative qnmr qNMR purification->qnmr Quantitative mp Melting Point purification->mp Qualitative ftir FT-IR purification->ftir Qualitative decision Purity > 98%? hplc->decision qnmr->decision pass Proceed to Biological Assays decision->pass Yes fail Further Purification Required decision->fail No

Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound.

Biosynthetic_Pathway cluster_precursors Precursors cluster_synthesis_path Synthesis cluster_product Product & Isomer tyrosine L-Tyrosine tal Tyrosine Ammonia Lyase (TAL) tyrosine->tal cinnamic_acid Cinnamic Acid c4h Cinnamic Acid 4-Hydroxylase (C4H) cinnamic_acid->c4h p_coumaric p-Coumaric Acid tal->p_coumaric c4h->p_coumaric cis_isomer This compound p_coumaric->cis_isomer Isomerization trans_isomer trans-p-Coumaric Acid p_coumaric->trans_isomer Isomerization cis_isomer->trans_isomer More Stable

Caption: Simplified biosynthetic pathways leading to p-coumaric acid and the relationship between its cis and trans isomers.[1]

References

Safety Operating Guide

Comprehensive Safety Protocol: Handling and Disposal of p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling p-coumaric acid. The following procedures are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment. Note that the following information is primarily for p-coumaric acid and its trans-isomer. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact isomer (cis or trans) they are handling.

Hazard Identification and Exposure Limits

p-Coumaric acid is classified as a hazardous substance.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6] It may also cause sensitization by skin contact.[1]

Toxicological Data

ParameterValueSpeciesRouteReference
Acute Oral LD502850 mg/kgMouseOral[5]
Acute Other LD501160 mg/kgMouseIntraperitoneal[5]

Occupational Exposure Limits

Safety data sheets indicate that there are no established occupational exposure limit values for p-coumaric acid.[3]

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is critical. The following workflow outlines the decision-making process for ensuring appropriate protection.

PPE_Workflow cluster_assessment Initial Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure Start Task: Handling p-Coumaric Acid Assess_Scale Assess Scale & Potential for Dust/Aerosol Generation Start->Assess_Scale Engineering Engineering Controls: - Fume Hood - Well-ventilated area Assess_Scale->Engineering Gloves Hand Protection: - Nitrile rubber gloves - Inspect before use Engineering->Gloves Eye Eye/Face Protection: - Safety glasses with side-shields - Chemical goggles Gloves->Eye LabCoat Body Protection: - Standard Lab Coat - Fire/flame resistant clothing for large quantities Eye->LabCoat Respiratory Respiratory Protection: - Generally not required for small quantities in fume hood - Particulate respirator if dust is generated - Full-face respirator if exposure limits are exceeded LabCoat->Respiratory Handle Proceed with Handling Respiratory->Handle Spill Spill Occurs Handle->Spill No Dispose Follow Disposal Protocol Handle->Dispose Task Complete Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: PPE selection workflow for handling p-coumaric acid.

Operational Plans

Engineering Controls
  • Ventilation: Always handle p-coumaric acid in a well-ventilated area.[1][7] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]

  • Eye Wash and Safety Shower: Ensure that emergency exits, an eye wash station, and a safety shower are readily accessible in the work area.[7]

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] Do not wear contact lenses, as they can absorb and concentrate irritants.[1]

  • Skin Protection:

    • Gloves: Handle the substance with chemical-impermeable gloves.[3][7] Nitrile rubber gloves are a suitable option.[3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3] For prolonged or repeated contact, gloves with a higher protection class (breakthrough time >240 minutes) are recommended.[1]

    • Protective Clothing: Wear a standard laboratory coat.[1] For tasks with a higher risk of exposure, wear impervious and fire/flame-resistant clothing.[7]

  • Respiratory Protection:

    • For routine handling of small quantities in a fume hood, respiratory protection is generally not required.

    • If dust is generated, use an approved particulate respirator.[1]

    • If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[7]

Safe Handling and Storage Protocol
  • Handling:

    • Obtain special instructions before use.[7]

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][7]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling.[1][3][5]

    • Launder contaminated work clothes separately before reuse.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Keep containers securely sealed when not in use.[1]

    • Store away from incompatible materials such as oxidizing agents (e.g., nitrates, chlorine bleaches), as ignition may result.[1]

Emergency and Disposal Plans

Spill Response Protocol
  • Minor Spills (Dry):

    • Clean up spills immediately.[1]

    • Avoid generating dust.[1]

    • Wear full PPE, including a dust respirator, gloves, and safety glasses.[1]

    • Use dry clean-up procedures such as sweeping, shoveling, or vacuuming (with an explosion-proof machine).[1]

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]

  • Major Spills:

    • Evacuate personnel to safe areas and alert emergency responders.[1][7]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • Follow the same clean-up procedure as for minor spills, placing recovered material in sealed containers for disposal.[1][7]

    • After cleanup, wash the area with large amounts of water and prevent runoff into drains.[1]

First-Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[2][7][8][9] If skin irritation occurs, get medical advice.[3][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[3][5][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7][9]

Disposal Protocol

All waste, including the chemical and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[1]

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[9]

  • Contaminated Packaging: Do not reuse containers. Puncture containers to prevent reuse and dispose of them at an authorized landfill or offer them for recycling after being triple-rinsed.[1][9]

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or water courses.[6][7][8] Discharge into the environment must be avoided.[7][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-P-Coumaric Acid
Reactant of Route 2
Reactant of Route 2
Cis-P-Coumaric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.